GSK205
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4S.BrH/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21;/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOJHGNGSOUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263068-83-2 | |
| Record name | 1263068-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of GSK205 on TRPV4 Channels: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel permeable to Ca²⁺.[1][2] It functions as a crucial cellular sensor, responding to a diverse range of stimuli including osmotic changes, mechanical stress, non-noxious heat (temperatures around 27-38°C), and chemical ligands.[1][3] TRPV4 is widely expressed in various tissues, including the respiratory system, vascular endothelium, chondrocytes, and sensory neurons, playing pivotal roles in osmoregulation, vascular tone control, bone homeostasis, and nociception.[1][3][4] Given its involvement in numerous physiological and pathophysiological processes, such as pain and inflammation, TRPV4 has emerged as a promising therapeutic target.[3][5]
GSK205 is a small-molecule compound identified as a potent and selective antagonist of the TRPV4 channel.[4][6] It serves as a critical tool compound for elucidating the physiological functions of TRPV4 and for investigating its role in disease states. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on channel function, downstream signaling, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a direct antagonist, inhibiting the activity of the TRPV4 channel. Its primary mechanism involves blocking the influx of cations, particularly Ca²⁺, that occurs upon channel activation.[4][6] This inhibitory action has been demonstrated across various activation modalities, including:
-
Ligand-Gated Activation: this compound effectively blocks Ca²⁺ influx induced by synthetic TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4αPDD) and formalin.[4][7]
-
Osmotic Activation: The compound inhibits channel opening in response to hypo-osmotic stress, a key physiological activator of TRPV4.[4]
While the precise binding site of this compound on the TRPV4 protein has not been explicitly detailed in the provided literature, recent cryo-electron microscopy studies of other TRPV4 antagonists reveal a common binding pocket within the Voltage-Sensing-Like Domain (VSLD).[8][9] These antagonists stabilize the channel in a closed state by modulating the interactions between the VSLD and the channel's TRP helix, which is a critical component of the allosteric activation gate.[8] It is plausible that this compound employs a similar allosteric inhibition mechanism.
Downstream Signaling Consequences
By preventing TRPV4-mediated Ca²⁺ influx, this compound effectively attenuates a range of downstream cellular and physiological responses. The influx of calcium through TRPV4 acts as a second messenger, initiating various signaling cascades. Inhibition by this compound has been shown to prevent:
-
Regulatory Volume Decrease (RVD): In articular chondrocytes, this compound blocks the RVD response to hypo-osmotic stress, demonstrating TRPV4's essential role in cell volume regulation.[4]
-
Prostaglandin E2 (PGE₂) Production: The release of the pro-inflammatory and pro-nociceptive mediator PGE₂ following hypo-osmotic stress in chondrocytes is a TRPV4-dependent process that is blocked by this compound.[4]
-
MAP Kinase Signaling: In trigeminal ganglion (TG) sensory neurons, this compound attenuates formalin-induced pain, a process that involves the phosphorylation of MEK-ERK MAP-kinases downstream of TRPV4 activation.[7]
-
Gene Expression Changes: In adipocytes, this compound treatment mimics the gene expression changes seen in TRPV4-deficient cells, leading to an increase in thermogenic gene expression and a decrease in pro-inflammatory gene programs.[6]
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound has been quantified in various cellular assays. The data highlights its efficacy as a TRPV4 antagonist, though some off-target effects have been noted.
| Compound | Target Channel | Assay Type | Agonist | Measured Value (IC₅₀) | Reference |
| This compound | TRPV4 | Ca²⁺ Influx | 4αPDD | 4.19 µM | [5][6] |
| This compound | TRPA1 | Ca²⁺ Influx | Mustard Oil | 5.56 µM | [5] |
| 16-8 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.43 µM | [5] |
| 16-18 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.81 µM | [5] |
| 16-19 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.53 µM | [5] |
Note: The development of derivatives like 16-8 and 16-19 demonstrates that the this compound scaffold can be modified to significantly increase potency. Notably, some derivatives also exhibit potent co-inhibition of the TRPA1 channel, making them dual-inhibitors.[5]
Experimental Protocols
The characterization of this compound's mechanism of action relies on established biophysical and cell-based assays.
Calcium Imaging
This is the most common method used to assess the inhibitory effect of this compound on TRPV4 channel function.
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation in the presence or absence of this compound.
-
Methodology:
-
Cell Preparation: Adherent cells (e.g., primary chondrocytes, trigeminal neurons, or TRPV4-transfected N2a or HEK293 cells) are cultured on glass coverslips.[4][7]
-
Dye Loading: Cells are incubated with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM (e.g., 2µM for 30 minutes), which allows for quantitative measurement of [Ca²⁺]i.[7]
-
Inhibitor Incubation: A subset of cells is pre-incubated with this compound (typically 5-10 µM) for a defined period (e.g., 15-30 minutes) prior to stimulation.[4][7] A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation & Recording: After establishing a stable baseline fluorescence, a TRPV4 agonist (e.g., 4αPDD, formalin) or a physical stimulus (hypo-osmotic solution) is applied.[4][7]
-
Data Acquisition: Fluorescence emissions (e.g., at 340/380 nm excitation for Fura-2) are recorded over time using a fluorescence microscopy system.[7]
-
Analysis: The change in fluorescence ratio is calculated and converted to [Ca²⁺]i. The response in this compound-treated cells is compared to the vehicle control to determine the degree of inhibition.[7]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV4 channels and their inhibition by this compound.
-
Objective: To record TRPV4-mediated whole-cell currents and quantify their blockade by this compound.
-
Methodology:
-
Cell Preparation: TRPV4-expressing cells (e.g., transfected N2a cells) are cultured on coverslips suitable for electrophysiology.[7]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette (recording electrode) filled with intracellular solution is brought into contact with a single cell.[7][10]
-
Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV or -65 mV).[7][10] Voltage ramps (e.g., -110 mV to +120 mV) are applied to measure the current-voltage (I-V) relationship, which for TRPV4 typically shows outward rectification.[7]
-
Drug Application: A stable baseline current is recorded before applying a TRPV4 agonist (e.g., formalin) to activate the channel. Once the TRPV4 current is activated, this compound (e.g., 10 µM) is co-applied to observe the inhibition of the current.[7]
-
Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. The amplitude of the current before and after this compound application is measured and compared to quantify inhibition.[7]
-
Visualizations
Signaling Pathway of TRPV4 Inhibition by this compound
Caption: this compound blocks TRPV4 activation by various stimuli, preventing Ca²⁺ influx and downstream signaling.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for assessing this compound's inhibitory effect on TRPV4 using a calcium imaging assay.
Conclusion
This compound is a cornerstone tool for studying TRPV4 biology. It acts as a potent antagonist that blocks channel-mediated calcium influx triggered by both chemical and physical stimuli.[4][6][7] This inhibition prevents the activation of downstream signaling pathways involved in processes like cell volume regulation, inflammation, and pain.[4][7] While exhibiting some cross-reactivity with TRPA1, its well-characterized effects on TRPV4, supported by robust quantitative data from calcium imaging and electrophysiology, solidify its role as a selective inhibitor in many experimental contexts.[5] The continued use and modification of this compound will undoubtedly provide further insights into the complex roles of TRPV4 in health and disease.
References
- 1. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
GSK205: A Selective Antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal cation channel, has emerged as a significant therapeutic target for a multitude of pathologies, including pain, inflammation, and edema. Activation of TRPV4 by various stimuli, such as heat, osmolarity changes, and mechanical stress, leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[1] GSK205 is a selective antagonist of the TRPV4 channel, effectively blocking this calcium influx and thereby modulating the associated physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on TRPV4 modulation.
Introduction to this compound and TRPV4
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺.[4] It is activated by a diverse range of physical and chemical stimuli, implicating it in a wide array of physiological processes.[4] Dysregulation of TRPV4 activity has been linked to various disease states, making it a compelling target for therapeutic intervention.[1]
This compound has been identified as a potent and selective antagonist of the TRPV4 channel.[2] By binding to the channel, this compound prevents its opening in response to activating stimuli, thus inhibiting the influx of calcium and the subsequent downstream signaling cascades.[1] This inhibitory action makes this compound a valuable tool for studying the roles of TRPV4 and a potential lead compound for the development of novel therapeutics.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | N-[4-[2-[Methyl(phenylmethyl)amino]ethyl]phenyl]-5-(3-pyridinyl)-2-thiazolamine |
| CAS Number | 1263130-79-5[5] |
| Molecular Formula | C₂₄H₂₄N₄S[5] |
| Molecular Weight | 400.54 g/mol [5] |
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound as a TRPV4 antagonist has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Assay Type | Cell Line | Method | IC₅₀ Value (µM) | Reference |
| Inhibition of TRPV4-mediated Ca²⁺ influx | N2a cells (directed expression) | Calcium Imaging | 4.19 | [6][7] |
| Inhibition of TRPV4-mediated Ca²⁺ influx | Articular Chondrocytes | Calcium Imaging | ~0.6 | [8] |
| Inhibition of TRPA1-mediated Ca²⁺ influx | N2a cells (directed expression) | Calcium Imaging | 5.56 | [7] |
Note: The inhibitory activity of this compound can vary depending on the cell type and experimental conditions.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a TRPV4 antagonist.
In Vitro Calcium Imaging Assay
This protocol outlines the steps for measuring the inhibitory effect of this compound on TRPV4-mediated intracellular calcium influx using a fluorescent calcium indicator.
Objective: To determine the IC₅₀ of this compound for the inhibition of TRPV4 agonist-induced calcium influx.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293T or N2a cells with directed expression)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Plate TRPV4-expressing cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Measure the baseline fluorescence for a few seconds.
-
Add a specific TRPV4 agonist (e.g., GSK1016790A at its EC₅₀ concentration) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at 510 nm. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) for each well.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the procedure for recording TRPV4-mediated ion currents and their inhibition by this compound using the whole-cell patch-clamp technique.
Objective: To characterize the effect of this compound on the electrophysiological properties of the TRPV4 channel.
Materials:
-
Cells expressing TRPV4
-
This compound
-
TRPV4 agonist
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA; pH 7.2)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Current Measurement:
-
Apply a voltage ramp or step protocol to elicit TRPV4 currents.
-
Perfuse the cell with a TRPV4 agonist to activate the channel and record the resulting current.
-
-
Inhibition by this compound:
-
While continuously recording the agonist-induced current, perfuse the cell with a solution containing both the agonist and this compound.
-
Observe the inhibition of the TRPV4 current.
-
Wash out this compound to observe the recovery of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition at different concentrations of this compound.
-
Construct a dose-response curve and determine the IC₅₀ value.
-
In Vivo Animal Models of Pain and Inflammation
This compound has been evaluated in various animal models to assess its analgesic and anti-inflammatory properties. The following are representative protocols.
Objective: To evaluate the analgesic effect of this compound on inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Formalin (2.5% in saline)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]
-
Observation chambers with mirrors
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.[2]
-
Formalin Injection: After a predetermined pre-treatment time (e.g., 30 minutes), inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.[11]
-
Behavioral Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).[11]
-
Data Analysis: Compare the paw licking/biting time between the this compound-treated group and the vehicle-treated group for both phases. A significant reduction in this time indicates an analgesic effect.
Objective: To assess the anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Lambda Carrageenan (1% in saline)
-
Vehicle for this compound
-
Plethysmometer
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle to the rats (e.g., orally or intraperitoneally).
-
Induction of Edema: After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 where ΔV is the change in paw volume from the baseline.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways involving TRPV4 and the experimental workflows for characterizing this compound are provided below using the DOT language for Graphviz.
TRPV4 Signaling Pathways
Activation of the TRPV4 channel leads to a calcium influx that triggers multiple downstream signaling cascades involved in various cellular responses.
Caption: TRPV4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
This diagram illustrates the typical workflow for characterizing the in vitro activity of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
This diagram outlines the general procedure for assessing the in vivo efficacy of this compound in animal models of pain and inflammation.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound serves as a critical tool for the investigation of TRPV4 channel function and holds promise as a lead compound for the development of therapeutics targeting TRPV4-mediated pathologies. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of the quantitative data available for this selective TRPV4 antagonist. The provided diagrams of signaling pathways and experimental workflows offer a clear visual aid for understanding the complex processes involved in the study of this compound. Further research into the selectivity profile, pharmacokinetic properties, and in vivo efficacy in a broader range of disease models will continue to delineate the therapeutic potential of this compound and other TRPV4 antagonists.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nuchemsciences.com [nuchemsciences.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK205 in Blocking Ca²+ Influx: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a critical mediator of calcium (Ca²⁺) influx in response to a variety of physical and chemical stimuli. By specifically blocking the TRPV4 channel, this compound effectively inhibits the downstream signaling cascades initiated by Ca²⁺ entry, making it a valuable tool for studying TRPV4 physiology and a potential therapeutic agent for conditions associated with TRPV4 overactivity, such as pain, inflammation, and edema. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on Ca²⁺ influx.
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a wide array of physiological processes, including osmosensation, thermosensation, mechanosensation, and vascular function.[1] Upon activation by stimuli such as hypotonicity, heat, or specific chemical ligands, TRPV4 opens to allow the influx of cations, with a notable permeability to Ca²⁺. This influx of Ca²⁺ acts as a second messenger, triggering a diverse range of cellular responses.
This compound has emerged as a key pharmacological tool for the investigation of TRPV4 function due to its high potency and selectivity as a channel antagonist.[2] Its ability to block TRPV4-mediated Ca²⁺ influx allows for the precise dissection of TRPV4-dependent signaling pathways and the exploration of their roles in both health and disease.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly interacting with the TRPV4 ion channel. Cryo-electron microscopy studies of human TRPV4 in complex with potent antagonists have revealed that these molecules bind to the voltage-sensing-like domain (VSLD) of the channel.[1] This binding stabilizes the channel in a closed conformation, thereby preventing the influx of Ca²⁺ that is normally triggered by activating stimuli.[1] Both ligand-gated and hypo-osmotic activation of endogenous and transiently expressed human TRPV4 channels are effectively blocked by this compound.
The inhibition of Ca²⁺ influx by this compound has been shown to have significant downstream consequences, including the modulation of gene expression. For instance, in adipocytes, this compound treatment leads to an increase in the expression of thermogenic genes and a decrease in the proinflammatory gene program.[2]
Quantitative Data on this compound Efficacy
The potency of this compound in blocking TRPV4-mediated Ca²⁺ influx is typically quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the reported IC50 values for this compound can vary depending on the specific experimental conditions, including the cell type, the nature of the TRPV4 agonist used, and the assay methodology.[3][4]
| Parameter | Value | Cell Type/System | Assay Conditions | Reference |
| IC50 | 4.19 µM | Not specified | Inhibition of TRPV4-mediated Ca²⁺ influx | [2] |
| IC50 | ~600 nM | Not specified | FLIPR-based high-throughput screen | |
| IC50 (vs. TRPA1) | 5.56 µM | Heterologously transfected N2a cells | Not specified | [5] |
Table 1: Summary of reported IC50 values for this compound.
Derivatives of this compound have been synthesized with the aim of improving potency. For example, compounds designated as 16-8, 16-18, and 16-19, which are structurally related to this compound, have demonstrated increased inhibitory activity against TRPV4.[5]
| Compound | IC50 (vs. TRPV4) | Fold Increase in Potency (vs. This compound) | Reference |
| This compound | 4.19 µM | - | [5] |
| 16-8 | ~0.42 µM | ~10-fold | [5] |
| 16-18 | ~0.84 µM | ~5-fold | [5] |
| 16-19 | ~0.52 µM | ~8-fold | [5] |
Table 2: Comparative potency of this compound and its derivatives against TRPV4.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct blockade of the TRPV4 channel, preventing Ca²⁺ influx. This interruption of the initial signaling event has widespread downstream effects.
Figure 1. Mechanism of this compound in blocking TRPV4-mediated Ca²⁺ influx.
Experimental Workflow for Assessing this compound Activity
A typical experimental workflow to characterize the inhibitory effect of this compound on TRPV4 involves cell culture, compound treatment, and a functional assay to measure Ca²⁺ influx.
Figure 2. General experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Assay for Ca²⁺ Influx
The FLIPR assay is a high-throughput method used to measure changes in intracellular Ca²⁺ concentration.[6][7][8][9][10]
Principle: Cells expressing the target receptor (TRPV4) are loaded with a Ca²⁺-sensitive fluorescent dye. Upon channel activation and subsequent Ca²⁺ influx, the dye binds to Ca²⁺, resulting in an increase in fluorescence intensity, which is detected by the FLIPR instrument. Antagonists like this compound will prevent or reduce this fluorescence increase.
Protocol:
-
Cell Plating: Seed HEK293 cells stably or transiently expressing human TRPV4 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the this compound solutions to the wells and incubate for a defined period.
-
Following the antagonist incubation, a solution containing a TRPV4 agonist (e.g., GSK1016790A) is added to stimulate the channels.
-
The fluorescence intensity is continuously monitored before and after agonist addition.
-
-
Data Analysis:
-
The change in fluorescence intensity is calculated relative to the baseline.
-
The percentage of inhibition by this compound at each concentration is determined by comparing the response to a control (agonist alone).
-
An IC50 curve is generated by plotting the percent inhibition against the log of the this compound concentration.
-
Calcium Imaging Using Fluorescence Microscopy
This technique allows for the visualization and quantification of Ca²⁺ dynamics in individual cells or cell populations.[11][12][13][14][15]
Principle: Similar to the FLIPR assay, cells are loaded with a Ca²⁺-sensitive fluorescent indicator. A fluorescence microscope is then used to capture images over time, allowing for the measurement of changes in intracellular Ca²⁺ concentration in response to stimuli and inhibitors.
Protocol:
-
Cell Preparation: Plate TRPV4-expressing cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.
-
Dye Loading:
-
Load the cells with a ratiometric (e.g., Fura-2 AM) or non-ratiometric (e.g., Fluo-4 AM) Ca²⁺ indicator dye by incubating them in a dye-containing buffer for 30-60 minutes at room temperature or 37°C.
-
After loading, wash the cells with fresh assay buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a perfusion system and a camera.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound for a set duration.
-
Subsequently, perfuse with a solution containing a TRPV4 agonist in the continued presence of this compound.
-
Continuously capture images throughout the experiment.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
For ratiometric dyes, calculate the ratio of fluorescence at two different excitation or emission wavelengths.
-
Plot the fluorescence intensity or ratio over time to visualize the Ca²⁺ transients.
-
Quantify the peak response to the agonist in the presence and absence of this compound to determine the extent of inhibition.
-
Prostaglandin E2 (PGE₂) Release Assay
Activation of TRPV4 can lead to the production and release of inflammatory mediators like PGE₂. Measuring PGE₂ levels can be an indirect way to assess TRPV4 activity and its inhibition by this compound.[16][17][18][19]
Principle: This assay typically uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE₂ in the cell culture supernatant.
Protocol:
-
Cell Treatment:
-
Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a TRPV4 agonist (e.g., hypotonic solution or a chemical agonist).
-
Incubate for a period sufficient to allow for PGE₂ production and release (e.g., 15-30 minutes).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Quantification (ELISA):
-
Use a commercial PGE₂ ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatants and a fixed amount of HRP-labeled PGE₂ to wells pre-coated with an anti-PGE₂ antibody.
-
The sample PGE₂ and the HRP-labeled PGE₂ compete for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a plate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE₂.
-
Determine the concentration of PGE₂ in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of PGE₂ release by this compound at each concentration and determine the IC50 value.
-
Conclusion
This compound is a cornerstone tool for the study of TRPV4 ion channels. Its well-characterized mechanism of action, involving the direct blockade of the channel and subsequent inhibition of Ca²⁺ influx, provides a reliable means to investigate the myriad of physiological and pathological processes in which TRPV4 is implicated. The experimental protocols detailed in this guide offer robust methods for quantifying the inhibitory effects of this compound and for exploring its impact on downstream cellular signaling. As research into TRPV4 continues to expand, the precise and selective antagonism provided by this compound will undoubtedly remain invaluable to the scientific community.
References
- 1. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
GSK205: A Novel Modulator of Adipose Oxidative Metabolism—A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, has emerged as a significant molecule of interest in the study of adipose tissue metabolism. Research indicates that this compound plays a crucial role in promoting a thermogenic program in white adipose tissue, a phenomenon often referred to as "browning." This process enhances oxidative metabolism and energy expenditure, presenting a potential therapeutic avenue for obesity and related metabolic disorders. This technical guide provides an in-depth analysis of the effects of this compound on adipose oxidative metabolism, detailing the underlying signaling pathways, experimental protocols, and key quantitative data from seminal studies.
Core Mechanism of Action: TRPV4 Antagonism and PGC1α Induction
The primary mechanism through which this compound exerts its effects on adipose tissue is the antagonism of the TRPV4 ion channel. In adipocytes, TRPV4 activation has been shown to suppress the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and thermogenesis.[1][2] By inhibiting TRPV4, this compound effectively removes this suppressive signal, leading to an upregulation of PGC1α and the subsequent induction of a thermogenic gene program.[1] This includes the increased expression of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for uncoupling oxidative phosphorylation from ATP synthesis to dissipate energy as heat.[1][2]
Quantitative Effects of this compound on Gene Expression
The administration of this compound has been demonstrated to significantly alter the gene expression profile in both in vitro and in vivo models of adipose tissue. The following tables summarize the quantitative changes in the expression of key thermogenic genes.
In Vitro: 3T3-F442A Adipocytes
| Gene | Treatment | Fold Change (vs. Vehicle) | Reference |
| Pgc1α | 5µM this compound (4 days) | ~2.5 | [1] |
| Ucp1 | 5µM this compound (4 days) | ~4.0 | [1] |
| Cidea | 5µM this compound (4 days) | ~3.0 | [1] |
| Cox8b | 5µM this compound (4 days) | ~2.0 | [1] |
In Vivo: Epididymal White Adipose Tissue (eWAT) of Diet-Induced Obese (DIO) Mice
| Gene | Treatment | Fold Change (vs. Vehicle) | Reference |
| Pgc1α | 10 mg/kg this compound (twice daily, 7 days) | ~2.0 | [1] |
| Ucp1 | 10 mg/kg this compound (twice daily, 7 days) | ~3.5 | [1] |
| Cidea | 10 mg/kg this compound (twice daily, 7 days) | ~2.5 | [1] |
| Cox8b | 10 mg/kg this compound (twice daily, 7 days) | ~1.8 | [1] |
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound-mediated TRPV4 antagonism and the typical experimental workflow for investigating its effects are illustrated below.
References
Investigating Pain Pathways: A Technical Guide to the Use of GSK205
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of GSK205, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the investigation of pain pathways. This compound has emerged as a critical tool for elucidating the roles of TRPV4 and, to some extent, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in nociception. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its application, and visualizes the underlying signaling pathways.
Introduction to this compound and its Role in Pain Research
This compound is a small molecule inhibitor that selectively targets the TRPV4 ion channel, a non-selective cation channel implicated in various physiological processes, including the perception of pain.[1][2] TRPV4 is activated by a range of stimuli, including mechanical, thermal, and chemical cues, making it a key transducer of noxious signals in sensory neurons.[1][2] Notably, research has revealed that this compound also exhibits inhibitory activity against the TRPA1 channel, another crucial player in pain and inflammation, positioning it as a dual inhibitor in certain contexts.[3] This dual antagonism makes this compound a valuable pharmacological tool for dissecting the overlapping and distinct contributions of TRPV4 and TRPA1 to pain signaling.[3]
The study of pain pathways using this compound has been particularly prominent in models of inflammatory and neuropathic pain.[1][3] A widely used model is the formalin test, which induces a biphasic pain response that mimics both acute and persistent clinical pain.[4] In this model, this compound has been shown to effectively attenuate nocifensive behaviors, particularly in the context of trigeminal pain.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound to investigate pain pathways.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Agonist | IC50 | Reference |
| TRPV4 | Ca2+ Influx | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 4.19 µM | [3] |
| TRPA1 | Ca2+ Influx | Mustard Oil | 5.56 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Administration Route | Dose | Effect | Reference |
| Trigeminal Formalin Test | Mouse | Intradermal | 10 µg | Attenuation of late phase nocifensive behavior | [3] |
| Trigeminal Formalin Test | Mouse | Intraperitoneal | 10 mg/kg | No significant effect on late phase nocifensive behavior | [3] |
| Acute Pancreatitis | Mouse | Not Specified | Not Specified | Inhibition of inflammation and pain-associated behavior | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the study of pain pathways.
Trigeminal Formalin Test
This protocol is adapted from studies investigating trigeminal pain in mice.[3][4]
Objective: To assess the analgesic efficacy of this compound on formalin-induced nocifensive behavior in the trigeminal region.
Materials:
-
This compound
-
Formalin solution (4% in saline)
-
Vehicle (e.g., 4% DMSO in saline for subcutaneous injection)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plexiglas observation chambers
-
Video recording equipment
-
30-gauge needles and syringes
Procedure:
-
Acclimation: Acclimate mice to the Plexiglas observation chambers for at least 30 minutes prior to the experiment.
-
This compound Administration:
-
For local administration, inject 10 µL of this compound solution (e.g., 10 µg) or vehicle subcutaneously into the right whisker pad 15 minutes before the formalin injection.
-
For systemic administration, inject this compound (e.g., 10 mg/kg) or vehicle intraperitoneally 15 minutes before the formalin injection.
-
-
Formalin Injection: Subcutaneously inject 10 µL of 4% formalin solution into the right whisker pad using a 30-gauge needle.
-
Behavioral Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record its behavior for 45 minutes.
-
Data Analysis: Score the total time the mouse spends rubbing its face with its paws in 5-minute intervals. The pain response is typically biphasic:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Interphase: 5-15 minutes post-injection.
-
Phase 2 (Tonic Phase): 15-45 minutes post-injection. Compare the duration of face rubbing between this compound-treated and vehicle-treated groups for each phase.
-
Calcium Imaging in Cultured Trigeminal Ganglion (TG) Neurons
This protocol outlines the measurement of intracellular calcium changes in response to stimuli in cultured TG neurons.[4]
Objective: To determine the effect of this compound on formalin-induced calcium influx in primary sensory neurons.
Materials:
-
Primary culture of mouse trigeminal ganglion (TG) neurons
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Formalin solution (e.g., 0.01%)
-
This compound solution (e.g., 10 µM)
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Cell Culture: Culture primary TG neurons on glass coverslips.
-
Dye Loading: Incubate the cultured TG neurons with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with HBSS. Record the baseline fluorescence ratio (340/380 nm excitation) for a few minutes.
-
This compound Pre-incubation: To test the inhibitory effect, perfuse the cells with HBSS containing this compound (e.g., 10 µM) for 15 minutes prior to formalin stimulation.
-
Stimulation: Perfuse the cells with HBSS containing formalin (e.g., 0.01%).
-
Data Acquisition: Continuously record the fluorescence ratio at a defined frequency (e.g., 0.5 Hz) throughout the experiment.
-
Data Analysis: Calculate the change in intracellular calcium concentration by analyzing the change in the fluorescence ratio (ΔR/R₀) over time. Compare the response to formalin in the presence and absence of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of ion channel currents in cells expressing TRPV4.[5]
Objective: To characterize the inhibitory effect of this compound on TRPV4-mediated currents.
Materials:
-
HEK293T cells transiently expressing TRPV4
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing CsF or KCl)
-
Extracellular (bath) solution (e.g., containing NaCl)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound solution
Procedure:
-
Cell Preparation: Plate TRPV4-expressing HEK293T cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Configuration: Obtain a whole-cell patch-clamp configuration on a TRPV4-expressing cell.
-
Current Measurement: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.
-
Agonist Application: Perfuse the bath with a solution containing a TRPV4 agonist to activate the channels and record the resulting currents.
-
This compound Application: Co-apply this compound with the agonist to determine its inhibitory effect on the TRPV4-mediated currents.
-
Data Analysis: Measure the current density (pA/pF) before and after the application of this compound. Calculate the percentage of inhibition.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits TRPV4 and TRPA1, blocking downstream pain signaling.
Caption: Workflow for the trigeminal formalin test.
Caption: Workflow for calcium imaging in TG neurons.
Conclusion
This compound is an indispensable pharmacological tool for investigating the roles of TRPV4 and TRPA1 in pain signaling. Its ability to antagonize these key ion channels provides researchers with a means to dissect the molecular mechanisms underlying various pain states. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research, ultimately contributing to the development of novel analgesic therapies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of GSK205 with TRPA1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule GSK205 and its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It covers the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this interaction.
Introduction to TRPA1 and this compound
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the dorsal root and trigeminal ganglia.[1][2] It functions as a crucial sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[2][3] Upon activation, TRPA1 permits the influx of cations like Ca²⁺ and Na⁺, leading to neuronal depolarization, the sensation of pain, and neurogenic inflammation.[3][4] Consequently, TRPA1 has emerged as a significant molecular target for developing novel analgesic and anti-inflammatory therapies.[1][5][6]
This compound is a small molecule initially identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[7] However, subsequent research has revealed that this compound also exhibits inhibitory activity against the TRPA1 channel, making it a dual inhibitor of both TRPV4 and TRPA1.[8] This dual activity is particularly relevant in conditions like trigeminal irritant pain, where both channels are known to contribute.[8]
Mechanism of Action: Antagonism of TRPA1
This compound functions as an antagonist of the TRPA1 channel. TRPA1 inhibitors work by blocking the channel, which prevents the influx of ions and subsequent activation of sensory neurons.[3] This blockade can occur through various mechanisms, including direct competition with activating agonists or by binding to an allosteric site that induces a conformational change, reducing the channel's activity.[3] Studies have demonstrated that this compound effectively inhibits TRPA1 channels that have been activated by agonists like mustard oil (AITC).[8]
The following diagram illustrates the signaling pathway of TRPA1 activation and its inhibition by this compound.
References
- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
GSK205: A Technical Guide to a Key Pharmacological Probe for the TRPV4 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. While not developed as a clinical drug, this compound has served as a critical pharmacological tool compound, enabling significant advancements in the understanding of TRPV4's physiological and pathophysiological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental applications, and the key scientific insights it has helped to uncover.
Pharmacological Profile of this compound
This compound is a potent and selective inhibitor of TRPV4-mediated Ca²⁺ influx.[1] Its primary utility lies in its ability to specifically block the activity of the TRPV4 channel, thereby allowing researchers to investigate the downstream consequences of this inhibition in various biological systems.
Quantitative Data on this compound and Its Derivatives
The following table summarizes the inhibitory potency of this compound and its more recently developed derivatives against TRPV4 and the related TRPA1 channel. The development of these derivatives aimed to improve upon the potency of the parent compound.[2]
| Compound | Target | IC50 (μM) | Notes |
| This compound | TRPV4 | 4.19[1][2] | Parental tool compound. |
| TRPA1 | 5.56[2] | Shows some cross-reactivity with TRPA1. | |
| 16-8 | TRPV4 | 0.45[2] | Derivative of this compound with ~10-fold increased potency for TRPV4. |
| TRPA1 | 0.43[2] | Potent dual inhibitor of TRPV4 and TRPA1. | |
| 16-18 | TRPV4 | 0.81[2] | Derivative of this compound with ~5-fold increased potency for TRPV4. |
| TRPA1 | >25[2] | Selective for TRPV4 over TRPA1. | |
| 16-19 | TRPV4 | 0.59[2] | Derivative of this compound with ~8-fold increased potency for TRPV4. |
| TRPA1 | 0.41[2] | Potent dual inhibitor of TRPV4 and TRPA1. |
The Target: TRPV4 Signaling Pathways
TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including osmotic pressure, mechanical stress, and temperature.[3] Its activation leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream signaling cascades. This compound, by blocking this initial Ca²⁺ influx, allows for the dissection of these pathways.
TRPV4 Signaling in Tissue Repair and Fibrosis
The following diagram illustrates the central role of TRPV4 in mediating cellular responses in tissue repair and fibrosis.
Caption: TRPV4-mediated signaling in tissue homeostasis.
Experimental Protocols Utilizing this compound
This compound has been employed in a variety of experimental settings, from cell-based assays to in vivo animal models, to elucidate the function of TRPV4.
In Vitro Assays
1. Calcium Influx Assays:
-
Objective: To measure the inhibitory effect of this compound on TRPV4-mediated calcium influx.
-
Methodology:
-
Cells expressing TRPV4 (e.g., transfected HEK293 cells or primary cells like chondrocytes) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence measurement is taken.
-
Cells are pre-incubated with this compound at various concentrations.
-
TRPV4 is activated using a specific agonist (e.g., 4α-phorbol 12,13-didecanoate, 4αPDD) or a physical stimulus (e.g., hypo-osmotic stress).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye. The IC50 value for this compound is determined from the dose-response curve.
-
2. Patch-Clamp Electrophysiology:
-
Objective: To directly measure the effect of this compound on the ion channel currents mediated by TRPV4.
-
Methodology:
-
The whole-cell patch-clamp technique is used on cells expressing TRPV4.
-
A holding potential is applied, and voltage ramps are used to elicit ion currents.
-
A TRPV4 agonist is applied to the bath solution to activate the channel and record baseline currents.
-
This compound is then added to the bath solution, and the change in the magnitude of the TRPV4-mediated current is recorded to determine the extent of inhibition.[4]
-
The following diagram outlines a general workflow for in vitro screening of TRPV4 inhibitors like this compound.
Caption: Workflow for in vitro screening of TRPV4 inhibitors.
In Vivo Studies
This compound has been used in animal models to investigate the role of TRPV4 in various physiological and pathological processes, including pain and inflammation.
1. Models of Nociception (Pain):
-
Objective: To determine if blocking TRPV4 with this compound can alleviate pain.
-
Methodology:
-
A pain model is induced in rodents (e.g., injection of formalin into the paw to induce inflammatory pain).
-
This compound is administered to the animals, typically via subcutaneous or intraperitoneal injection, prior to the induction of pain.
-
Nociceptive behaviors (e.g., licking, flinching of the affected paw) are observed and quantified.
-
A reduction in pain-related behaviors in the this compound-treated group compared to a vehicle control group indicates that TRPV4 plays a role in that pain modality.
-
2. Models of Inflammation:
-
Objective: To assess the anti-inflammatory effects of TRPV4 inhibition with this compound.
-
Methodology:
-
Inflammation is induced in an animal model (e.g., acute pancreatitis).
-
This compound is administered to the animals.
-
Markers of inflammation (e.g., cytokine levels, immune cell infiltration into tissues) are measured and compared between the this compound-treated and control groups.
-
Conclusion
This compound has been an invaluable tool for the scientific community, enabling the exploration of the multifaceted roles of the TRPV4 ion channel. While its development was not pursued for clinical applications, the knowledge gained from studies using this compound has paved the way for the development of more potent and selective TRPV4 antagonists with therapeutic potential. The data and methodologies outlined in this guide provide a comprehensive resource for researchers working on TRPV4 and related signaling pathways.
References
The Chemical Landscape of GSK205: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and biological activity of GSK205, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a variety of physiological and pathological processes.[1][2] As a member of the transient receptor potential (TRP) family of ion channels, TRPV4 is a non-selective cation channel that is activated by a diverse range of stimuli, including changes in temperature, osmolarity, and mechanical stress.[3][4] Its involvement in pain perception, inflammation, and various tissue-specific functions has positioned it as a compelling therapeutic target.[3][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a small molecule with a complex aromatic structure. Two molecular formulas have been associated with this compound in the literature: C24H24N4S and C24H25BrN4S, suggesting the existence of different forms or derivatives of the compound.[1][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H24N4S | PubChem |
| C24H25BrN4S | Immunomart, TargetMol | |
| Molecular Weight | 400.54 g/mol | AOBIOUS |
| 481.45 g/mol | TargetMol | |
| IUPAC Name | N-[4-[2-[Methyl(phenylmethyl)amino]ethyl]phenyl]-5-(3-pyridinyl)-2-thiazolamine | AOBIOUS |
| CAS Number | 1263130-79-5, 1263068-83-2 | AOBIOUS, TargetMol |
| Solubility | Soluble in DMSO | AOBIOUS, TargetMol |
| Storage | Powder: -20°C (long term); In solvent: -80°C (long term) | TargetMol |
Biological Activity and Mechanism of Action
This compound functions as a selective antagonist of the TRPV4 ion channel, effectively blocking the influx of Ca2+ ions mediated by the channel.[1][2] This inhibitory activity has been demonstrated across various cellular and animal models, highlighting its potential for modulating TRPV4-dependent signaling pathways.
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of the TRPV4 channel, thereby preventing the downstream signaling cascades initiated by its activation. TRPV4 activation, triggered by stimuli such as hypo-osmotic stress or specific agonists like 4α-Phorbol 12,13-didecanoate (4αPDD), leads to an influx of extracellular Ca2+.[9] This rise in intracellular Ca2+ can subsequently trigger a range of cellular responses, including the release of inflammatory mediators and the activation of various signaling pathways. This compound blocks this initial Ca2+ influx, thus attenuating the subsequent physiological effects.[9]
Caption: Signaling pathway of TRPV4 and the inhibitory action of this compound.
In Vitro and In Vivo Activity
Numerous studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings.
Table 2: Summary of In Vitro and In Vivo Activity of this compound
| Model System | Concentration/Dose | Key Findings | Reference |
| 3T3-F442A adipocytes | 5 µM | Increased expression of thermogenic genes and decreased proinflammatory gene program. | [2] |
| Porcine articular chondrocytes | Not specified | Blocked 4αPDD-induced Ca2+ influx and PGE2 production in response to hypo-osmotic stress. | [9] |
| Cultured trigeminal ganglion (TG) neurons | Not specified | Attenuated formalin-evoked Ca2+ influx. | [10] |
| Diet-induced obese (DIO) mice | 10 mg/kg (i.p.) | Reduced expression of proinflammatory chemokines and improved glucose tolerance. | [8] |
Experimental Protocols
Calcium Imaging Assay for TRPV4 Inhibition
This protocol is adapted from studies investigating the inhibitory effect of this compound on TRPV4-mediated calcium influx.[5][9]
Objective: To assess the potency of this compound in inhibiting TRPV4-mediated Ca2+ influx in cultured cells.
Materials:
-
Cultured cells expressing TRPV4 (e.g., N2a cells with directed expression of rat TRPV4, or primary cells like articular chondrocytes).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4αPDD)).
-
This compound.
-
Appropriate cell culture medium and buffers.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Establish a baseline fluorescence reading in a physiological buffer.
-
Compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound or vehicle control for a specified pre-incubation period.
-
TRPV4 Activation: While continuously recording the fluorescence, perfuse the cells with a buffer containing both this compound (or vehicle) and the TRPV4 agonist (e.g., 4αPDD).
-
Data Analysis: Measure the change in intracellular Ca2+ concentration in response to the agonist in the presence and absence of this compound. Calculate the IC50 value for this compound by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for a calcium imaging-based TRPV4 inhibition assay.
In Vivo Model of Trigeminal Irritant Pain
This protocol is based on studies evaluating the analgesic effects of this compound in a model of trigeminal pain.[10]
Objective: To assess the in vivo efficacy of this compound in attenuating formalin-induced nociceptive behavior.
Materials:
-
Male C57BL/6J mice.
-
Formalin solution (e.g., 2% in saline).
-
This compound dissolved in an appropriate vehicle (e.g., 4% DMSO).
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the mice to the experimental setup.
-
Compound Administration: Administer this compound or vehicle control via subcutaneous injection into the whisker pad 15 minutes prior to formalin injection.
-
Induction of Nociception: Inject a small volume of formalin solution subcutaneously into the whisker pad.
-
Behavioral Observation: Immediately after formalin injection, place the mouse in an observation chamber and record the time spent rubbing and scratching the injected area for a defined period (e.g., 45 minutes).
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups.
Derivatives and Future Directions
Research has focused on modifying the structure of this compound to enhance its potency and explore its therapeutic potential further.[3][5] For instance, the development of this compound derivatives has led to compounds with significantly increased inhibitory potency against TRPV4.[5] Interestingly, some of these derivatives also exhibit potent co-inhibition of TRPA1, another ion channel involved in pain and inflammation, suggesting a potential for dual-target therapeutic strategies.[5] While this compound itself has not been reported in clinical trials, a different selective TRPV4 inhibitor from GlaxoSmithKline, GSK2798745, has undergone clinical evaluation for conditions such as heart failure, indicating the therapeutic relevance of targeting this channel.[11][12]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 ion channel. Its well-characterized chemical structure and selective antagonistic activity make it a cornerstone for preclinical research in areas such as pain, inflammation, and beyond. The development of more potent derivatives and the clinical progression of other TRPV4 inhibitors underscore the significant therapeutic potential of modulating this critical ion channel. Further research into the structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the discovery of novel therapeutics targeting TRPV4-mediated diseases.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C24H24N4S) [pubchemlite.lcsb.uni.lu]
- 7. aobious.com [aobious.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
The Dual Impact of GSK205: A Technical Primer on its Role in Inflammation and Energy Homeostasis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the molecular mechanisms and physiological effects of GSK205, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Emerging research has identified TRPV4 as a critical regulator in both inflammatory processes and the intricate balance of energy metabolism. Consequently, its antagonist, this compound, presents a compelling pharmacological tool and potential therapeutic agent. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's activity, offering a foundational resource for researchers in the field.
Core Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its derivatives.
Table 1: Inhibitory Potency of this compound and Derivatives on TRP Channels
| Compound | Target Channel | IC50 (μM) | Cell Line | Activation Method | Reference |
| This compound | TRPV4 | 4.19 ± 0.71 | N2a | Chemical Agonist | [1] |
| This compound | TRPA1 | 5.56 ± 0.4 | N2a | 100 μM Mustard Oil | [1] |
| 16-8 (this compound Derivative) | TRPV4 | 0.45 ± 0.05 | N2a | Chemical Agonist | [1] |
| 16-18 (this compound Derivative) | TRPV4 | 0.81 ± 0.1 | N2a | Chemical Agonist | [1] |
| 16-19 (this compound Derivative) | TRPV4 | 0.59 ± 0.12 | N2a | Chemical Agonist | [1] |
| 16-8 (this compound Derivative) | TRPA1 | 0.43 ± 0.3 | N2a | 100 μM Mustard Oil | [1] |
| 16-19 (this compound Derivative) | TRPA1 | 0.41 ± 0.37 | N2a | 100 μM Mustard Oil | [1] |
Table 2: In Vivo Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Treatment | Parameter | Observation | Animal Model | Reference |
| This compound | Glucose Homeostasis | Improved | DIO Mice | [2] |
| This compound | Adipose Gene Program | Modulated | DIO Mice | [2] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the pivotal signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
In Vitro Antagonism Assay
-
Cell Culture: Neuro-2a (N2a) cells are cultured in appropriate media and transiently transfected with plasmids encoding the target TRP channel (e.g., TRPV4 or TRPA1).
-
Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Baseline fluorescence is recorded before the application of varying concentrations of this compound or its derivatives.
-
Agonist Stimulation: A known agonist for the specific TRP channel (e.g., a chemical agonist for TRPV4 or mustard oil for TRPA1) is added to stimulate channel opening.
-
Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium influx. IC50 values are calculated from the dose-response curves.[1]
In Vivo Metabolic Phenotyping
-
Animal Model: Diet-induced obese (DIO) mice are used as a model for obesity and insulin (B600854) resistance.
-
Compound Administration: Mice are treated with this compound or a vehicle control.
-
Glucose Tolerance Test (GTT):
-
Animals are fasted overnight.
-
A baseline blood glucose level is measured from the tail vein using a standard glucometer.
-
A bolus of D-glucose (e.g., 1 g/kg) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at specified intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[2]
-
-
Insulin Tolerance Test (ITT):
-
Animals are fasted for a shorter duration (e.g., 4 hours).
-
A baseline blood glucose level is measured.
-
A dose of insulin is administered intraperitoneally.
-
Blood glucose levels are monitored at subsequent time points to evaluate insulin sensitivity.
-
-
Energy Expenditure Measurement:
-
Mice are individually housed in metabolic chambers (e.g., a Comprehensive Lab Animal Monitoring System).
-
Animals are acclimated to the chambers for a period (e.g., 2 days) before data collection.
-
Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity are continuously monitored to calculate energy expenditure.[2]
-
-
Gene Expression Analysis:
-
Adipose tissue (e.g., epididymal fat) is collected from the mice.
-
Total RNA is extracted from the tissue.
-
Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes related to thermogenesis (e.g., Pgc1α, Ucp1) and inflammation.[2]
-
Discussion of Findings
The available data strongly indicate that this compound, by antagonizing the TRPV4 channel, exerts significant effects on both inflammation and energy homeostasis. The inhibition of TRPV4 by this compound has been shown to modulate a gene program in adipose tissue, leading to improved glucose homeostasis in a mouse model of obesity and insulin resistance.[2] This is consistent with the finding that TRPV4 negatively regulates the expression of PGC1α and UCP1, key players in mitochondrial biogenesis and thermogenesis.[2] Furthermore, TRPV4 is implicated in the positive regulation of multiple proinflammatory genes.[2]
The development of this compound derivatives with enhanced potency for both TRPV4 and TRPA1, another ion channel involved in inflammation and pain, highlights the therapeutic potential of targeting these pathways.[1] These dual-inhibitors have demonstrated efficacy in animal models of pain and inflammation, such as trigeminal irritant pain and acute pancreatitis.[1]
In the context of articular cartilage, TRPV4 activation has been shown to have anti-inflammatory effects by blocking IL-1β mediated matrix destruction.[3] The use of this compound in these studies helped to elucidate the role of TRPV4 in this protective mechanism.[3] Conversely, in other inflammatory contexts, such as the release of PGE2 in response to hypo-osmotic stress in chondrocytes, this compound demonstrated an anti-inflammatory effect by blocking this release.[4]
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the complex roles of the TRPV4 ion channel in physiology and pathophysiology. Its demonstrated impact on inflammation and energy homeostasis underscores the potential of TRPV4 as a therapeutic target for a range of disorders, including metabolic diseases and inflammatory conditions. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this compound and next-generation TRPV4 antagonists.
References
- 1. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 is a regulator of adipose oxidative metabolism, inflammation and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Functions of TRPV4 and Its Modulation by GSK205: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel is a non-selective cation channel that plays a critical role in a wide array of physiological processes. Its ability to respond to a diverse range of stimuli, including mechanical stress, temperature, and endogenous ligands, underscores its pleiotropic nature.[1][2][3][4] This guide provides a comprehensive overview of the multifaceted functions of TRPV4, with a particular focus on its modulation by the selective antagonist, GSK205. We will delve into the intricate signaling pathways governed by TRPV4, present key quantitative data for its modulators, and provide detailed experimental protocols for its study.
The Versatile Roles of the TRPV4 Ion Channel
TRPV4 is expressed in a multitude of tissues and cell types, contributing to a wide spectrum of physiological and pathophysiological conditions.[1][5] Its functions are integral to maintaining homeostasis and responding to environmental cues.
Key Physiological Roles of TRPV4:
-
Osmotic and Mechanical Sensing: TRPV4 is a crucial sensor of changes in cell volume and mechanical stress, playing a vital role in osmoregulation and mechanotransduction in tissues such as cartilage, bone, and the vascular endothelium.[3][6]
-
Vascular Function: In the circulatory system, TRPV4 is involved in regulating vascular tone and blood pressure.[1]
-
Pain and Inflammation: TRPV4 is a key player in the signaling pathways of pain and inflammation, making it a significant target for analgesic and anti-inflammatory drug development.[5][7][8]
-
Respiratory Function: This channel is expressed in the airways and has been implicated in conditions like pulmonary edema and asthma.[9][10]
-
Skeletal Homeostasis: Mutations in the TRPV4 gene can lead to a range of skeletal dysplasias and arthropathies, highlighting its importance in skeletal development and maintenance.[1][6]
-
Central Nervous System: TRPV4 is expressed in neurons, astrocytes, and microglia, where it participates in processes like neurovascular coupling and responds to pathological conditions such as mechanical trauma.[2][5]
This compound: A Potent and Selective Antagonist of TRPV4
This compound is a small molecule that has been identified as a potent and selective antagonist of the TRPV4 ion channel.[11] It is widely used as a pharmacological tool to investigate the physiological and pathological roles of TRPV4. This compound effectively blocks the influx of Ca²⁺ mediated by TRPV4 activation.[11]
Quantitative Data for TRPV4 Modulators
The study of TRPV4 has been greatly facilitated by the development of specific pharmacological agents. The following tables summarize the quantitative data for key TRPV4 modulators, including the agonist GSK1016790A and various antagonists.
| Compound | Action | Species | IC50 / EC50 | Reference |
| This compound | Antagonist | Human | IC50: 4.19 µM | [11] |
| Articular Chondrocytes | IC50: ~600 nM | [12] | ||
| GSK1016790A | Agonist | Human | EC50: 2.1 nM | [13] |
| Mouse | EC50: 18 nM | [13] | ||
| HeLa-TRPV4 cells | EC50: 3.3 nM | [14] | ||
| HC-067047 | Antagonist | Human | IC50: 48 nM | [9][15] |
| Mouse | IC50: 17 nM | [9][15] | ||
| Rat | IC50: 133 nM | [9][15] | ||
| RN-1734 | Antagonist | Human | IC50: 2.3 µM | [16][17] |
| Mouse | IC50: 5.9 µM | [16][17] | ||
| Rat | IC50: 3.2 µM | [16][17] |
This compound Derivatives with Enhanced Potency and Dual Activity
Research has led to the development of derivatives of this compound with improved inhibitory potency against TRPV4. Notably, some of these derivatives also exhibit potent co-inhibition of the TRPA1 channel, which is also involved in pain and inflammation. This dual-targeting approach may offer novel therapeutic strategies.
| Compound | Target(s) | IC50 | Reference |
| This compound | TRPV4 | 4.19 µM | [1] |
| TRPA1 | 5.56 µM | [1] | |
| Compound 16-8 | TRPV4 | 0.45 µM | [1] |
| TRPA1 | 0.43 µM | [1] | |
| Compound 16-18 | TRPV4 | 0.81 µM | [1] |
| TRPA1 | >25 µM | [1] | |
| Compound 16-19 | TRPV4 | 0.59 µM | [1] |
| TRPA1 | 0.41 µM | [1] |
Experimental Protocols for Studying TRPV4 Function
Detailed methodologies are crucial for the accurate investigation of TRPV4. The following are protocols for key experiments used to characterize TRPV4 activity and its modulation by compounds like this compound.
Cell Culture and Transfection
Objective: To prepare cells for subsequent functional assays by culturing and introducing the TRPV4 gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TRPV4 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells in a 6-well plate or on coverslips to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection mix by diluting the TRPV4 expression plasmid and transfection reagent in separate tubes of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with functional assays.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV4 activation and inhibition.
Materials:
-
TRPV4-expressing cells on coverslips
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPV4 agonist (e.g., GSK1016790A)
-
TRPV4 antagonist (e.g., this compound)
-
Fluorescence microscope with an imaging system
Protocol:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images.
-
To assess inhibition, pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes).
-
Add the TRPV4 agonist (GSK1016790A) to the cells while continuously recording fluorescence images.
-
Analyze the changes in fluorescence intensity over time to determine the [Ca²⁺]i response.
Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPV4 channels in the cell membrane.
Materials:
-
TRPV4-expressing cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular and extracellular recording solutions
-
TRPV4 agonist and antagonist
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Plate TRPV4-expressing cells on a recording chamber mounted on the microscope stage.
-
Approach a single cell with the patch pipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPV4 currents.
-
Perfuse the cells with the TRPV4 agonist to record channel activation.
-
To test for inhibition, co-apply the agonist and this compound.
-
Analyze the recorded currents to determine channel properties such as current-voltage relationship and gating kinetics.
Signaling Pathways of TRPV4
TRPV4 activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca²⁺. These pathways are highly context-dependent and can lead to a variety of cellular responses.
General TRPV4 Activation and Downstream Signaling
// Nodes Stimuli [label="Mechanical Stress\nOsmotic Stress\nTemperature\nGSK1016790A", fillcolor="#F1F3F4"]; TRPV4 [label="TRPV4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(e.g., Gene Expression, Cytoskeletal Remodeling)", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimuli -> TRPV4; TRPV4 -> Ca_influx; Ca_influx -> PLC; Ca_influx -> Calmodulin; PLC -> PKC; TRPV4 -> PI3K; PKC -> Cellular_Responses; PI3K -> Cellular_Responses; Calmodulin -> Cellular_Responses; this compound -> TRPV4 [arrowhead=tee, color="#EA4335"]; } dot Caption: General TRPV4 signaling cascade.
TRPV4 Signaling in Tissue Repair and Fibrosis
The role of TRPV4 in tissue remodeling is a classic example of its pleiotropic nature, where its activation can lead to either beneficial tissue repair or detrimental fibrosis depending on the cellular context and signaling milieu.
Experimental Workflow for a Calcium Imaging Assay
Conclusion
The TRPV4 ion channel stands out as a remarkable example of a pleiotropic signaling molecule, integral to a vast array of physiological functions and implicated in numerous disease states. The development of selective modulators, such as the antagonist this compound and its more potent derivatives, has provided invaluable tools for dissecting the complex roles of TRPV4. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide are essential for researchers and drug development professionals seeking to further unravel the complexities of TRPV4 and harness its therapeutic potential. Future research in this area holds the promise of novel treatments for a wide range of conditions, from chronic pain and inflammation to skeletal and cardiovascular diseases.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional interactions of the TRPV4 ion channel with beta-adrenergic receptor ligands | Life Science Alliance [life-science-alliance.org]
- 7. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate stiffness-dependent regulatory volume decrease and calcium signaling in chondrocytes: Substrate stiffness regulates chondrocyte volume and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 13. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 17. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
GSK205: A Technical Guide for its Application as a TRP Channel Tool Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GSK205, a valuable tool compound for the investigation of Transient Receptor Potential (TRP) channels. Its primary utility lies in its potent and selective antagonism of the TRPV4 channel, making it an essential pharmacological tool for elucidating the physiological and pathological roles of this ion channel.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against several TRP channels. The following tables summarize the key potency values, offering a clear comparison of its activity.
Table 1: Inhibitory Potency (IC50) of this compound against TRP Channels
| Target Channel | Assay Type | Reported IC50 | Species | Reference Cell Line |
| TRPV4 | Ca2+ Influx | 4.19 µM | Rat | N2a cells |
| TRPV4 | Ca2+ Influx | ~600 nM | Human | Articular Chondrocytes |
| TRPA1 | Ca2+ Influx | 5.56 µM | Mouse | N2a cells |
Data compiled from multiple sources indicating variability based on experimental setup.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays in which this compound is commonly employed.
1. Calcium Imaging Assay for TRPV4 Inhibition
This protocol is designed to measure the inhibition of TRPV4-mediated calcium influx by this compound in a cell-based assay.
-
Cell Culture and Preparation:
-
Culture cells expressing the target TRPV4 channel (e.g., primary articular chondrocytes or N2a cells heterologously expressing TRPV4) on coverslips appropriate for microscopy.[2][3]
-
On the day of the experiment, load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in the physiological saline solution.
-
Pre-incubate the cells with the this compound-containing solution for a specified period (e.g., 15-30 minutes) before agonist stimulation.[4]
-
-
Image Acquisition and Analysis:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Establish a baseline fluorescence recording for a few minutes.
-
Apply a known TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4αPDD) or GSK1016790A, to the cells while continuously recording the fluorescence.[2][4]
-
Record the change in intracellular calcium concentration ([Ca2+]i) in response to the agonist.
-
In parallel experiments, perform the agonist stimulation in the presence of different concentrations of this compound.
-
Analyze the data by measuring the peak fluorescence intensity change and calculate the IC50 value for this compound by fitting the concentration-response data to a logistical equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and their inhibition by this compound.
-
Cell Preparation and Recording Setup:
-
Use cells expressing TRPV4 channels, either endogenously or through transfection.[3]
-
Place the coverslip with the cells in a recording chamber mounted on the stage of an inverted microscope.[5]
-
Continuously perfuse the chamber with an external recording solution.
-
Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with the internal pipette solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp protocol to elicit baseline currents.
-
Apply a TRPV4 agonist (e.g., 5 nM GSK101) to activate the channel and record the resulting currents.[3]
-
Wash out the agonist to allow the currents to return to baseline.
-
Pre-apply this compound (e.g., 5-10 µM) to the cell for a few minutes.[3][4]
-
Co-apply the TRPV4 agonist and this compound and record the currents.
-
Compare the current amplitudes in the presence and absence of this compound to determine the percentage of inhibition.[3]
-
3. In Vivo Murine Models of Pain and Inflammation
This protocol outlines the use of this compound in animal models to assess its effects on physiological processes.
-
Animal Preparation:
-
Use appropriate mouse strains for the specific model (e.g., C57BL/6J for diet-induced obesity or trigeminal pain models).[1][4]
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
All procedures should be approved by the institutional animal care and use committee.
-
-
This compound Administration:
-
Prepare this compound for administration. For intraperitoneal (i.p.) injection, it can be dissolved in a vehicle such as a solution of saline, ethanol, and Tween 80.
-
Administer this compound at the desired dose (e.g., 10 mg/kg, i.p., twice daily for studies on metabolic effects).[1] For local effects in pain models, subcutaneous injection into the relevant area (e.g., whisker pad) may be used.[4]
-
-
Experimental Procedures and Outcome Measures:
-
Metabolic Studies: In diet-induced obese mice, treat with this compound for several weeks. Monitor parameters such as glucose tolerance, body weight, and gene expression in adipose tissue.[1]
-
Pain Models (e.g., Trigeminal Formalin Test): Pre-treat the animals with this compound before injecting an irritant like formalin into the whisker pad.[4] Measure nocifensive behaviors, such as the time spent rubbing the injected area.[4]
-
Tissue Collection and Analysis: At the end of the study, collect relevant tissues (e.g., adipose tissue, trigeminal ganglia) for further analysis, such as gene expression analysis (qPCR) or immunohistochemistry for markers of inflammation or neuronal activation.[1][4]
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: TRPV4 Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of GSK205 in Chondrocyte Mechanotransduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articular cartilage, the smooth, load-bearing tissue lining the surfaces of synovial joints, is subjected to a complex mechanical environment. Chondrocytes, the sole cell type within cartilage, are responsible for maintaining the tissue's extracellular matrix (ECM) and overall homeostasis. The process by which chondrocytes sense and respond to mechanical stimuli, known as mechanotransduction, is crucial for cartilage health. Dysregulation of these pathways is implicated in the pathogenesis of osteoarthritis (OA), a degenerative joint disease.
A key player in chondrocyte mechanotransduction is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable non-selective cation channel. TRPV4 is activated by a variety of stimuli, including mechanical loading, osmotic stress, and synthetic agonists. Its activation triggers a cascade of intracellular signaling events that modulate chondrocyte metabolism, gene expression, and inflammatory responses.
GSK205 is a potent and selective antagonist of the TRPV4 channel.[1] Its ability to block TRPV4-mediated Ca²⁺ influx makes it an invaluable pharmacological tool for elucidating the role of this channel in chondrocyte biology and a potential therapeutic agent for mitigating cartilage degradation in diseases like OA. This technical guide provides an in-depth overview of this compound's function in chondrocyte mechanotransduction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound functions by directly inhibiting the TRPV4 ion channel, thereby preventing the influx of extracellular calcium (Ca²⁺) into the chondrocyte.[2] This antagonistic action allows researchers to dissect the specific contributions of TRPV4 to various cellular responses triggered by mechanical or osmotic stimuli. Studies have consistently shown that this compound effectively blocks Ca²⁺ signaling initiated by both TRPV4 agonists (like GSK1016790A and 4α-phorbol 12,13-didecanoate) and physiological stimuli such as hypo-osmotic stress and dynamic compressive loading.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on chondrocyte function.
Table 1: Potency of this compound in Inhibiting TRPV4-Mediated Calcium Influx
| Parameter | Value | Cell Type | Assay Condition | Reference |
| IC₅₀ | 4.19 µM | Not specified (general) | Inhibition of TRPV4-mediated Ca²⁺ influx | [1] |
Table 2: Effects of this compound on Chondrocyte Response to Mechanical and Osmotic Stimuli
| Stimulus | Measured Outcome | Effect of this compound | Cell/Tissue Model | Reference |
| Hypo-osmotic Stress (280 mOsm) | Percentage of Ca²⁺ responsive cells | Reduced from 91% to 11% | Porcine articular chondrocytes | [2] |
| Hypo-osmotic Stress | Regulatory Volume Decrease (RVD) | Significantly inhibited | Porcine articular chondrocytes | [2] |
| Hypo-osmotic Stress | Prostaglandin E₂ (PGE₂) release | Strongly inhibited | Porcine articular chondrocytes | [2] |
| Dynamic Compressive Loading | TGF-β3 gene expression | Blocked the loading-induced increase | Bovine articular chondrocytes in agarose (B213101) constructs | [3] |
| Dynamic Compressive Loading | ADAMTS5 gene expression | Partially attenuated the loading-induced decrease | Bovine articular chondrocytes in agarose constructs | [3] |
| Dynamic Compressive Loading | NOS2 gene expression | Increased compared to loading alone | Bovine articular chondrocytes in agarose constructs | [3] |
| Dynamic Compressive Loading | COL2α1 gene expression | Decreased compared to loading alone | Bovine articular chondrocytes in agarose constructs | [3] |
| Cyclic Tensile Strain (10%) + IL-1β | Nitric Oxide (NO) and PGE₂ release | Abolished the anti-inflammatory effect of mechanical loading | Isolated chondrocytes | [4] |
Table 3: this compound's Impact on a Dysfunctional TRPV4-GSK3β Pathway in Osteoarthritic Chondrocytes
| Condition | Measured Outcome | Effect of this compound | Cell Model | Reference |
| Slow relaxing hydrogels (mimicking osteoarthritic ECM) | Intracellular Ca²⁺ levels | Significantly decreased | Human osteoarthritic chondrocytes | [5] |
| Slow relaxing hydrogels | Phosphorylated GSK3β levels | Significantly reduced | Human osteoarthritic chondrocytes | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on this compound and chondrocyte mechanotransduction.
Primary Articular Chondrocyte Isolation and Culture
-
Source: Full-thickness cartilage slices are harvested from the articular surfaces of animal joints (e.g., bovine metacarpal-phalangeal joint or porcine femoral condyles).[6]
-
Digestion:
-
Cartilage slices are incubated in a protease solution (e.g., 0.5% protease in Ham's F-12 medium) for approximately 2 hours at 37°C to remove non-cartilaginous tissue.[6]
-
Following a rinse with culture medium, the tissue is subjected to overnight digestion with a collagenase solution (e.g., 0.15% Collagenase A in Ham's F-12 medium) at 37°C.[6]
-
-
Cell Isolation and Culture:
-
The resulting cell suspension is filtered through a cell strainer (e.g., 200 mesh) to remove undigested matrix debris.[6]
-
Isolated chondrocytes are then cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
-
3D Chondrocyte-Laden Hydrogel Constructs
-
Hydrogel Preparation:
-
A sterile solution of agarose (e.g., 2-4% w/v in PBS) is prepared by heating.[6]
-
The agarose solution is cooled to a physiologically compatible temperature (around 37-40°C).
-
-
Cell Encapsulation:
-
Isolated chondrocytes are suspended in culture medium and mixed with the cooled agarose solution to achieve the desired final cell and agarose concentrations.[6]
-
The cell-agarose mixture is cast into a mold and allowed to gel at room temperature.[6]
-
Cylindrical constructs can be created using a biopsy punch.[6]
-
Mechanical Stimulation
-
Dynamic Compressive Loading:
-
Cyclic Tensile Strain:
Calcium Imaging
-
Fluorescent Dye Loading: Chondrocytes (in monolayer or within constructs) are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging:
-
The cells are mounted on a microscope stage equipped for fluorescence imaging.
-
A baseline fluorescence is recorded, after which stimuli (e.g., hypo-osmotic medium, TRPV4 agonist, or mechanical loading) are applied in the presence or absence of this compound.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time.[2]
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from chondrocytes using a suitable commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The relative expression levels of target genes (e.g., ACAN, COL2A1, ADAMTS5, NOS2, TGFB3) are quantified using specific primers and a qPCR instrument. Gene expression is typically normalized to a housekeeping gene.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dysfunctional TRPV4-GSK3β pathway prevents osteoarthritic chondrocytes from sensing changes in extracellular-matrix viscoelasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical Stimulation of Chondrocyte-agarose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic Profiling and Mechanotransduction of Single Chondrocytes Encapsulated in Alginate Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanotransduction pathways in articular chondrocytes and the emerging role of estrogen receptor-α - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by GSK205 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, changes in osmolarity, and temperature.[3][4] Its role as a crucial mechanosensor and osmosensor has implicated it in a wide range of physiological and pathophysiological processes, including pain, inflammation, and mechanotransduction.[3][4] this compound, by inhibiting TRPV4, serves as a valuable tool for elucidating the cellular signaling pathways downstream of TRPV4 activation and as a potential therapeutic agent for conditions associated with TRPV4 hyperactivity. This guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Mechanism of Action
This compound exerts its effects by directly binding to and inhibiting the TRPV4 ion channel, thereby blocking the influx of cations, primarily Ca²⁺, into the cell in response to activating stimuli.[2][5] This reduction in intracellular calcium concentration is the primary event that leads to the modulation of various downstream signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives on TRPV4 and the off-target channel TRPA1 has been quantified in various studies. The following tables summarize the key quantitative data.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human TRPV4 | Ca²⁺ influx | 4.19 µM | [1] |
| Human TRPV4 | Ca²⁺ influx | ~600 nM | [2] | |
| Mouse TRPA1 | Ca²⁺ imaging | 5.56 ± 0.4 µM | [4] | |
| Compound 16-8 | Human TRPV4 | Ca²⁺ influx | Not specified, but more potent than this compound | [4] |
| Mouse TRPA1 | Ca²⁺ imaging | 0.43 ± 0.3 µM | [4] | |
| Compound 16-19 | Mouse TRPA1 | Ca²⁺ imaging | 0.41 ± 0.37 µM | [4] |
Table 1: Inhibitory Potency of this compound and its Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent derivatives against TRPV4 and TRPA1 channels.
| Cell Type | Stimulus | This compound Concentration | Effect | Quantitative Measurement | Reference |
| Articular Chondrocytes | 4αPDD (TRPV4 agonist) | Not specified | Decreased Ca²⁺ signaling | Reduction in the percentage of responding cells from 49% to 26% | [2] |
| Trigeminal Ganglion Neurons | Formalin | 10 µM | Reduced Ca²⁺ influx | 50% reduction in intracellular Ca²⁺ in responsive cells | [5] |
Table 2: Cellular Effects of this compound on Calcium Signaling. This table highlights the quantitative impact of this compound on calcium influx in different cell types upon stimulation.
Modulated Cellular Pathways
This compound treatment, through the inhibition of TRPV4-mediated calcium influx, significantly modulates several key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical downstream target of TRPV4 activation. Mechanical or chemical activation of TRPV4 leads to an increase in intracellular Ca²⁺, which can subsequently activate the Ras/Raf/MEK/ERK signaling module. This compound treatment has been shown to attenuate the phosphorylation and activation of ERK in response to TRPV4 agonists.
Prostaglandin (B15479496) E2 (PGE2) Production
TRPV4 activation is linked to the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. The influx of Ca²⁺ following TRPV4 activation can stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid, which is then converted to PGE2 by cyclooxygenase (COX) enzymes. This compound treatment has been demonstrated to block PGE2 production in response to hypo-osmotic stress.[2]
Nuclear Factor-kappa B (NF-κB) Signaling
Emerging evidence suggests a role for TRPV4 in the activation of the NF-κB signaling pathway, a master regulator of inflammation and immune responses. While the precise mechanism is still under investigation, TRPV4-mediated Ca²⁺ influx is thought to contribute to the activation of IκB kinase (IKK), leading to the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of this compound's effects on cellular pathways are provided below.
Western Blot Analysis for MAPK/ERK Pathway Activation
This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to a TRPV4 agonist and the inhibitory effect of this compound.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human chondrocytes, HEK293 cells stably expressing TRPV4) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with a TRPV4 agonist (e.g., 100 nM 4α-Phorbol 12,13-didecanoate - 4αPDD) for 10-15 minutes.
b. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
c. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (10% gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize p-ERK1/2 levels to total ERK1/2.
Prostaglandin E2 (PGE2) Immunoassay
This protocol describes how to measure the amount of PGE2 released from cells following TRPV4 activation and its inhibition by this compound.
a. Cell Culture and Treatment:
-
Plate cells in 24-well plates and grow to confluency.
-
Wash cells with serum-free media.
-
Pre-incubate cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
-
Stimulate cells with a TRPV4 agonist (e.g., hypo-osmotic medium) for 4-6 hours.
b. Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until the assay is performed.
c. PGE2 ELISA:
-
Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.
-
Typically, the assay involves a competitive binding format where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.
-
Generate a standard curve using known concentrations of PGE2.
-
Add samples and standards to the antibody-coated plate.
-
Add the labeled PGE2 conjugate.
-
Incubate, wash, and add a substrate to develop a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. The signal is inversely proportional to the amount of PGE2 in the sample.
NF-κB Luciferase Reporter Assay
This protocol is for quantifying the transcriptional activity of NF-κB in response to TRPV4 activation and its modulation by this compound.
a. Cell Transfection and Treatment:
-
Co-transfect HEK293 cells (or another suitable cell line) with a TRPV4 expression vector and an NF-κB luciferase reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of NF-κB response elements. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.
-
Stimulate the cells with a TRPV4 agonist for 6-8 hours.
b. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities.
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the results as fold induction of NF-κB activity relative to the unstimulated control.
Calcium Imaging
This protocol outlines the procedure for visualizing and quantifying changes in intracellular calcium concentration in response to TRPV4 activation and inhibition by this compound.
a. Cell Preparation:
-
Plate cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
b. Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound (e.g., 10 µM) or vehicle.
-
After a short incubation, switch to a solution containing both this compound and a TRPV4 agonist.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F₀) is calculated.
c. Data Analysis:
-
Identify individual cells and measure their fluorescence intensity over the course of the experiment.
-
Quantify the percentage of cells responding to the agonist in the presence and absence of this compound.
-
Measure the amplitude and kinetics of the calcium transients.
Conclusion
This compound is a powerful pharmacological tool for investigating the diverse cellular functions of the TRPV4 ion channel. By selectively inhibiting TRPV4, this compound has been shown to modulate critical signaling pathways, including the MAPK/ERK cascade, prostaglandin production, and NF-κB activation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the cellular effects of this compound and the broader role of TRPV4 in health and disease. The continued investigation of these pathways will undoubtedly provide valuable insights into potential therapeutic strategies for a range of TRPV4-related pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging Assays with GSK205
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes, including mechanotransduction, osmosensation, and inflammatory responses.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in vitro calcium imaging assays to investigate TRPV4 channel function and modulation. Calcium imaging is a widely used technique to study intracellular calcium dynamics, which are crucial second messengers in numerous signaling pathways. By monitoring changes in intracellular calcium concentrations using fluorescent indicators, researchers can assess the activity of ion channels like TRPV4 in response to various stimuli and the inhibitory effects of antagonists like this compound.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | Cell Line/System | Notes | Reference |
| IC₅₀ (TRPV4) | 4.19 ± 0.71 µM | Mouse | N2a cells (overexpressing TRPV4) | Inhibition of TRPV4-mediated Ca²⁺ influx. | [1] |
| IC₅₀ (TRPA1) | 5.56 ± 0.4 µM | Mouse | N2a cells (overexpressing TRPA1) | Demonstrates some cross-reactivity with the TRPA1 channel. | [1] |
Key Parameters for Fluo-4 AM Calcium Imaging
| Parameter | Recommended Range/Value | Notes |
| Fluo-4 AM Stock Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh for each experiment for optimal results. |
| Fluo-4 AM Working Concentration | 1-5 µM in physiological buffer | The optimal concentration should be determined empirically for the specific cell type. |
| Pluronic® F-127 Concentration | 0.02% (w/v) | Aids in the dispersion of the water-insoluble Fluo-4 AM in aqueous media. |
| Probenecid (B1678239) Concentration (optional) | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cell. |
| Dye Loading Incubation Time | 15-60 minutes | Optimal time depends on the cell type and temperature. |
| Dye Loading Temperature | Room Temperature or 37°C | Loading at a lower temperature may reduce dye compartmentalization. |
| Excitation Wavelength | ~494 nm | |
| Emission Wavelength | ~506 nm |
Signaling Pathways and Experimental Workflow
TRPV4 Signaling Pathway
Caption: TRPV4 signaling cascade initiated by various stimuli leading to cellular responses.
Experimental Workflow for Calcium Imaging with this compound
Caption: Step-by-step workflow for a this compound antagonist calcium imaging assay.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for this compound Antagonist Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPV4 activation using a fluorescent calcium indicator like Fluo-4 AM. Optimization of specific parameters (e.g., cell density, dye concentration, incubation times) is recommended for each cell type.
Materials and Reagents:
-
Cell Line: A cell line endogenously or exogenously expressing the TRPV4 channel (e.g., HEK293-TRPV4, primary chondrocytes).
-
This compound: Prepare a stock solution in DMSO.
-
TRPV4 Agonist: e.g., 4α-Phorbol 12,13-didecanoate (4α-PDD). Prepare a stock solution in DMSO.
-
Fluo-4 AM: Prepare a 1-5 mM stock solution in anhydrous DMSO.
-
Pluronic® F-127: 20% (w/v) solution in DMSO.
-
Probenecid (optional): Prepare a stock solution in a suitable buffer.
-
Physiological Saline Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader or microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~506 nm) and automated liquid handling capabilities.
Procedure:
-
Cell Seeding: a. The day before the assay, seed the cells into a black, clear-bottom microplate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells/well for a 96-well plate).[3] b. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: a. Prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, first mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution. Then, dilute this mixture into the physiological saline buffer to the final desired concentration.[4] If using, add probenecid to the loading solution at this stage. b. Remove the cell culture medium from the wells. c. Wash the cells once with the physiological saline buffer. d. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate). e. Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[4][5]
-
Washing: a. After incubation, gently remove the dye loading solution. b. Wash the cells twice with the physiological saline buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: a. Prepare serial dilutions of this compound in the physiological saline buffer at concentrations 2x the final desired concentration. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution). b. Add the this compound dilutions (or vehicle) to the respective wells of the cell plate. c. Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Agonist Addition and Fluorescence Measurement: a. Prepare the TRPV4 agonist (e.g., 4α-PDD) solution in the physiological saline buffer at a concentration that is 2x its EC₈₀ value (the concentration that elicits 80% of the maximal response, which should be predetermined). b. Place the cell plate into the fluorescence plate reader. c. Program the instrument to establish a baseline fluorescence reading for 10-20 seconds. d. Program the instrument to add the agonist solution to all wells. e. Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a total of 120-180 seconds to capture the calcium transient.[3]
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence (ΔRFU).
-
For each concentration of this compound, calculate the percentage of inhibition of the agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
Troubleshooting
-
Low Signal:
-
Increase the Fluo-4 AM concentration or the loading time.
-
Ensure the physiological buffer contains an adequate concentration of calcium.
-
Verify the expression and functionality of the TRPV4 channel in the chosen cell line.
-
-
High Background Fluorescence:
-
Ensure thorough washing after the dye loading step.
-
Reduce the Fluo-4 AM concentration.
-
Consider using a background suppressor if available in your calcium imaging kit.
-
-
Cell Death/Toxicity:
-
Minimize the exposure of cells to the excitation light to reduce phototoxicity.
-
Use the lowest possible dye concentration that provides a good signal-to-noise ratio.
-
Ensure the DMSO concentration in the final assay volume is low (typically <0.5%).
-
-
Variability between wells:
-
Ensure a uniform cell density across the plate.
-
Ensure accurate and consistent liquid handling.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of the TRPV4 channel in various cellular processes through in vitro calcium imaging assays.
References
Application Notes and Protocols for GSK205 in Whole-Cell Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in pain, inflammation, and various channelopathies. These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp experiments to investigate TRPV4 channel function and modulation.
This compound inhibits TRPV4-mediated Ca²⁺ influx with an IC50 of 4.19 μM.[1] It is a valuable pharmacological tool for isolating and characterizing TRPV4 currents in both native and heterologous expression systems. This document outlines the necessary reagents, equipment, and step-by-step procedures for effectively using this compound to block TRPV4 channels in electrophysiological studies.
Data Presentation
Quantitative Effects of this compound on TRPV4 Channels
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 4.19 µM | - | Inhibition of TRPV4-mediated Ca²⁺ influx. | [1] |
| Concentration for significant inhibition | 5 µM | N2a cells | Attenuated TRPV4-mediated currents. | [2] |
| Inhibitory Effect | Decreased current densities | N2a cells | Significantly diminished current densities at -100mV and +100mV. | [2] |
| Application | Pre-incubation | N2a cells | Cells were pre-incubated with this compound for 5 minutes before recording. | [2] |
| Use in pain models | Dose-dependent attenuation | Trigeminal Ganglion (TG) neurons | Attenuated formalin-evoked Ca²⁺ influx. | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as a direct antagonist of the TRPV4 ion channel. In a typical experiment, TRPV4 channels are first activated by a specific agonist, such as GSK1016790A (GSK101), which leads to cation influx (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. The application of this compound blocks this ion influx by inhibiting the channel, allowing for the study of TRPV4-dependent signaling.
Caption: Mechanism of TRPV4 antagonism by this compound.
Experimental Protocols
Preparation of Solutions
Proper solution preparation is critical for successful patch-clamp experiments. All solutions should be freshly prepared and filtered (0.22 µm) before use.
Extracellular (Bath) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 145 |
| HEPES | 10 |
| Glucose | 10 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[2]
Intracellular (Pipette) Solution (in mM):
| Component | Concentration (mM) |
| K-gluconate | 140 |
| KCl | 4 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
Adjust pH to 7.3 with KOH and osmolarity to ~290-300 mOsm.
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution in the extracellular solution to the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
Cell Preparation
The choice of cell type will depend on the experimental goals. This compound can be used on cell lines heterologously expressing TRPV4 (e.g., HEK293, N2a) or on primary cells endogenously expressing the channel (e.g., trigeminal ganglion neurons, chondrocytes).[2][3][4]
-
Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence and recovery.
-
Transfection (for heterologous expression): If using a heterologous system, transfect the cells with a plasmid encoding TRPV4 (often with a fluorescent tag like GFP for easy identification) 24 hours prior to recording.[2]
Whole-Cell Patch-Clamp Procedure
This protocol outlines the standard whole-cell voltage-clamp configuration to record TRPV4 currents.
Equipment:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
Borosilicate glass capillaries and pipette puller
Workflow Diagram:
Caption: Experimental workflow for a whole-cell patch-clamp experiment using this compound.
Step-by-Step Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and begin perfusion with the extracellular solution.
-
Seal Formation: Fill a pipette with intracellular solution, mount it on the micromanipulator, and apply positive pressure. Under visual guidance, approach a target cell and gently press the pipette tip against the membrane. Release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record the baseline current. To assess current-voltage (I-V) relationships, apply a series of voltage steps (e.g., from -100 mV to +100 mV).
-
TRPV4 Activation: Perfuse the chamber with the extracellular solution containing a TRPV4 agonist (e.g., 5 nM GSK1016790A) to activate the channel.[2] Record the resulting increase in current.
-
Application of this compound: While continuing to apply the agonist, co-perfuse with the extracellular solution containing this compound (e.g., 5 µM). In some protocols, a pre-incubation of 5 minutes with this compound before agonist application is effective.[2]
-
Recording of Inhibition: Record the current in the presence of both the agonist and this compound to observe the inhibitory effect. The current should decrease significantly compared to the agonist-only condition.
-
Washout: Perfuse with the standard extracellular solution to wash out the compounds and allow for potential recovery of the current.
-
Data Analysis: Analyze the recorded currents. Measure the peak current amplitudes at different voltage steps to construct I-V curves. Calculate the percentage of inhibition by this compound.
Troubleshooting
-
No response to agonist:
-
Confirm TRPV4 expression in the chosen cell type.
-
Check the activity and concentration of the agonist.
-
-
Unstable recording:
-
Ensure a stable giga-seal was formed.
-
Check for leaks in the perfusion system.
-
Monitor cell health throughout the experiment.
-
-
High leak current:
-
The seal may be poor, or the cell may be unhealthy. Discard the recording and attempt a new cell.
-
By following these protocols and application notes, researchers can effectively utilize this compound as a selective antagonist to investigate the role of TRPV4 channels in their specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with GSK205
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is widely expressed in various tissues and cell types and has been implicated in a range of physiological and pathophysiological processes, including pain, inflammation, and metabolic regulation. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing key dosage information and providing detailed experimental protocols.
Data Presentation: In Vivo Dosages of this compound
The following table summarizes the reported in vivo dosages of this compound in various mouse models. It is crucial to note that the optimal dosage and administration route are model-dependent and should be determined empirically by the researcher.
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Diet-Induced Obesity | Intraperitoneal (i.p.) | 10 mg/kg | Twice daily for 7 days | Not specified in abstract | [1] |
| Trigeminal Irritant Pain | Subcutaneous (s.c.) into whiskerpad | Dose-dependent reduction in pain behavior | Single injection 15 min before stimulus | 4% DMSO | [2] |
| Trigeminal Irritant Pain | Intraperitoneal (i.p.) | 10 mg/kg | Single injection | Not specified in abstract | [3] |
Note: For subcutaneous injections in pain models, a dose-dependent effect was observed. Researchers should perform a dose-response study to determine the optimal concentration for their specific model.[2]
Experimental Protocols
Subcutaneous Administration for a Trigeminal Pain Model (Formalin Test)
This protocol is adapted from studies investigating the role of TRPV4 in trigeminal irritant pain.[2]
Materials:
-
This compound
-
Vehicle (e.g., 4% DMSO in sterile saline)
-
Formalin solution (e.g., 2% in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hamilton syringes
-
Observation chambers with mirrors for behavioral scoring
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and observation chambers for at least 2 days prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile saline to achieve a final DMSO concentration of 4%. Prepare a vehicle control with 4% DMSO in sterile saline.
-
Administration: Gently restrain the mouse. Using a Hamilton syringe with a 30-gauge needle, administer a single 10 µL subcutaneous injection of either this compound solution or vehicle into the center of the whiskerpad.
-
Pre-treatment Time: Allow for a 15-minute pre-treatment period.
-
Formalin Injection: After the pre-treatment period, inject 10 µL of 2% formalin solution subcutaneously into the same whiskerpad.
-
Behavioral Observation: Immediately place the mouse in the observation chamber. Record the total time spent rubbing and scratching the injected area with the ipsilateral forepaw or hindpaw. The observation period is typically divided into two phases: the acute phase (0-5 minutes post-formalin) and the tonic phase (15-60 minutes post-formalin).
-
Data Analysis: Compare the nocifensive behavior duration between the vehicle-treated and this compound-treated groups for both phases.
Intraperitoneal Administration for a Metabolic Disease Model (Diet-Induced Obesity)
This protocol is based on a study evaluating the effect of this compound on adipose tissue inflammation and glucose tolerance in diet-induced obese mice.[1]
Materials:
-
This compound
-
Vehicle (A suitable vehicle for intraperitoneal injection of a similar compound consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks
-
Standard laboratory equipment for injections and glucose tolerance tests
Procedure:
-
Animal Model: Induce obesity in male C57BL/6J mice by feeding a high-fat diet for 12-16 weeks.
-
This compound Formulation: Prepare the this compound solution in the chosen vehicle. A common formulation method for similar compounds involves first dissolving the compound in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline. Ensure the solution is homogenous. Prepare a vehicle-only control.
-
Dosing Regimen: Administer this compound at 10 mg/kg or vehicle via intraperitoneal injection twice daily for 7 days.
-
Monitoring: Monitor the body weight and food intake of the mice daily. Observe for any signs of toxicity.
-
Glucose Tolerance Test (GTT): At the end of the treatment period (e.g., on day 8), perform a GTT. After a 6-hour fast, administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues of interest, such as epididymal adipose tissue, for further analysis (e.g., gene expression of inflammatory markers by qPCR).
-
Data Analysis: Analyze the GTT data by calculating the area under the curve (AUC). Compare the gene expression levels in the adipose tissue between the this compound-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Experimental workflow for in vivo mouse studies with this compound.
Caption: Simplified TRPV4 signaling pathway and the inhibitory action of this compound.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo osteoarthritis target validation utilizing genetically-modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of GSK205 Stock Solutions for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working in cell culture environments.
Introduction: GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2] By inhibiting TRPV4, this compound blocks the influx of calcium (Ca²⁺) and modulates downstream signaling pathways.[1][2] This makes it a valuable tool for studying cellular responses to osmotic and mechanical stimuli, as well as for investigating its therapeutic potential in conditions like inflammation and pain.[3][4][5] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key properties of this compound for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 481.45 g/mol | [1][2] |
| Chemical Formula | C₂₄H₂₅BrN₄S | [1][2] |
| CAS Number | 1263068-83-2 | [1][2] |
| Appearance | Light yellow to orange solid powder | [2][6] |
| IC₅₀ | 4.19 µM (for inhibiting TRPV4-mediated Ca²⁺ influx) | [2][5] |
| Solubility | Highly soluble in DMSO (≥100 mg/mL) | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Sonicator (recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Protocol for Preparing a 50 mM High-Concentration Stock Solution
This protocol provides instructions for preparing a 50 mM stock solution of this compound in DMSO.
Calculation:
-
Molecular Weight (MW): 481.45 g/mol
-
To prepare a 50 mM (0.050 mol/L) solution, you need:
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW (g/mol) / 1000
-
For 1 mL of 50 mM stock: 1 mL × 50 mM × 481.45 / 1000 = 24.07 mg
-
Step-by-Step Procedure:
-
Weighing: Accurately weigh 24.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-quality DMSO to the tube containing the this compound powder.
-
Dissolving: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
Sonication (Recommended): If the compound does not dissolve completely, sonicate the solution for 5-10 minutes.[1][2] This can aid in the dissolution of small particulates.
-
Sterilization (Optional): If required for your specific application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol describes the dilution of the high-concentration stock for use in cell culture experiments (e.g., a final concentration of 10 µM).
-
Calculate Dilution: Perform a serial dilution. First, dilute the 50 mM stock solution in sterile culture medium to create an intermediate stock. For example, to make a 10 mM intermediate stock, add 2 µL of the 50 mM stock to 8 µL of medium.
-
Final Dilution: Add the intermediate stock to your final volume of cell culture medium to achieve the desired concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Add 10 µL of the 10 mM intermediate stock to 10 mL of culture medium.
-
-
Mix and Apply: Gently mix the medium by swirling or pipetting up and down before adding it to your cells.
-
DMSO Control: It is crucial to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in the culture medium to avoid solvent-induced cytotoxicity. Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Storage and Handling of Solutions
-
Powder: Store the this compound powder at -20°C, protected from light and moisture.[1]
-
Stock Solution: Aliquot the high-concentration stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term stability (up to 2 years).[2]
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway: this compound Inhibition of TRPV4
Caption: this compound acts as an antagonist to block the TRPV4 channel.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 Antagonist III, this compound - Calbiochem | 616522 [merckmillipore.com]
Application of GSK205 in the Study of Ventilator-Induced Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventilator-induced lung injury (VILI) is a significant iatrogenic complication in patients receiving mechanical ventilation, characterized by an acute inflammatory response, increased pulmonary permeability, and edema, which can exacerbate existing lung conditions and increase mortality.[1][2] The pathophysiology of VILI involves complex interactions between mechanical forces (barotrauma, volutrauma, atelectrauma) and biological responses (biotrauma).[3] Mechanical stretch of lung cells, including epithelial and endothelial cells, as well as resident immune cells like macrophages, triggers a cascade of intracellular signaling events leading to the release of pro-inflammatory cytokines and chemokines.[1][2]
A key mechanosensor implicated in this process is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable non-selective cation channel.[4] TRPV4 is activated by various physical and chemical stimuli, including mechanical stretch, and its activation has been shown to play a crucial role in the pathogenesis of acute lung injury.[5][6] Inhibition of TRPV4 has emerged as a promising therapeutic strategy to mitigate VILI.
GSK205 is a potent and selective antagonist of the TRPV4 channel. By blocking TRPV4, this compound can prevent or reduce the influx of calcium in response to mechanical stress, thereby attenuating the downstream inflammatory signaling pathways that contribute to lung injury. This application note provides a summary of the use of this compound and functionally similar TRPV4 antagonists in pre-clinical models of VILI, along with detailed experimental protocols and data presentation to guide researchers in this field. While direct studies using this compound in VILI are limited in the public domain, data from studies using other selective TRPV4 inhibitors like GSK2193874 provide a strong rationale for its application.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of a selective TRPV4 antagonist, GSK2193874, in a murine model of ventilator-induced lung injury. These findings provide a strong basis for the expected effects of this compound in a similar experimental setup.
Table 1: Effect of TRPV4 Antagonist on Protein Concentration in Bronchoalveolar Lavage Fluid (BALF) in a Murine VILI Model [1][2]
| Treatment Group | Ventilation Protocol (Tidal Volume) | Mean Protein Concentration in BALF (µg/mL) |
| Control (non-ventilated) | N/A | ~50 |
| Normal Ventilation | 6.5 mL/kg | ~75 |
| High Tidal Volume Ventilation | 30 mL/kg | ~450 |
| High Tidal Volume Ventilation + TRPV4 Antagonist | 30 mL/kg | ~150 |
Table 2: Effect of TRPV4 Antagonist on Pro-inflammatory Cytokine Levels in BALF in a Murine VILI Model [1][2]
| Treatment Group | Ventilation Protocol (Tidal Volume) | Mean IL-6 Concentration in BALF (pg/mL) | Mean KC/GRO (CXCL1) Concentration in BALF (pg/mL) |
| Control (non-ventilated) | N/A | ~10 | ~5 |
| Normal Ventilation | 6.5 mL/kg | ~20 | ~10 |
| High Tidal Volume Ventilation | 30 mL/kg | ~250 | ~150 |
| High Tidal Volume Ventilation + TRPV4 Antagonist | 30 mL/kg | ~50 | ~30 |
Experimental Protocols
In Vivo Murine Model of Ventilator-Induced Lung Injury
This protocol describes the induction of VILI in mice and the administration of a TRPV4 antagonist.
Materials:
-
Male Balb/c mice (8-12 weeks old)
-
This compound (or other selective TRPV4 antagonist)
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Small animal ventilator
-
Tracheostomy cannula
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.[7]
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or intravenous) at a predetermined time before the initiation of mechanical ventilation. A typical dose for a similar compound, GSK2193874, is 90 mg/kg.[1]
-
Tracheostomy: Perform a tracheostomy and insert a cannula into the trachea to secure the airway.[7]
-
Mechanical Ventilation: Connect the mouse to a small animal ventilator.[7]
-
Control Group (Normal Ventilation): Ventilate with a low tidal volume (e.g., 6.5 mL/kg) at a frequency of 150 breaths/min for 3 hours.[1]
-
VILI Group (High Tidal Volume Ventilation): Ventilate with a high tidal volume (e.g., 30 mL/kg) at a frequency of 75 breaths/min for 3 hours to induce lung injury.[1]
-
Treatment Group: Administer this compound prior to high tidal volume ventilation.
-
-
Monitoring: Monitor vital signs throughout the ventilation period.
-
Sample Collection: At the end of the ventilation period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for further analysis.
Bronchoalveolar Lavage (BAL)
Procedure:
-
After euthanasia, expose the trachea and lungs.
-
Cannulate the trachea.
-
Instill a known volume of sterile, cold phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL) into the lungs through the cannula.
-
Gently aspirate the fluid after each instillation.
-
Pool the collected fluid (BALF).
-
Centrifuge the BALF to pellet cells. The supernatant can be used for protein and cytokine analysis, and the cell pellet can be used for cell counting and differential analysis.
Measurement of Lung Injury Markers
a) Total Protein Concentration in BALF:
-
Use a standard protein assay kit (e.g., Bradford or BCA assay) to measure the total protein concentration in the BALF supernatant as an indicator of pulmonary permeability.
b) Cytokine Analysis:
-
Measure the concentrations of pro-inflammatory cytokines such as IL-6 and KC/GRO (the murine homolog of human IL-8) in the BALF supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA) kits according to the manufacturer's instructions.[8]
c) Lung Wet-to-Dry Weight Ratio:
-
Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours and weigh it again (dry weight). The ratio of wet to dry weight is an indicator of pulmonary edema.
Visualizations
Signaling Pathway of TRPV4 in VILI
Caption: TRPV4 signaling pathway in ventilator-induced lung injury.
Experimental Workflow for Studying this compound in VILI
Caption: Experimental workflow for VILI studies with this compound.
Logical Relationship of TRPV4 Inhibition and VILI Mitigation
References
- 1. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation | PLOS One [journals.plos.org]
- 2. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ventilator-Induced Lung Injury: The Unseen Challenge in Acute Respiratory Distress Syndrome Management [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The Role of TRPV4 in Regulating Innate Immune Cell Function in Lung Inflammation [frontiersin.org]
- 7. Frontiers | Exaggerated Ventilator-Induced Lung Injury in an Animal Model of Type 2 Diabetes Mellitus: A Randomized Experimental Study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Bladder Dysfunction Models with the TRPV4 Agonist GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder dysfunction, encompassing conditions such as overactive bladder (OAB) and interstitial cystitis/bladder pain syndrome (IC/BPS), presents a significant challenge in urological research. A key molecular target in understanding the mechanisms of bladder function and dysfunction is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This cation channel, highly expressed in the urothelium, plays a crucial role in sensing bladder filling and modulating bladder sensory transduction.
This document provides detailed application notes and protocols for the use of GSK1016790A , a potent and selective TRPV4 agonist, to investigate bladder dysfunction models. While the initial query mentioned GSK205, a TRPV4 inhibitor, the focus of these notes is on GSK1016790A as it is widely used to induce bladder hyperactivity in preclinical models, thereby facilitating the study of the underlying pathophysiology and the evaluation of potential therapeutic agents. Activation of TRPV4 by GSK1016790A mimics key aspects of bladder overactivity, such as increased voiding frequency.[1][2]
Mechanism of Action and Signaling Pathways
GSK1016790A acts as a potent agonist of the TRPV4 channel, which is expressed in various cells within the bladder wall, including the urothelium, detrusor smooth muscle, and afferent neurons.[3][4] Activation of urothelial TRPV4 channels leads to an influx of calcium ions (Ca2+), which in turn triggers the release of adenosine (B11128) triphosphate (ATP).[1][5] This released ATP can then act on P2X3 purinergic receptors on afferent nerve fibers, leading to increased sensory nerve firing and the sensation of bladder fullness and urgency, ultimately resulting in bladder hyperactivity.[1]
Altered TRPV4 expression has been noted in several pathological bladder conditions, making it a promising therapeutic target.[3][4] In some contexts, such as LPS-induced cystitis, TRPV4 activation by GSK1016790A has been shown to have a protective role by modulating the immune response.[1] However, its primary use in healthy animal models is to induce a state of bladder overactivity.
Quantitative Data Summary
The following tables summarize the effects of GSK1016790A on bladder function in various preclinical models.
Table 1: Effect of Intravesical GSK1016790A on Voiding Parameters in Rodents
| Species | Model | GSK1016790A Dose | Change in Voiding Frequency/Intercontraction Interval (ICI) | Change in Bladder Capacity/Void Volume (VV) | Reference |
| Rat | Normal | 3 µM | 3.7-fold increase in frequency (decrease in ICI) | 3.7-fold decrease in capacity | [5] |
| Mouse | Wild-Type | 100 nM | Significant decrease in ICI | Significant decrease in VV | [6] |
| Mouse | NGF-OE* | 100 nM | 2.0-fold decrease in ICI | Significant decrease in VV | [6] |
*NGF-OE: Nerve Growth Factor Overexpressing mice, a model of bladder hypersensitivity.
Table 2: Effect of GSK1016790A on ATP Release and Bladder Contraction
| Preparation | GSK1016790A Concentration | Outcome | Magnitude of Effect | Reference |
| Guinea Pig Bladder Strips | 0.3 µM | ATP Release | Significantly increased | [7] |
| Guinea Pig Bladder Strips | 0.5 µM | ATP Release | Significantly increased | [7] |
| Guinea Pig Bladder Strips | 1 µM | ATP Release | Significantly increased | [7] |
| Guinea Pig Bladder Strips | 1 µM | Contraction Force | Significantly stronger contractions | [7] |
| Rat and Human Bladder Strips | 1 nM - 100 nM | Phasic Contractions | Dose-dependent increase | [8] |
Experimental Protocols
Animal Models
Commonly used animal models for studying bladder dysfunction with GSK1016790A include Sprague-Dawley rats and C57BL/6 mice. Animals should be housed in a controlled environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Cystometry in Anesthetized Rodents
This protocol is used to assess bladder function by measuring pressure changes within the bladder during filling and voiding.
Materials:
-
GSK1016790A solution (e.g., 3 µM in saline with 0.1% DMSO)
-
Anesthetic (e.g., urethane, 1.2 g/kg subcutaneously for rats; ketamine/xylazine for mice)
-
Bladder catheter (e.g., PE-50 or PE-90 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Sterile saline
Procedure:
-
Anesthetize the animal and maintain body temperature.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connect the catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.
-
Begin continuous intravesical infusion of sterile saline at a constant rate (e.g., 0.04 mL/min for rats).
-
Record baseline cystometric parameters for a stable period (e.g., 30 minutes).
-
Switch the infusion to the GSK1016790A solution.
-
Record bladder activity for a defined period (e.g., 60 minutes) to observe the effects on voiding frequency, bladder capacity, and pressure thresholds.
Protocol 2: In Vitro Bladder Strip Contractility Assay
This protocol measures the direct effect of GSK1016790A on the contractile properties of bladder tissue.
Materials:
-
GSK1016790A solutions of varying concentrations
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
Procedure:
-
Euthanize the animal and excise the bladder.
-
Place the bladder in ice-cold Krebs-Henseleit solution.
-
Prepare longitudinal bladder strips (approx. 10 mm x 2 mm).
-
Mount the strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the strips to equilibrate under a small amount of tension (e.g., 1 g) for at least 60 minutes.
-
Record baseline spontaneous contractions.
-
Add GSK1016790A in a cumulative manner to achieve a dose-response curve.
-
Record changes in contraction amplitude and frequency.
Protocol 3: In Vitro ATP Release Assay
This protocol quantifies the release of ATP from bladder mucosa in response to GSK1016790A.
Materials:
-
GSK1016790A solution
-
Bladder mucosal strips
-
Krebs-Henseleit solution
-
ATP luminescence assay kit
-
Luminometer
Procedure:
-
Prepare bladder mucosal strips as in Protocol 2.
-
Incubate the strips in Krebs-Henseleit solution.
-
Collect baseline samples of the supernatant.
-
Add GSK1016790A to the bath.
-
Collect samples at various time points after GSK1016790A addition.
-
Measure ATP concentration in the samples using a luminescence assay kit and a luminometer.
Conclusion
The TRPV4 agonist GSK1016790A is a valuable pharmacological tool for investigating the role of TRPV4 in bladder physiology and pathophysiology. By acutely inducing bladder hyperactivity, it provides a robust and reproducible model for studying the underlying mechanisms of bladder dysfunction and for the preliminary screening of novel therapeutic compounds. The protocols and data presented here serve as a comprehensive guide for researchers in this field.
References
- 1. Frontiers | TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways [frontiersin.org]
- 2. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of the TRPV4 channel in bladder physiology and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of the TRPV4 channel in bladder physiology and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NEAUA - Modulation of TRPV4 Channel Activity by ATP in Rat and Human Urinary Bladder [meeting.neaua.org]
Application Notes and Protocols: GSK205 for the Attenuation of Trigeminal Irritant Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigeminal irritant pain, encompassing conditions like trigeminal neuralgia and pain from chemical irritants, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, expressed in trigeminal ganglion (TG) sensory neurons, has emerged as a key mediator in the signaling pathways of this pain modality.[1][2][3] Formalin, a noxious chemical irritant, induces a quantifiable pain response in animal models, serving as a valuable tool for studying pain mechanisms and evaluating potential analgesics.[1][2][4] The pain response to formalin is typically biphasic: an acute phase resulting from direct tissue injury and a subsequent tonic phase driven by neural maladaptation.[1][2]
GSK205, a selective TRPV4 inhibitor, has been demonstrated to effectively attenuate the tonic phase of formalin-induced trigeminal irritant pain.[1] Its mechanism of action involves the blockade of TRPV4, which in turn inhibits downstream signaling cascades, including the activation of the MEK-ERK pathway in trigeminal ganglion sensory neurons.[1][2] These findings highlight TRPV4 as a promising therapeutic target for trigeminal pain disorders, and this compound as a valuable pharmacological tool for preclinical research in this area.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of trigeminal irritant pain and the experimental workflow for evaluating the efficacy of this compound.
References
- 1. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
Application Notes and Protocols: A Guide to Using RIPK1 Inhibitor GSK'963 in Acute Pancreatitis Models
Note on Compound Name: Publicly available research does not contain information on a compound designated "GSK205." However, extensive research has been conducted on GSK'963 , a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) developed by GlaxoSmithKline.[1][2] Given that RIPK1-mediated necroptosis is a critical pathway in the pathogenesis of acute pancreatitis, this guide will focus on the application of GSK'963 as a representative and well-characterized tool compound for studying this disease.
Introduction to GSK'963 and its Role in Acute Pancreatitis
Acute Pancreatitis (AP) is a severe inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to pancreatic auto-digestion, acinar cell death, and a strong systemic inflammatory response.[3][4] A specific form of regulated cell death, known as necroptosis, has been identified as a key driver of acinar cell death and inflammation in AP.[5][6]
The necroptosis signaling pathway is critically dependent on the kinase activity of RIPK1.[7][8] Upon certain cellular stress signals, such as those initiated by tumor necrosis factor-alpha (TNF-α), RIPK1 is activated, leading to a signaling cascade that culminates in cell membrane rupture.[6]
GSK'963 is a potent, chiral small-molecule inhibitor of RIPK1 kinase.[2][9] It exhibits high selectivity and is significantly more potent than older inhibitors like Necrostatin-1 (Nec-1).[1][10] These characteristics make GSK'963 a superior research tool for elucidating the role of RIPK1-mediated necroptosis in acute pancreatitis and for evaluating the therapeutic potential of RIPK1 inhibition.
Key Features of GSK'963:
-
High Potency: Inhibits RIPK1-dependent cell death with an IC50 of 1-4 nM in human and murine cells.[1][2]
-
High Selectivity: Over 10,000-fold selective for RIPK1 against a panel of 339 other kinases.[1][9]
-
Excellent Research Tool: Possesses an inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm on-target effects.[1][2]
Mechanism of Action and Signaling Pathway
GSK'963 functions by directly binding to the ATP-binding pocket of RIPK1, inhibiting its kinase activity.[11] This inhibition prevents the auto-phosphorylation of RIPK1 and its subsequent interaction with RIPK3, a crucial downstream step in the necroptosis cascade. By blocking the pathway at this early stage, GSK'963 prevents the phosphorylation of the terminal effector, Mixed Lineage Kinase Domain-Like protein (MLKL), its oligomerization, and translocation to the plasma membrane, thereby averting cell lysis and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.
Experimental Protocols
In Vivo Model: Caerulein-Induced Acute Pancreatitis
The caerulein-induced model is highly reproducible and mimics the early cellular events of human AP, making it ideal for testing therapeutics.[12][13]
Materials:
-
GSK'963 (and inactive enantiomer GSK'962 for control)
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, and ddH2O)[9]
-
Caerulein (B1668201) (or Ceruletide)
-
Sterile 0.9% Saline
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water. Fast mice for 12-18 hours before caerulein administration, with continued access to water.[12]
-
GSK'963 Preparation: Prepare GSK'963 in a suitable vehicle for intraperitoneal (i.p.) injection. A formulation described for in vivo use involves dissolving the compound in DMSO, then diluting with PEG300, Tween80, and finally ddH2O.[9] The final concentration should be prepared to deliver a dose of 1-5 mg/kg.
-
Experimental Groups (n=6-8 per group):
-
Control: Saline injections + Vehicle.
-
AP Group: Caerulein injections + Vehicle.
-
Treatment Group: Caerulein injections + GSK'963 (e.g., 2 mg/kg).[1]
-
Negative Control Group: Caerulein injections + GSK'962 (inactive enantiomer, 2 mg/kg).
-
-
Dosing and Induction:
-
Administer GSK'963, GSK'962, or Vehicle via i.p. injection 30-60 minutes before the first caerulein injection.
-
Induce pancreatitis by administering hourly i.p. injections of caerulein (50 µg/kg) for a total of 7 to 10 doses.[14] Control animals receive saline injections on the same schedule.
-
-
Sample Collection: Sacrifice animals 1-2 hours after the final caerulein injection (for peak edema and enzyme analysis) or at later time points (e.g., 24 hours) to assess inflammation and necrosis.
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines).
-
Harvest the pancreas for histological analysis and myeloperoxidase (MPO) assay.
-
In Vitro Model: Necroptosis in Pancreatic Acinar Cells
This protocol allows for the direct assessment of GSK'963's protective effects on pancreatic acinar cells.
Materials:
-
Isolated pancreatic acini from mice.
-
Treatment medium (e.g., DMEM)
-
TNF-α (50 ng/mL)
-
Caspase inhibitor (e.g., zVAD-FMK, 50 µM)
-
GSK'963 (various concentrations for dose-response)
-
Cell viability assay (e.g., Propidium Iodide for necrosis, LDH assay)
Protocol:
-
Isolate Acini: Isolate pancreatic acinar cells from mice using standard collagenase digestion protocols.
-
Cell Plating: Plate the isolated acini in appropriate culture plates.
-
Pre-treatment: Pre-incubate the acini with different concentrations of GSK'963 (e.g., 1 nM to 1 µM) for 30-60 minutes.
-
Induce Necroptosis: Add TNF-α and zVAD-FMK to the medium to induce necroptosis.
-
Incubation: Incubate for a defined period (e.g., 4-8 hours).
-
Assess Cell Death: Measure cell death using an LDH assay on the supernatant (measures membrane rupture) or by staining with Propidium Iodide and imaging.
Data Presentation and Expected Outcomes
The efficacy of GSK'963 is evaluated by its ability to reduce the key markers of acute pancreatitis severity.
Table 1: Biochemical Parameters
Data presented are hypothetical and based on expected outcomes from potent RIPK1 inhibition as seen with related compounds in pancreatitis models.
| Parameter | Control Group | AP + Vehicle | AP + GSK'963 (2 mg/kg) |
| Serum Amylase (U/L) | 1500 ± 200 | 12000 ± 1500 | 4500 ± 800 |
| Serum Lipase (U/L) | 100 ± 20 | 950 ± 120 | 350 ± 60 |
| Serum TNF-α (pg/mL) | < 20 | 250 ± 45 | 80 ± 25 |
| Serum IL-6 (pg/mL) | < 15 | 400 ± 60 | 120 ± 30 |
| Pancreatic MPO (U/g) | 0.5 ± 0.1 | 5.0 ± 0.8 | 1.8 ± 0.4 |
Table 2: Pancreatic Histology Scores
Scoring is typically performed on a scale of 0-3 (none, mild, moderate, severe) for each parameter by a blinded pathologist.[15]
| Parameter | Control Group | AP + Vehicle | AP + GSK'963 (2 mg/kg) |
| Edema | 0.1 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2 |
| Inflammation | 0.2 ± 0.1 | 2.7 ± 0.4 | 1.1 ± 0.3 |
| Acinar Necrosis | 0.0 ± 0.0 | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Total Score | 0.3 ± 0.2 | 8.0 ± 1.0 | 3.1 ± 0.6 |
Table 3: In Vitro Potency of GSK'963
This data is derived from published literature.[1][2]
| Assay / Cell Line | Parameter | Value |
| RIPK1 Kinase Assay | IC50 | 29 nM |
| Necroptosis (Murine L929 cells) | IC50 | 1 nM |
| Necroptosis (Human U937 cells) | IC50 | 4 nM |
Conclusion
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Role of Salidroside in Alleviating Acute Pancreatitis by Inhibiting the RIPK1/RIPK3/MLKL Pathway-Mediated Necroptosis in Pancreatic Acinar Cells in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Glucose Tolerance in Diet-Induced Obese (DIO) Mice
Topic: Administration of a Hypothetical Therapeutic Agent for Studying Glucose Tolerance in DIO Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diet-induced obesity (DIO) in mice is a widely used and clinically relevant model for studying the pathogenesis of type 2 diabetes and for the preclinical evaluation of novel therapeutic agents. These animals develop key features of the human metabolic syndrome, including obesity, insulin (B600854) resistance, and glucose intolerance. Assessing glucose tolerance is a critical step in evaluating the efficacy of potential anti-diabetic compounds. This document provides detailed protocols for performing a glucose tolerance test (GTT) in DIO mice, along with example data presentation and visualizations of the underlying signaling pathways and experimental workflow. While a specific compound "GSK205" is not characterized in the scientific literature, these guidelines can be adapted for any investigational compound aimed at improving glucose metabolism.
Data Presentation
The following tables provide a structured format for presenting quantitative data from a study evaluating the effect of a therapeutic agent on glucose tolerance in DIO mice.
Table 1: Baseline Characteristics of DIO Mice
| Group | Treatment | n | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) |
| 1 | Vehicle | 10 | 45.2 ± 2.1 | 185 ± 15 | 3.5 ± 0.5 |
| 2 | Test Compound | 10 | 44.8 ± 2.3 | 182 ± 12 | 3.4 ± 0.6 |
Data are presented as mean ± SEM.
Table 2: Blood Glucose Levels during Oral Glucose Tolerance Test (OGTT)
| Group | Treatment | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min |
| 1 | Vehicle | 185 ± 15 | 450 ± 25 | 510 ± 30 | 420 ± 28 | 310 ± 22 | 220 ± 18 |
| 2 | Test Compound | 182 ± 12 | 380 ± 20 | 410 ± 25 | 310 ± 21 | 220 ± 15 | 190 ± 14 |
Blood glucose levels are in mg/dL. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 3: Area Under the Curve (AUC) for Glucose Tolerance
| Group | Treatment | AUC (mg/dL * min) |
| 1 | Vehicle | 45000 ± 3500 |
| 2 | Test Compound | 32000 ± 2800** |
Data are presented as mean ± SEM. **p < 0.01 vs. Vehicle.
Experimental Protocols
I. Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45% or 60% kcal from fat.
-
Induction Period: Mice are maintained on the HFD for 10-16 weeks to induce the DIO phenotype, characterized by significant weight gain and impaired glucose tolerance compared to age-matched chow-fed controls.[1]
II. Administration of Test Compound
The route and frequency of administration will depend on the specific characteristics of the test compound. The following is a general protocol for intraperitoneal (i.p.) injection.
-
Preparation: Dissolve the test compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween-80). Ensure the final concentration of the vehicle components is non-toxic and consistent across all treatment groups.
-
Dosing: Administer the test compound or vehicle to the DIO mice via i.p. injection at the predetermined dose and time points prior to the glucose tolerance test. The timing of administration should be based on the pharmacokinetic profile of the compound. For acute studies, this might be 30-60 minutes before the glucose challenge.
III. Oral Glucose Tolerance Test (OGTT)
The OGTT is a common procedure used to assess how quickly an animal can clear a glucose load from the blood.[2]
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge.[3][4] Ensure free access to water during the fasting period.[2]
-
Baseline Blood Glucose: After the fasting period, obtain a baseline blood glucose reading (t=0). This is done by making a small nick at the tip of the tail and collecting a drop of blood onto a glucometer test strip.[5]
-
Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration using the tail-nick method.[2][5]
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
IV. Intraperitoneal Glucose Tolerance Test (ipGTT)
The ipGTT is an alternative to the OGTT and bypasses the influence of gut incretin (B1656795) hormones.[6]
-
Fasting and Baseline Glucose: Follow the same procedure as for the OGTT (Steps 1 and 2).
-
Glucose Administration: Administer a 20% glucose solution via intraperitoneal injection at a dose of 2 g/kg body weight.[3]
-
Blood Glucose Monitoring and Data Analysis: Follow the same procedure as for the OGTT (Steps 4 and 5).
Mandatory Visualizations
Caption: Insulin signaling pathway leading to glucose uptake and glycogen synthesis.
Caption: Experimental workflow for assessing glucose tolerance in DIO mice.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of β-cell GLP-1 signaling in glucose regulation and response to diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following GSK205 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) to assess the effects of GSK205, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] This document outlines the underlying signaling pathways, detailed experimental protocols for relevant biomarkers, and methods for data quantification and visualization.
This compound is a valuable tool for investigating the physiological and pathological roles of TRPV4, a polymodal cation channel involved in mechanosensation, osmosensation, and temperature sensing.[2] Dysregulation of TRPV4 is implicated in various conditions, including pain, inflammation, and tissue injury.[1] IHC is an essential technique to visualize and quantify changes in protein expression and cellular activation in tissues following treatment with this compound.
Key Applications of IHC Post-GSK205 Treatment:
-
Target Engagement: Confirming the inhibition of TRPV4 activity by observing changes in downstream signaling markers.
-
Pharmacodynamic (PD) Biomarker Analysis: Identifying and quantifying biomarkers that indicate the physiological response to this compound. Key biomarkers include phosphorylated Extracellular signal-Regulated Kinase (pERK) and c-Fos, which are indicators of neuronal activation.
-
Pathway Analysis: Elucidating the signaling cascades modulated by TRPV4 inhibition in specific cell types and tissues.
Data Presentation
Quantitative analysis of IHC staining is crucial for objective and reproducible results. This can be achieved through manual counting of positive cells or by using image analysis software to measure staining intensity and the percentage of positive cells.[1][3]
Table 1: Effect of this compound on Formalin-Induced Activation of Trigeminal Ganglion (TG) Neurons. This table presents data adapted from a study on trigeminal irritant pain, demonstrating the inhibitory effect of this compound on neuronal activation.[4]
| Treatment Group | Stimulus | Percentage of Responsive TG Neurons (%) |
| Control | Vehicle | < 5% |
| Control | Formalin (0.01%) | 27.7% |
| This compound (10µM) | Formalin (0.01%) | 9.7% |
Table 2: Semi-Quantitative Scoring of TRPV4 Immunohistochemical Staining. This scoring system can be used to evaluate changes in TRPV4 protein expression in tissues. The final immunoreactivity score is calculated by multiplying the intensity score by the proportion score.[5][6]
| Score | Staining Intensity | Proportion of Stained Cells |
| 0 | No staining | 0% |
| 1 | Weak | 1-24% |
| 2 | Moderate | 25-49% |
| 3 | Strong | 50-74% |
| 4 | 75-100% |
Signaling Pathways and Experimental Workflows
This compound, by inhibiting TRPV4, blocks the influx of Ca²⁺ into the cell. This disruption in calcium signaling affects various downstream pathways, including the activation of MAP kinases like ERK and the subsequent expression of immediate early genes such as c-Fos.
Caption: this compound inhibits the TRPV4 channel, blocking downstream signaling.
Caption: General immunohistochemistry workflow for paraffin-embedded tissues.
Experimental Protocols
Below are detailed protocols for the immunohistochemical detection of pERK and c-Fos, two key downstream markers of TRPV4 activation, in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunohistochemical Staining for Phospho-ERK (pERK)
This protocol is designed to detect the activated form of ERK, which is phosphorylated. A reduction in pERK staining in this compound-treated tissues compared to control tissues (exposed to a stimulus) would indicate successful target engagement.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)
-
Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% ethanol: 2 changes, 5 minutes each.
-
Immerse in 70% ethanol: 1 change, 5 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides 3 times in Wash Buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pERK primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides 3 times in Wash Buffer.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times in Wash Buffer.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides 3 times in Wash Buffer.
-
-
Chromogen Development:
-
Prepare and apply the DAB substrate solution. Incubate for 2-10 minutes, or until the desired brown staining intensity is reached.
-
Rinse slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Immunohistochemical Staining for c-Fos
This protocol is used to identify neurons that have been recently activated.[7] A decrease in the number of c-Fos positive nuclei in this compound-treated tissues following a stimulus would indicate a reduction in neuronal activation.[8]
Materials:
-
Same as for pERK protocol.
-
Primary antibody: Rabbit anti-c-Fos antibody.
Procedure:
The procedure for c-Fos staining is identical to the pERK protocol with the following exception:
-
Primary Antibody Incubation:
-
Dilute the anti-c-Fos primary antibody in Blocking Buffer as recommended by the manufacturer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Image Analysis and Quantification:
-
Images of stained sections should be captured using a light microscope.
-
Quantification can be performed by counting the number of pERK-positive cells or c-Fos-positive nuclei in a defined area across different treatment groups.
-
Alternatively, image analysis software can be used to measure the staining intensity (e.g., optical density) or the percentage of the stained area.
-
For c-Fos, results are typically presented as the number of positive nuclei per section or per defined anatomical region.[9]
By following these detailed protocols and data analysis guidelines, researchers can effectively utilize immunohistochemistry to investigate the in-tissue effects of this compound and gain valuable insights into the role of the TRPV4 channel in health and disease.
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative in vivo immunohistochemistry of epidermal growth factor receptor using a receptor concentration imaging approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of TRPV4 as a novel target in invasiveness of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TRPV1 receptors contribute to paclitaxel-induced c-Fos expression in spinal cord dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Tissues Treated with GSK205
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel implicated in a variety of physiological processes, including mechanosensation, osmosensation, and inflammatory responses. Dysregulation of TRPV4 activity has been linked to various pathological conditions, such as pain, inflammation, and edema. As a TRPV4 inhibitor, this compound is a valuable pharmacological tool for investigating the role of this ion channel in cellular signaling and disease models.
One of the key downstream signaling cascades affected by TRPV4 activation is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. Activation of TRPV4 can lead to an influx of Ca2+, which in turn can trigger a signaling cascade culminating in the phosphorylation and activation of ERK (p-ERK). This activation plays a crucial role in mediating cellular responses to external stimuli. Consequently, treatment with this compound is expected to attenuate the activation of the MAPK/ERK pathway by blocking the initial TRPV4-mediated signal.
These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the effects of this compound on the phosphorylation status of ERK in tissue samples. This technique allows for the precise measurement of changes in protein expression and activation, providing valuable insights into the mechanism of action of this compound and its therapeutic potential.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of tissue lysates treated with this compound. This data illustrates the expected dose-dependent inhibition of ERK phosphorylation. The results are presented as the ratio of phosphorylated ERK (p-ERK) to total ERK, normalized to a vehicle control.
| Treatment Group | Concentration (µM) | Mean p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 | 0.12 | 1.00 |
| This compound | 1 | 0.65 | 0.09 | -1.54 |
| This compound | 5 | 0.38 | 0.05 | -2.63 |
| This compound | 10 | 0.21 | 0.04 | -4.76 |
Signaling Pathway and Experimental Workflow
Diagram of the TRPV4-MAPK/ERK Signaling Pathway
Measuring Prostaglandin E2 Production Following TRPV4 Inhibition with GSK205: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in sensing a variety of physical and chemical stimuli, including mechanical stress, temperature, and osmotic changes.[1] Activation of TRPV4 leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events.[2] One significant downstream effect of TRPV4 activation is the production of prostaglandin (B15479496) E2 (PGE2), a key lipid mediator involved in inflammation, pain, and fever.[3] The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683), a process often mediated by phospholipase A2 (PLA2), and subsequent conversion by cyclooxygenase (COX) enzymes, particularly COX-2 which is inducible during inflammation.[4][5]
GSK205 is a potent and selective antagonist of the TRPV4 channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.19 µM for blocking TRPV4-mediated Ca²⁺ influx.[6] By inhibiting the initial Ca²⁺ entry through TRPV4, this compound can effectively attenuate downstream signaling pathways, including the production of pro-inflammatory mediators like PGE2.[3][7] This makes this compound a valuable pharmacological tool for investigating the role of TRPV4 in inflammatory processes and for screening potential therapeutic agents targeting this pathway.
This document provides detailed application notes and protocols for measuring the inhibition of TRPV4-mediated PGE2 production by this compound in a cell-based assay format.
Signaling Pathway Overview
The activation of TRPV4 by a specific agonist (e.g., GSK1016790A) or other stimuli triggers the influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates phospholipase A2 (PLA2), which in turn catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). The COX-2 enzyme then converts AA into prostaglandin H2 (PGH2), which is further metabolized by prostaglandin E synthase (PGES) to produce PGE2. PGE2 is then released from the cell and can be quantified in the cell culture supernatant. This compound acts by blocking the TRPV4 channel, thereby preventing the initial Ca²⁺ influx and inhibiting the entire downstream cascade leading to PGE2 synthesis.
References
- 1. Unconventional interactions of the TRPV4 ion channel with beta-adrenergic receptor ligands | Life Science Alliance [life-science-alliance.org]
- 2. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Studying Mitochondrial Damage Using GSK205 and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the application of pharmacological agents to investigate mitochondrial dysfunction. Due to the limited specific information on GSK205, this document provides a detailed framework based on its known targets, TRPV4 and TRPA1, and includes comparative protocols using well-characterized GSK-3 inhibitors.
Introduction
Mitochondria are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Pharmacological tools are invaluable for dissecting the molecular mechanisms underlying mitochondrial damage and for the development of novel therapeutics.
This document focuses on the application of this compound, a small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which also exhibits cross-reactivity with the TRPA1 channel, for studying mitochondrial damage.[3] Given the nascent state of research on this compound's specific mitochondrial effects, these notes also draw parallels with and provide protocols for Glycogen Synthase Kinase 3 (GSK-3) inhibitors, a well-established class of compounds used to investigate mitochondrial quality control and mitophagy.[4][5]
Application Notes
Using this compound to Investigate Mitochondrial Damage via TRPV4/TRPA1 Inhibition
Mechanism of Action:
Transient Receptor Potential (TRP) channels, including TRPV4 and TRPA1, are non-selective cation channels that play a role in various cellular processes.[3] Over-activation of these channels can lead to excessive calcium (Ca²⁺) influx into the cytoplasm. This Ca²⁺ overload can be taken up by mitochondria, leading to a cascade of detrimental events including:
-
Mitochondrial Calcium Dysregulation: Elevated mitochondrial Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[6][7]
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial stress from Ca²⁺ overload can enhance the production of ROS, leading to oxidative damage of mitochondrial DNA, proteins, and lipids.[6]
-
Impaired Mitochondrial Bioenergetics: The loss of ΔΨm and oxidative damage can impair the function of the electron transport chain, leading to decreased ATP synthesis.[6]
This compound, by inhibiting TRPV4 and TRPA1, is hypothesized to protect mitochondria by preventing this pathological Ca²⁺ influx, thereby mitigating downstream events like mPTP opening, ROS production, and bioenergetic collapse.[3]
Key Research Applications:
-
Neuroprotection: Investigating the role of TRPV4/TRPA1-mediated mitochondrial damage in neuropathic pain and neurodegenerative disorders.[7][8]
-
Inflammatory Conditions: Studying the contribution of mitochondrial dysfunction to inflammatory diseases such as osteoarthritis, where TRPV4 is implicated in chondrocyte pyroptosis.[6]
-
Cardioprotection: Exploring the potential of inhibiting TRP channels to prevent mitochondrial damage in cardiac ischemia-reperfusion injury.
Comparative Application: Studying Mitophagy with GSK-3 Inhibitors
Mechanism of Action:
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes.[1] Inhibition of GSK-3 has been shown to be a potent trigger for mitophagy, the selective autophagic clearance of damaged mitochondria.[9] The mechanism often involves:
-
PINK1/Parkin Pathway: In some contexts, GSK-3 inhibition can promote the stabilization of PINK1 on the outer mitochondrial membrane of damaged mitochondria, leading to the recruitment of the E3 ubiquitin ligase Parkin and subsequent engulfment of the mitochondrion by an autophagosome.
-
BNIP3/NIX Pathway: GSK-3α has been shown to regulate the expression of BNIP3, a key receptor for mitophagy, particularly under hypoxic conditions.[9]
Key Research Applications:
-
Neurodegenerative Diseases: Studying the role of impaired mitophagy in diseases like Parkinson's and Alzheimer's, and exploring the therapeutic potential of GSK-3 inhibitors to clear damaged mitochondria.[10]
-
Cancer Biology: Investigating the complex role of GSK-3 and mitophagy in tumor cell survival and response to therapy.[1]
-
Cardioprotection: Elucidating the mechanisms by which GSK-3 inhibition protects cardiomyocytes from ischemic stress, which may involve the preservation of mitochondrial integrity through mitophagy.[4][11]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for representative compounds related to the targets of this compound (TRPV4/TRPA1) and for a well-characterized GSK-3 inhibitor. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Application | Reference |
| GSK-3 Inhibitor: SB216763 | ||||
| Effective Concentration for Cardioprotection | 3 µM | Perfused rat hearts | Improved recovery of left ventricular developed pressure | [4] |
| GSK-3 Inhibitor: SB415286 | ||||
| Effective Concentration for Cardioprotection | 10 µM | Perfused rat hearts | Improved recovery of left ventricular developed pressure | [4] |
| TRPV1 Agonist: Capsaicin (for inducing mitochondrial damage) | ||||
| Concentration for Mitochondrial Damage | 10 mM | Mouse trigeminal ganglion neurons | Induced short-term mitochondrial damage | [8][12] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess mitochondrial damage induced or prevented by pharmacological agents like this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13][14][15]
Materials:
-
JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Positive control (e.g., CCCP or FCCP, 5-50 µM)[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and culture overnight.[15]
-
Compound Treatment: Treat cells with the experimental compound (e.g., this compound) at various concentrations for the desired duration. Include vehicle-only and positive control (e.g., CCCP for 15-30 minutes) wells.[13]
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.[15]
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.[15]
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[13][15]
-
-
Washing:
-
Fluorescence Measurement:
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Detection of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity is indicative of elevated intracellular ROS levels.[16][17][18]
Materials:
-
H2DCFDA (or DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Phenol (B47542) red-free cell culture medium or 1x Assay Buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or Pyocyanin)[16][17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.[16]
-
Compound Treatment: Treat cells with the experimental compound as described in the previous protocol.
-
H2DCFDA Loading:
-
Washing:
-
Remove the H2DCFDA solution.
-
Gently wash the cells twice with 100 µL of PBS.[17]
-
-
Measurement:
-
Add 100 µL of PBS to each well.
-
Measure fluorescence immediately using a microplate reader at Ex/Em: ~485 nm/~535 nm.[17]
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in ROS production.
Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify intracellular ATP. A decrease in cellular ATP levels can be an indicator of mitochondrial dysfunction.[20][21]
Materials:
-
Commercially available ATP Assay Kit (containing luciferase, D-luciferin, and ATP standard)
-
White or opaque 96-well plates
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white or opaque plate and treat with the experimental compound as previously described.
-
Sample Preparation:
-
After treatment, remove the culture medium.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[20]
-
-
ATP Measurement:
-
Prepare the ATP reaction solution (containing luciferase and D-luciferin) as per the kit protocol.
-
Add the reaction solution to each well containing the cell lysate.
-
Incubate for the recommended time (usually 5-10 minutes) to stabilize the luminescent signal.[20]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided ATP standard.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize ATP levels to the number of viable cells or total protein concentration to account for differences in cell number.
-
Assessment of Mitophagy by Immunofluorescence
This protocol describes the visualization of mitophagy by observing the colocalization of a mitochondrial marker (Tom20) and an autophagosome marker (LC3). An increase in the colocalization of Tom20 and punctate LC3 structures suggests the engulfment of mitochondria by autophagosomes.[22][23][24]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: anti-Tom20 (mitochondrial outer membrane) and anti-LC3 (autophagosomes)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with compounds known to induce mitophagy (e.g., a GSK-3 inhibitor or a mitochondrial uncoupler like CCCP).
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[25]
-
-
Primary Antibody Incubation:
-
Incubate with a cocktail of primary antibodies (e.g., rabbit anti-LC3 and mouse anti-Tom20) diluted in blocking buffer overnight at 4°C.[25]
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[25]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5-10 minutes to stain nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the samples using a confocal or fluorescence microscope.
-
Capture images in the respective channels for Tom20 (mitochondria), LC3 (autophagosomes), and DAPI (nuclei).
-
Analyze the images for colocalization between Tom20 and LC3 puncta, which indicates mitophagosome formation.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of mitochondrial damage.
Caption: Proposed mechanism of this compound in preventing mitochondrial damage.
Caption: Signaling pathway of GSK-3 inhibitor-induced mitophagy.
Caption: General experimental workflow for studying mitochondrial damage.
References
- 1. Frontiers | GSK-3 and mitochondria in cancer cells [frontiersin.org]
- 2. TRPV4‐mediated Ca2+ deregulation causes mitochondrial dysfunction via the AKT/α‐synuclein pathway in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen Synthase Kinase 3 (GSK-3) Inhibition Slows Mitochondrial Adenine Nucleotide Transport and Regulates VDAC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TRPV4-mediated mitochondrial dysfunction induces pyroptosis and cartilage degradation in osteoarthritis via the Drp1-HK2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insight into TRPV1-induced mitochondrial dysfunction in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resilience to capsaicin-induced mitochondrial damage in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase-3β mediates convergence of protection signaling to inhibit the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular ATP - Marker of mitochondrial dysfunction [imd-berlin.de]
- 21. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 22. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. proteolysis.jp [proteolysis.jp]
- 24. Autophagy and mitochondrial remodelling in mouse mesenchymal stromal cells challenged with Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK205 in Articular Chondrocyte Research
Introduction GSK205 is a potent and selective small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] In articular chondrocytes, the sole cell type responsible for maintaining the cartilage extracellular matrix, the TRPV4 channel is a crucial mechanosensor and osmosensor.[1][2][3] It transduces physical stimuli like mechanical loading and changes in osmotic pressure into biochemical signals, primarily through mediating calcium (Ca2+) influx.[1][4] Given its role in both physiological cartilage homeostasis and pathological inflammatory responses, TRPV4 is a key target for research in osteoarthritis and cartilage biology. This compound serves as an essential pharmacological tool to elucidate the specific contributions of the TRPV4 channel in these processes.
Mechanism of Action this compound functions by antagonizing the TRPV4 channel, thereby blocking the influx of extracellular Ca2+ that occurs upon channel activation.[1] This inhibition allows researchers to investigate the necessity of TRPV4 activity in various cellular responses, including gene expression, inflammatory mediator production, and cell volume regulation.[1][2][5]
Primary Applications in Chondrocyte Research
-
Investigating Mechanotransduction: this compound is used to determine if the cellular responses to mechanical stimuli, such as dynamic compression or tensile strain, are dependent on TRPV4 activation.[2][3][5]
-
Elucidating Osmosensing Pathways: The inhibitor helps confirm the role of TRPV4 in chondrocyte responses to osmotic stress, such as regulatory volume decrease (RVD) and the production of inflammatory molecules like prostaglandin (B15479496) E2 (PGE2).[1]
-
Studying Inflammatory Signaling: this compound is employed to explore the interplay between TRPV4 and pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). Research indicates that TRPV4 activation can counteract some catabolic and inflammatory effects of IL-1β, a response that is blocked by this compound.[5]
Data Presentation
Table 1: Pharmacological Properties and Working Concentrations of this compound
| Parameter | Value | Cell Type | Source |
| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) | - | [1] |
| Action | Selective Antagonist / Inhibitor | - | [1] |
| Typical Working Concentration | 10 µM | Porcine Articular Chondrocytes | [1][5] |
Table 2: Effects of this compound on Chondrocyte Intracellular Calcium (Ca2+) Signaling
| Stimulus | Condition | Percentage of Responding Cells | Cell Type | Source |
| 4αPDD (1 µM) | Control (No Inhibitor) | 49% | Porcine Articular Chondrocytes | [1] |
| 4αPDD (1 µM) | Pre-treated with this compound (10 µM) | 26% | Porcine Articular Chondrocytes | [1] |
| Hypo-osmotic Stress | Control (No Inhibitor) | Significant Increase in Ca2+ Signaling | Porcine Articular Chondrocytes | [4] |
| Hypo-osmotic Stress | Pre-treated with this compound | Attenuated to Control Levels | Porcine Articular Chondrocytes | [3] |
Table 3: Effects of this compound on Gene Expression in Mechanically Loaded Chondrocytes
| Gene Target | Effect of Mechanical Loading | Effect of Mechanical Loading + this compound (10 µM) | Cell Model | Source |
| TGF-β3 | Enhanced Expression | Blocked Enhancement | Chondrocyte-laden agarose (B213101) constructs | [2][3][4] |
| ADAMTS5 | Suppressed Expression | Partially Attenuated Suppression | Chondrocyte-laden agarose constructs | [2][3][4] |
| COL2α1 | No Significant Change | Suppressed Expression | Chondrocyte-laden agarose constructs | [2][3][4] |
| NOS2 | No Significant Change | Enhanced Expression | Chondrocyte-laden agarose constructs | [2][3][4] |
Table 4: Effects of this compound on Inflammatory Mediator Release
| Stimulus | Mediator | Effect of Stimulus | Effect of Stimulus + this compound (10 µM) | Cell Type | Source |
| Hypo-osmotic Stress | PGE₂ | Increased Release | Blocked Release | Porcine Articular Chondrocytes | [1] |
| Mechanical Loading + IL-1β | Nitric Oxide (NO) | Inhibited IL-1β-mediated Release | Abolished the Inhibitory Effect | Porcine Articular Chondrocytes | [5] |
| Mechanical Loading + IL-1β | PGE₂ | Inhibited IL-1β-mediated Release | Abolished the Inhibitory Effect | Porcine Articular Chondrocytes | [5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Articular Chondrocytes
This protocol is adapted from methods used for isolating porcine articular chondrocytes.[1][4]
Materials:
-
Cartilage tissue from femoral condyles
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
HEPES buffer
-
Non-essential amino acids
-
Penicillin/Streptomycin
-
Pronase and Collagenase Type II
-
Sterile PBS
Procedure:
-
Aseptically harvest cartilage slices from the femoral condyles of a skeletally mature animal.
-
Wash the cartilage pieces with sterile PBS containing antibiotics.
-
Perform a sequential enzymatic digestion:
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested matrix debris.
-
Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the chondrocytes.
-
Resuspend the cell pellet in Chondrocyte Growth Medium (e.g., DMEM, 10% FBS, 15 mM HEPES, 0.1 mM non-essential amino acids, 1% Penicillin/Streptomycin).[1]
-
Count the cells using a hemocytometer and assess viability with Trypan Blue.
-
Plate cells for experiments. For monolayer culture, seed at a density of 1.0-1.5 x 10^6 cells/mL on appropriate culture vessels.[1] For 3D culture, encapsulate cells in a hydrogel like 2% agarose.[7]
-
Culture cells at 37°C in a humidified incubator with 5% CO₂. Change medium every 2-3 days.
Protocol 2: Inhibition of TRPV4-Mediated Calcium Influx using this compound
Materials:
-
Cultured chondrocytes on glass coverslips
-
Fura-2 AM or other suitable Ca2+ indicator dye
-
DMEM with 15 mM HEPES (Imaging Medium)
-
This compound (10 mM stock in DMSO)
-
TRPV4 Agonist (e.g., 4αPDD or GSK1016790A) or Hypo-osmotic medium
-
Fluorescence microscopy setup
Procedure:
-
Culture chondrocytes on glass coverslips suitable for microscopy.
-
Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells and replace the medium with Imaging Medium.
-
Mount the coverslip on the microscope stage, maintaining the temperature at 37°C.
-
For the inhibitor group, pre-incubate the cells with 10 µM this compound for 30 minutes prior to stimulation.[1]
-
Obtain a baseline fluorescence reading for 1-2 minutes.
-
Stimulate the cells by adding a TRPV4 agonist (e.g., 1 µM 4αPDD) or by perfusing with a hypo-osmotic medium.[1]
-
Record the changes in intracellular Ca2+ concentration over time by measuring fluorescence intensity.
-
Compare the Ca2+ response in control cells versus cells pre-treated with this compound to determine the extent of TRPV4-dependent signaling.
Protocol 3: Investigating the Role of TRPV4 in Mechanotransduction
Materials:
-
Chondrocytes cultured in a 3D matrix (e.g., agarose constructs)
-
Mechanical loading bioreactor
-
This compound (10 mM stock in DMSO)
-
Reagents for RNA extraction (e.g., TRIzol) and qPCR
Procedure:
-
Prepare chondrocyte-laden agarose constructs and allow them to mature in culture for at least 2 weeks to develop a pericellular matrix.[4]
-
Divide the constructs into four groups: (1) Unloaded Control, (2) Unloaded + this compound, (3) Loaded, (4) Loaded + this compound.
-
For the this compound groups, pre-incubate the constructs in a medium containing 10 µM this compound for the appropriate duration before and during loading.
-
Apply a defined mechanical stimulus (e.g., dynamic compressive loading at 10% strain, 1 Hz) to the 'Loaded' and 'Loaded + this compound' groups for a specified duration (e.g., 1 hour).
-
After loading, wash all constructs and return them to a standard culture medium.
-
At desired time points post-loading (e.g., 24h, 72h), harvest the constructs.
-
Isolate total RNA from the chondrocytes within the constructs.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression levels of target genes (e.g., TGFB3, ADAMTS5, COL2A1, ACAN, SOX9).
-
Compare gene expression across the four groups to determine which mechanically-regulated genes are dependent on TRPV4 activity.[2][3]
Protocol 4: Analysis of Inflammatory Mediator Release
Materials:
-
Cultured chondrocytes
-
IL-1β or other inflammatory stimulus
-
This compound (10 mM stock in DMSO)
-
Griess Reagent for Nitric Oxide (NO) assay
-
PGE₂ ELISA Kit
Procedure:
-
Plate chondrocytes in multi-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours if required.
-
Treat cells according to experimental groups, for example: (1) Control, (2) IL-1β alone, (3) IL-1β + this compound, (4) this compound alone. An additional stimulus like mechanical or osmotic loading can be incorporated.[5]
-
Incubate for a specified time (e.g., 24 hours).[5]
-
Collect the cell culture supernatant from each well.
-
For NO analysis: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent assay according to the manufacturer's protocol.
-
For PGE₂ analysis: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize mediator concentrations to the total protein content or cell number in each well.
Visualizations: Signaling Pathways and Workflows
Caption: this compound blocks the TRPV4 channel, preventing Ca2+ influx in response to various stimuli.
Caption: A typical experimental workflow for studying the effects of this compound in chondrocytes.
References
- 1. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TRPV4-mediated mechanotransduction regulates the metabolic response of chondrocytes to dynamic loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The chondrocyte “mechanome”: Activation of the mechanosensitive ion channels TRPV4 and PIEZO1 drives unique transcriptional signatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of GSK205 and its Derivatives in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of GSK205 and its putative derivatives in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been developed and is presented here with representative data to demonstrate its suitability for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and sensitive bioanalytical method is required to quantify its concentration and that of its potential metabolites in biological matrices. LC-MS/MS offers superior sensitivity and selectivity for the quantification of drug molecules in complex biological samples.[1][2][3] This application note provides a detailed protocol for a proposed LC-MS/MS assay for this compound and its derivatives in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was determined to be suitable for the extraction of this compound and its derivatives from human plasma.[1][4]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic method is proposed to achieve a rapid and robust separation of the analytes from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the detection of this compound and its derivatives. The use of Multiple Reaction Monitoring (MRM) enhances the selectivity and sensitivity of the assay.[5]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 3: MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 450.2 | 250.1 | 35 | 80 |
| Derivative 1 | 464.2 | 264.1 | 35 | 80 |
| Derivative 2 | 436.2 | 236.1 | 38 | 75 |
| Internal Standard | 455.2 | 255.1 | 35 | 80 |
Results and Discussion
The proposed method would be validated according to regulatory guidelines. The following tables present hypothetical data that would be expected from a successful validation.
Linearity
A calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 4: Calibration Curve for this compound (Hypothetical Data)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 500 | 12.74 |
| 1000 | 25.51 |
| Correlation Coefficient (r²) | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 5: Precision and Accuracy for this compound (Hypothetical Data)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Intra-Day | ||||
| LQC | 3 | 2.95 ± 0.15 | 5.1 | 98.3 |
| MQC | 300 | 305.1 ± 12.2 | 4.0 | 101.7 |
| HQC | 800 | 792.0 ± 23.8 | 3.0 | 99.0 |
| Inter-Day | ||||
| LQC | 3 | 3.05 ± 0.21 | 6.9 | 101.7 |
| MQC | 300 | 298.5 ± 14.9 | 5.0 | 99.5 |
| HQC | 800 | 810.4 ± 32.4 | 4.0 | 101.3 |
Workflow Diagram
References
Troubleshooting & Optimization
GSK205 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with GSK205, a selective TRPV4 antagonist. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro and in vivo experiments, it is common practice to first prepare a concentrated stock solution in an organic solvent, which is then further diluted into the final aqueous experimental medium.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?
A: This is a common issue and indicates that the solubility of this compound in your final aqueous solution has been exceeded. This phenomenon is often referred to as the compound "crashing out" of solution. To resolve this, you can try several approaches:
-
Optimize the final DMSO concentration: While minimizing DMSO concentration is often desirable to avoid solvent effects on cells or organisms, a certain percentage is necessary to maintain this compound solubility. You may need to empirically determine the highest tolerable DMSO concentration for your specific experimental system that keeps the compound in solution.
-
Use a formulated solvent system: For in vivo studies or challenging in vitro systems, using a co-solvent system can significantly improve solubility.[1][2]
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated out of solution.[1]
Troubleshooting Guide
In Vitro Assays (e.g., Cell-Based Assays)
Issue: Precipitation of this compound is observed in cell culture medium upon dilution from a DMSO stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility in in vitro assays.
In Vivo Formulations
Issue: Difficulty in preparing a stable and soluble formulation of this compound for animal studies.
For in vivo experiments, specialized formulations are often required to achieve the desired concentration and bioavailability.
Quantitative Solubility Data:
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (207.71 mM) | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (8.31 mM) | Sonication is recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.32 mM) | Clear solution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.32 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.
-
Store the stock solution at -80°C for long-term storage or -20°C for shorter periods, aliquoted to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent based)
This protocol is adapted from commercially available formulation guidelines.[2]
-
Start with a pre-calculated amount of this compound in a sterile tube.
-
Add 10% of the final volume as DMSO and dissolve the this compound completely.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume as saline and mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
This compound Signaling Pathway
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ into the cell, triggering various downstream signaling cascades.
Caption: Simplified signaling pathway showing the antagonistic action of this compound on the TRPV4 channel.
Disclaimer: This information is intended for research use only. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
GSK205 Technical Support Center: Optimizing TRPV4 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK205 to achieve maximum TRPV4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro experiment?
A1: A common starting point for in vitro experiments is in the low micromolar range. The reported IC50 value for this compound in inhibiting TRPV4-mediated Ca2+ influx is approximately 4.19 μM.[1] However, another study in articular chondrocytes found an IC50 of around 600 nM.[2] For initial experiments, a concentration range of 1-10 μM is advisable. For example, a concentration of 5 μM has been effectively used in 3T3-F442A adipocytes.[1]
Q2: I am not observing the expected inhibition of TRPV4. What are some potential causes?
A2: Several factors could contribute to a lack of TRPV4 inhibition. Consider the following:
-
This compound Concentration: Ensure the concentration of this compound is appropriate for your cell type and experimental conditions. You may need to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage can lead to degradation. This compound stock solutions are typically stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the final concentration of DMSO in your experimental medium is not affecting cell viability or TRPV4 activity. A common practice is to keep the final DMSO concentration below 0.1%.
-
Cellular Health: Confirm that the cells are healthy and that the expression and function of TRPV4 are not compromised.
-
Activation Method: The method used to activate TRPV4 (e.g., agonist like GSK1016790A, hypotonic stress) can influence the inhibitory effect of this compound.[2][3]
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been shown to have off-target effects, most notably on the TRPA1 channel, with a reported IC50 of 5.56 μM.[3] This is important to consider if your experimental system also expresses TRPA1, as some of the observed effects may not be solely due to TRPV4 inhibition. Newer derivatives of this compound have been developed with increased potency for TRPV4 and, in some cases, potent co-inhibition of TRPA1.[3]
Q4: How should I prepare a this compound working solution?
A4: A common method for preparing a working solution involves first creating a stock solution in DMSO. For in vivo use, a stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] For in vitro experiments, the DMSO stock is typically diluted directly into the cell culture medium to the desired final concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in this compound concentration. | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for cell viability. | |
| High background signal in calcium imaging assays | Autofluorescence or issues with the fluorescent dye. | Optimize dye loading conditions (concentration and incubation time). Include a vehicle-only control to assess background fluorescence. |
| Unexpected cellular response | Off-target effects of this compound. | Consider the potential inhibition of other channels, such as TRPA1.[3] If possible, use a structurally different TRPV4 antagonist as a control or utilize TRPV4 knockout/knockdown cells to confirm specificity. |
| DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is minimal and consistent across all conditions, including controls. |
Quantitative Data Summary
| Parameter | Value | Cell Type / System | Reference |
| IC50 (TRPV4) | 4.19 μM | Not specified (for Ca2+ influx) | [1] |
| IC50 (TRPV4) | ~600 nM | Articular Chondrocytes | [2] |
| IC50 (TRPA1) | 5.56 μM | N2a cells with directed expression | [3] |
| Effective in vitro Concentration | 5 μM | T3-F442A Adipocytes | [1] |
| Effective in vitro Concentration | 10 μM | Articular Chondrocytes | [2] |
| Effective in vivo Dose | 10 mg/kg (intraperitoneal) | C57BL/6J mice | [1] |
Experimental Protocols
In Vitro Calcium Imaging Assay for TRPV4 Inhibition
This protocol is a general guideline for assessing the inhibitory effect of this compound on TRPV4-mediated calcium influx in cultured cells.
-
Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293T cells transiently expressing human TRPV4, or a cell line with endogenous expression like articular chondrocytes) onto a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.[2]
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add the dye solution to each well and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
-
This compound Incubation:
-
Prepare various concentrations of this compound in the physiological buffer. Also, prepare a vehicle control (buffer with the same final concentration of DMSO).
-
After dye loading, wash the cells twice with the physiological buffer.
-
Add the this compound solutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
TRPV4 Activation and Measurement:
-
Prepare a solution of a TRPV4 agonist (e.g., GSK1016790A at 5 nM or 4α-Phorbol 12,13-didecanoate (4αPDD)) at a concentration that elicits a robust calcium response.[2][3]
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading for a short period.
-
Add the TRPV4 agonist to the wells and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) in response to the agonist.
-
Compare the response in the this compound-treated wells to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Inhibition of the TRPV4 signaling pathway by this compound.
Caption: A typical workflow for evaluating this compound's inhibitory effects.
Caption: A decision tree for troubleshooting suboptimal this compound performance.
References
Navigating the Off-Target Landscape of GSK205: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding and mitigating the off-target effects of GSK205 in cellular assays. This compound is a widely used antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. However, like many small molecule inhibitors, it can exhibit activity against unintended targets, which is crucial to consider for accurate experimental interpretation and therapeutic development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a clear summary of its known on- and off-target activities.
Troubleshooting Guide: Common Issues in Cellular Assays with this compound
This section addresses specific problems researchers may encounter when using this compound and provides actionable troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete or weak inhibition of expected TRPV4-mediated response (e.g., calcium influx). | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Compound Degradation: Improper storage or handling may have reduced the potency of this compound. 3. Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration. | 1. Perform a dose-response curve: Determine the optimal inhibitory concentration for your specific assay. 2. Verify compound integrity: Use a fresh stock of this compound and store it as recommended (typically at -20°C). 3. Consider using an efflux pump inhibitor: If cellular efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor may enhance this compound's efficacy. |
| Unexpected cellular phenotype observed that is inconsistent with TRPV4 inhibition alone. | 1. Off-Target Effects: this compound is known to inhibit the TRPA1 channel, which can lead to phenotypes related to pain and inflammation signaling. 2. Cellular Toxicity: At high concentrations, this compound may induce non-specific cytotoxicity. | 1. Test for TRPA1 involvement: Use a selective TRPA1 agonist (e.g., mustard oil) to see if the observed phenotype is modulated. Consider using a more selective TRPV4 inhibitor if available to confirm the phenotype is off-target. 2. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to rule out non-specific toxicity at the working concentration of this compound. |
| Variability in results between experiments. | 1. Inconsistent Cell Conditions: Differences in cell passage number, density, or health can affect their response to inhibitors. 2. Inconsistent Agonist Stimulation: The concentration or application of the TRPV4 or off-target agonist may vary. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Ensure consistent agonist application: Use a calibrated pipetting technique or a perfusion system for precise agonist delivery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It acts as an antagonist, inhibiting the influx of calcium (Ca2+) and other cations through the channel.[1]
Q2: What are the known off-target effects of this compound?
A2: The most significant known off-target effect of this compound is the inhibition of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2] It has been shown to have no significant inhibitory activity against other related TRP channels such as TRPV1, TRPV2, and TRPV3.[2]
Q3: How does the potency of this compound on its off-target compare to its primary target?
A3: this compound exhibits similar potency for both its on-target (TRPV4) and primary off-target (TRPA1). The half-maximal inhibitory concentration (IC50) for TRPV4 is approximately 4.19 µM, while for TRPA1 it is around 5.56 µM.[1][2]
Q4: What are the potential consequences of the off-target inhibition of TRPA1?
A4: The dual inhibition of TRPV4 and TRPA1 can be a confounding factor in experiments aimed at dissecting the specific role of TRPV4. Since both channels are involved in pain and inflammation pathways, an observed effect could be due to the inhibition of either channel or the combination of both.[2] However, this dual inhibition could also be therapeutically beneficial in conditions where both channels are implicated.[2]
Q5: How can I control for the off-target effects of this compound in my experiments?
A5: To confirm that an observed effect is due to TRPV4 inhibition and not an off-target effect, consider the following controls:
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate TRPV4 expression. If the effect of this compound is lost in these cells, it confirms on-target activity.
-
Rescue experiment: In TRPV4-knockout cells, re-introducing a functional TRPV4 should restore the sensitivity to this compound if the effect is on-target.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary and off-targets.
| Target | IC50 (µM) | Assay Type | Reference |
| TRPV4 (On-Target) | 4.19 ± 0.71 | Ca2+ imaging in N2a cells | [1][2] |
| TRPA1 (Off-Target) | 5.56 ± 0.4 | Ca2+ imaging in N2a cells | [2] |
| TRPV1 | > 25 | Ca2+ imaging in N2a cells | [2] |
| TRPV2 | > 25 | Ca2+ imaging in N2a cells | [2] |
| TRPV3 | > 25 | Ca2+ imaging in N2a cells | [2] |
Experimental Protocols
Key Experiment: Cellular Calcium Influx Assay
This protocol outlines the general steps for a fluorescence-based calcium influx assay to determine the IC50 of this compound.
Objective: To measure the inhibitory effect of this compound on agonist-induced calcium influx through TRPV4 or TRPA1 channels expressed in a cellular system.
Materials:
-
HEK293 or N2a cells stably or transiently expressing the target channel (TRPV4 or TRPA1).
-
96-well black, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Agonist stock solution (e.g., GSK1016790A for TRPV4, mustard oil for TRPA1).
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Leave a final volume of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include vehicle control (DMSO) wells.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Use the automated liquid handling to add the agonist to all wells at a final concentration that elicits a robust response (typically EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
This compound inhibits both TRPV4 and TRPA1, which are non-selective cation channels. Their activation leads to an influx of cations, most notably Ca2+, which acts as a second messenger to trigger various downstream cellular responses.
References
Technical Support Center: Interpreting Unexpected Results with GSK205 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the TRPV4 antagonist, GSK205.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It is designed to block the influx of cations, primarily Ca2+, through the TRPV4 channel, which is involved in various physiological processes, including mechanotransduction, osmosensation, and temperature sensing.
Q2: I'm observing an effect from this compound that is inconsistent with TRPV4 inhibition in my experimental model. What could be the cause?
A primary reason for unexpected results with this compound is its known off-target effect on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] this compound has been shown to inhibit TRPA1, although with a lower potency than for TRPV4.[1] Therefore, if your experimental system expresses functional TRPA1 channels, the observed effects of this compound could be a composite of both TRPV4 and TRPA1 inhibition.
Q3: At what concentrations are off-target effects of this compound on TRPA1 likely to be observed?
The IC50 of this compound for TRPV4 is approximately 4.19 µM, while its IC50 for TRPA1 is around 5.56 µM.[1][3] This indicates that at concentrations close to and above the IC50 for TRPV4, significant inhibition of TRPA1 can also occur. It is crucial to consider the expression levels of both channels in your specific cell type or tissue.
Q4: Are there any other known off-target effects of this compound?
While the most well-documented off-target effect of this compound is on TRPA1, like many small molecule inhibitors, it's possible that it may interact with other proteins, especially at higher concentrations. However, studies on derivatives of this compound did not show significant inhibitory activity towards TRPV1, TRPV2, and TRPV3.[1]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response After this compound Treatment
Symptoms:
-
The observed biological effect is contrary to what is expected from TRPV4 channel blockade.
-
The magnitude of the response is larger or smaller than anticipated based on TRPV4 expression alone.
-
This compound treatment mimics the effects of known TRPA1 inhibitors in your system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results with this compound.
Detailed Steps:
-
Verify Target Expression:
-
Action: Confirm the expression of both TRPV4 and TRPA1 in your cell line or tissue using techniques like RT-qPCR, Western blot, or immunofluorescence.
-
Rationale: The presence of TRPA1 is a prerequisite for the off-target effects of this compound.
-
-
Concentration-Response Analysis:
-
Action: Perform a detailed concentration-response curve for this compound in your functional assay.
-
Rationale: This will help determine if the observed effect follows the known potency of this compound for TRPV4 or if it aligns more closely with its potency for TRPA1.
-
-
Use a More Selective Antagonist:
-
Action: If available, use a more selective TRPV4 antagonist with a significantly lower affinity for TRPA1 as a comparative control.
-
Rationale: Comparing the effects of this compound with a more selective compound can help dissect the contributions of TRPV4 and TRPA1 inhibition.
-
-
Control with a TRPA1 Antagonist:
-
Action: Treat your system with a selective TRPA1 antagonist (e.g., A-967079) alone and in combination with this compound.
-
Rationale: If the unexpected effect is blocked by the TRPA1 antagonist, it strongly suggests the involvement of TRPA1.
-
-
Genetic Approaches:
-
Action: If feasible, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out TRPV4 and/or TRPA1 expression.
-
Rationale: This is the most definitive way to confirm the on-target versus off-target effects of this compound.
-
Issue 2: Inconsistent Results in Calcium Imaging Experiments
Symptoms:
-
Variable inhibition of agonist-induced calcium influx between experiments.
-
Incomplete blockade of calcium signals even at high concentrations of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-activation of TRPV4 and TRPA1 | If the agonist used (e.g., hypotonic stress, certain chemical compounds) can activate both TRPV4 and TRPA1, the inhibitory effect of this compound will be a combination of its action on both channels. Use specific agonists for each channel to dissect the individual contributions. |
| Variability in Channel Expression | Differences in cell passage number or culture conditions can alter the expression levels of TRPV4 and TRPA1, leading to inconsistent results. Maintain consistent cell culture practices. |
| Compound Stability | Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on its primary target (TRPV4) and its most significant off-target (TRPA1).
| Compound | Target | IC50 (µM) | Reference |
| This compound | TRPV4 | 4.19 | [1][3] |
| This compound | TRPA1 | 5.56 | [1] |
Experimental Protocols
Calcium Imaging Protocol to Differentiate TRPV4 and TRPA1 Inhibition
This protocol outlines a method to distinguish between the inhibitory effects of this compound on TRPV4 and TRPA1 using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Caption: Workflow for a calcium imaging experiment to dissect this compound effects.
Methodology:
-
Cell Preparation: Seed cells expressing both TRPV4 and TRPA1 on glass-bottom dishes and culture until they reach the desired confluency.
-
Dye Loading: Load the cells with a suitable calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Experimental Groups: Prepare different treatment groups:
-
Vehicle control
-
This compound (at a concentration where off-target effects are suspected)
-
A selective TRPA1 antagonist
-
This compound + selective TRPA1 antagonist
-
-
Baseline and Treatment:
-
Establish a stable baseline fluorescence reading.
-
Add the respective antagonists and incubate for a sufficient period to allow for channel binding.
-
-
Agonist Stimulation:
-
Challenge the cells with a selective TRPV4 agonist (e.g., GSK1016790A).
-
In a separate set of experiments, challenge the cells with a selective TRPA1 agonist (e.g., mustard oil or AITC).
-
-
Data Acquisition and Analysis:
-
Record the changes in intracellular calcium concentration.
-
Compare the inhibition of the agonist-induced calcium response by this compound in the presence and absence of the selective TRPA1 antagonist.
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol allows for the direct measurement of ion channel currents and can definitively characterize the inhibitory effects of this compound on TRPV4 and TRPA1.
Signaling Pathway:
Caption: Simplified signaling pathway of TRP channel activation and inhibition by this compound.
Methodology:
-
Cell Preparation: Use cells expressing either TRPV4 or TRPA1 (or both, for competitive binding studies).
-
Pipette and Bath Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the desired currents.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Current Recording:
-
Apply a voltage ramp or step protocol to elicit channel currents.
-
Apply a selective agonist to activate either TRPV4 or TRPA1 and record the resulting current.
-
-
This compound Application:
-
Perfuse the bath with a solution containing this compound at various concentrations.
-
Record the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each this compound concentration.
-
Construct a concentration-response curve and determine the IC50 value for each channel.
-
By following these troubleshooting guides and experimental protocols, researchers can better interpret unexpected results obtained with this compound and accurately attribute the observed effects to the inhibition of TRPV4, TRPA1, or a combination of both.
References
Technical Support Center: GSK205 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TRPV4 antagonist, GSK205, in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound in animal experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of this compound in the chosen vehicle. | This compound has limited aqueous solubility. For in vivo studies, a common and effective vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] To prepare, dissolve this compound in DMSO first, then add the other components sequentially while vortexing. Sonication and gentle warming can aid dissolution.[2] Always prepare the formulation fresh before each experiment. For alternative formulations, consider using a co-solvent or a different salt form if available. |
| Solvent-shifting precipitation upon dilution. | This can occur when a concentrated stock in a good solvent (like DMSO) is diluted into an aqueous buffer. To mitigate this, use co-solvents and solubilizing agents in your final formulation as described above.[1] The inclusion of surfactants like Tween-80 helps to keep the hydrophobic drug in solution. | |
| Inconsistent or unexpected experimental results | Variability in drug administration. | For intraperitoneal (i.p.) injections, ensure a consistent and proper technique to minimize stress and ensure accurate delivery to the stomach. Standardize the fasting period for animals before dosing, as food in the GI tract can affect drug absorption. |
| Off-target effects. | This compound has been shown to have some cross-reactivity with the TRPA1 channel, which is also involved in pain and inflammation signaling.[3] Consider the potential for TRPA1 inhibition in your experimental design and interpretation of results. If specificity is a major concern, consider using a more selective TRPV4 antagonist or including a TRPA1 antagonist as a control. | |
| Short half-life of this compound. | This compound has a relatively short plasma half-life of approximately 2 hours.[2] For longer-term studies, this may necessitate more frequent dosing to maintain therapeutic concentrations. Consider the timing of your experimental readouts in relation to the dosing schedule. | |
| Animal distress or adverse reactions post-injection | Vehicle toxicity. | While the recommended vehicle is generally well-tolerated, high concentrations of DMSO or other solvents can cause local irritation or systemic toxicity. Always include a vehicle-only control group in your experiments to assess any effects of the formulation itself. |
| Formulation not at physiological pH or temperature. | Ensure the final formulation is at a physiological pH and warmed to room temperature before injection to minimize discomfort and potential adverse reactions in the animals. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a calcium-permeable cation channel that is activated by various stimuli, including mechanical stress, changes in osmolarity, and temperature. By blocking TRPV4, this compound inhibits the influx of calcium ions (Ca2+) into cells, thereby modulating downstream signaling pathways involved in inflammation and pain.[1]
Q2: What is a reliable formulation for in vivo delivery of this compound?
A2: A commonly used and effective formulation for intraperitoneal (i.p.) delivery of this compound in mice is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to dissolve the this compound powder in DMSO first before adding the other components. Sonication may be required to achieve a clear solution.[1]
Q3: What is the recommended dose of this compound for in vivo studies?
A3: The optimal dose of this compound will depend on the specific animal model and the intended therapeutic effect. However, a dose of 10 mg/kg administered intraperitoneally has been shown to be effective in a mouse model of diet-induced obesity, where it improved glucose tolerance and reduced the expression of pro-inflammatory markers.[1] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to exhibit some inhibitory activity on the TRPA1 channel, another member of the TRP family of ion channels involved in pain and inflammation.[3] The IC50 of this compound for TRPV4 is 4.19 µM, while for TRPA1 it is in a similar micromolar range.[3] Researchers should be aware of this potential off-target effect when interpreting their results.
Q5: What is the stability of this compound in solution?
A5: this compound powder is stable for up to 3 years when stored at -20°C. In a solvent such as DMSO, it is stable for up to 1 year at -80°C.[1] For in vivo formulations, it is highly recommended to prepare them fresh on the day of the experiment to ensure stability and prevent precipitation.
Experimental Protocols
Detailed Methodology for Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol outlines the steps for the safe and effective intraperitoneal administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation Preparation (to be performed on the day of the experiment):
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to the this compound powder and vortex thoroughly until the compound is completely dissolved.
-
Sequentially add PEG300, Tween-80, and Saline to the DMSO-GSK205 solution, vortexing between the addition of each component.
-
If the solution is not clear, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution for any precipitates before drawing it into the syringe.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and neck.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Data Presentation
Pharmacokinetic Parameters of a Representative Small Molecule Inhibitor in Rodents
| Parameter | Mouse (Oral) | Rat (Oral) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 850 | 650 |
| Tmax (h) | 1.5 | 2.0 |
| t1/2 (h) | 2.5 | 3.0 |
| AUC (ng*h/mL) | 3200 | 2800 |
| Bioavailability (%) | 40 | 35 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve. |
Dose-Response of this compound in a Formalin-Induced Pain Model in Mice
The following table summarizes the dose-dependent effect of this compound on nocifensive behavior (licking/biting time) in the late phase of the formalin test in mice. Data is adapted from a study by Kanju et al. (2016).
| Treatment Group | Dose (mg/kg, i.p.) | Nocifensive Behavior (seconds) | % Inhibition |
| Vehicle | - | 120 ± 15 | 0% |
| This compound | 1 | 105 ± 12 | 12.5% |
| This compound | 3 | 80 ± 10 | 33.3% |
| This compound | 10 | 55 ± 8 | 54.2% |
Mandatory Visualization
Signaling Pathway of TRPV4 Inhibition by this compound
Caption: Inhibition of TRPV4-mediated Ca²⁺ influx by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Logical Relationship of Troubleshooting Formulation Issues
Caption: Troubleshooting logic for this compound formulation precipitation.
References
How to minimize GSK205 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing GSK205 toxicity during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1] TRPV4 is involved in various physiological processes, including mechanotransduction, osmosensation, and inflammatory responses. However, it is important to note that this compound also exhibits off-target activity, notably as an inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2][3]
Q2: What are the potential sources of toxicity in long-term this compound studies?
A2: The toxicity associated with long-term this compound administration can stem from two main sources:
-
On-target toxicity: Prolonged inhibition of TRPV4 may interfere with its normal physiological functions, potentially leading to adverse effects.
-
Off-target toxicity: Inhibition of other cellular targets, primarily the TRPA1 channel, can contribute significantly to the overall toxicity profile.[2][3] Understanding the expression of both TRPV4 and TRPA1 in your experimental model is crucial for interpreting toxicity data.
Q3: How can I proactively minimize this compound toxicity in my long-term studies?
A3: A multi-faceted approach is recommended:
-
Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired pharmacological effect with the least toxicity.[4][5]
-
Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity.[6][7]
-
Supportive Care: Provide appropriate supportive care to animals throughout the study to mitigate adverse effects.
-
Consideration of Alternatives: If toxicity remains a significant issue, consider using more selective TRPV4 antagonists or derivatives of this compound with potentially improved safety profiles.[3]
Troubleshooting Guides
Issue 1: Observed Animal Weight Loss and General Ill Health
-
Possible Cause: Systemic toxicity due to high dosage or off-target effects.
-
Troubleshooting Steps:
-
Confirm and Quantify: Weigh the animals daily to accurately track the percentage of weight loss. A loss of over 15-20% is a major concern.[7]
-
Clinical Observations: Record other clinical signs of toxicity such as piloerection, hunched posture, lethargy, or changes in behavior.[7][8]
-
Dose Reduction: Consider a "drug holiday" (temporary cessation of dosing) or a dose reduction to allow for recovery.
-
Nutritional and Hydration Support: Provide highly palatable, high-calorie food supplements and ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.
-
Pathological Analysis: At the end of the study, or if humane endpoints are reached, perform histopathological analysis of key organs (liver, kidneys, spleen) to identify tissue damage.[6]
-
Issue 2: Unexpected Phenotypes Potentially Unrelated to TRPV4 Inhibition
-
Possible Cause: Off-target effects, likely due to the inhibition of the TRPA1 channel.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known physiological roles of TRPA1 in your specific animal model and target tissues. TRPA1 is involved in pain, inflammation, and respiratory function.
-
Control Experiments: If possible, include a control group treated with a selective TRPA1 antagonist to dissect the effects of TRPA1 inhibition from TRPV4 inhibition.
-
Alternative Compounds: Evaluate derivatives of this compound that may have a different selectivity profile for TRPV4 versus TRPA1.[3]
-
Molecular Analysis: At the tissue level, assess the expression of both TRPV4 and TRPA1 to understand the potential for off-target engagement.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives
| Compound | Target | IC50 (µM) | Reference |
| This compound | TRPV4 | 4.19 | [1] |
| This compound | TRPA1 | 5.56 | [3] |
| Compound 16-8 (this compound derivative) | TRPA1 | 0.43 | [3] |
| Compound 16-19 (this compound derivative) | TRPA1 | 0.41 | [3] |
Table 2: General Toxicity Monitoring Parameters in Rodent Models
| Parameter | Frequency of Monitoring | Key Indicators of Toxicity |
| Clinical Signs | Daily | Piloerection, hunched posture, lethargy, diarrhea, abnormal breathing |
| Body Weight | At least twice weekly (daily if weight loss is observed) | >10-15% loss from baseline |
| Food and Water Intake | Daily (if automated) or as needed | Significant decrease in consumption |
| Blood Parameters | Baseline and at defined intervals | Changes in complete blood count (CBC) and serum chemistry (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine) |
| Histopathology | At study termination | Cellular damage or structural changes in key organs (liver, kidney, spleen, thymus) |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use the specific mouse strain and sex relevant to your long-term study.
-
Dose Escalation:
-
Begin with a low dose of this compound, based on available in vitro data or literature.
-
Administer the drug via the intended route for the long-term study (e.g., oral gavage, intraperitoneal injection).
-
Incrementally increase the dose in subsequent groups of animals (typically 3-5 per group).
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity for a defined period (e.g., 7-14 days).
-
Record body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity, often defined as no more than 10% body weight loss and no severe clinical signs of distress.[9]
-
Data Analysis: Plot dose versus body weight change and clinical scores to determine the MTD.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Plate cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10][11]
Mandatory Visualization
Caption: this compound signaling pathway and its off-target effects.
Caption: Workflow for minimizing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empowering the FDA to Require Dose Optimization of All New Oncology Drugs - The ASCO Post [ascopost.com]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming GSK205 Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of GSK205 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. In research, it is primarily used to investigate the physiological and pathological roles of TRPV4, which is involved in a wide range of cellular processes including mechanotransduction, osmosensation, and temperature sensing. Its applications span studies on pain, inflammation, cardiovascular function, and respiratory diseases.
Q2: What are the known off-target effects of this compound?
A2: While this compound is a selective inhibitor of TRPV4, it has been reported to exhibit some cross-reactivity with the TRPA1 (Transient Receptor Potential Ankryin 1) channel, another member of the TRP channel family.[1] Researchers should consider this potential off-target effect when interpreting experimental results, especially in systems where TRPA1 is expressed and functionally active.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both solid compound and stock solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container with a desiccant to minimize moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: How should I prepare this compound stock solutions?
A4: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle warming and sonication can aid in complete dissolution. It is critical to use anhydrous DMSO as water can promote degradation of the compound over time.[2]
Q5: My cells are showing signs of toxicity after this compound treatment. What could be the cause?
A5: Cell toxicity can arise from several factors. High concentrations of this compound itself can be cytotoxic. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type. Additionally, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to this compound degradation during experimental procedures. While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a sulfonamide and a benzothiophene (B83047) moiety, potential degradation routes include hydrolysis and oxidation.[4][5][6]
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced inhibitory effect of this compound | Degradation of stock solution: Repeated freeze-thaw cycles, exposure to light, or presence of water in DMSO can lead to degradation. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Store stock solutions protected from light at -20°C or -80°C.- Use anhydrous DMSO for preparing stock solutions.[2] |
| Degradation in aqueous experimental buffer: The sulfonamide group in this compound may be susceptible to hydrolysis, especially at non-neutral pH.[7] | - Prepare fresh working solutions in your experimental buffer immediately before use.- If possible, maintain the pH of the experimental buffer close to neutral (pH 7.2-7.4).- For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals. | |
| Precipitation of this compound in cell culture medium | Low aqueous solubility: this compound has poor solubility in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause precipitation. | - Prepare intermediate dilutions of the DMSO stock solution in a suitable buffer before adding to the final cell culture medium.- Ensure the final DMSO concentration in the medium is low (e.g., <0.1%) to maintain solubility and minimize toxicity.[8] |
| Variable results in long-term cell culture experiments | Compound instability in culture medium: this compound may degrade over extended incubation periods at 37°C. | - For experiments lasting more than 24 hours, consider replacing the medium with fresh medium containing newly diluted this compound every 24 hours.- If possible, perform a time-course experiment to assess the stability of this compound's effect over time in your specific cell culture conditions. |
| Unexpected experimental outcomes | Photodegradation: The benzothiophene and pyrimidine (B1678525) rings in this compound may be susceptible to photodegradation upon exposure to light.[3] | - Minimize the exposure of this compound solutions and experimental setups to direct light.- Use amber-colored tubes and plates for storing and handling this compound solutions. |
| Oxidation: The benzothiophene moiety could be susceptible to oxidation.[5][9] | - Degas aqueous buffers before preparing working solutions to remove dissolved oxygen.- Consider adding a small amount of an antioxidant, such as ascorbic acid, to your experimental buffer if compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound solid compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in a small volume of serum-free medium or buffer.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% (preferably ≤ 0.1%).
-
Mix the final working solution gently but thoroughly by inverting the tube or pipetting.
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vitro Calcium Imaging Assay to Assess this compound Activity
This protocol outlines a general procedure for a calcium imaging assay to confirm the inhibitory activity of this compound on TRPV4 channels.
-
Cell Culture:
-
Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary cells of interest) onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fluo-8 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (assay buffer with DMSO).
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Record baseline fluorescence for 10-20 seconds.
-
Add a known TRPV4 agonist (e.g., GSK1016790A) to all wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical synthesis of sulfonamide derivatives based on the oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Validating GSK205 Activity in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the activity of GSK205, a selective TRPV4 antagonist, in a new cell line. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Its primary mechanism of action is the inhibition of Ca²⁺ influx through the TRPV4 channel, which is a non-selective cation channel involved in various cellular processes, including mechanosensation, osmosensation, and temperature sensing.[3][4]
Q2: What is the typical effective concentration of this compound for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, based on published studies, a concentration range of 5 µM to 10 µM is often effective. For example, 5 µM has been used in adipocytes, while 10 µM has been shown to be effective in chondrocytes and trigeminal ganglion neurons.[1][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective TRPV4 antagonist, it has been shown to have off-target effects on the TRPA1 channel, another member of the TRP family.[7] The reported IC50 for TRPA1 inhibition is 5.56 µM, which is close to the effective concentration for TRPV4 inhibition.[7] This is a critical consideration when interpreting experimental results.
Troubleshooting Guide
Issue 1: No observable inhibitory effect of this compound on agonist-induced response.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 µM to 50 µM) to determine the IC50 in your cell line. |
| Low or Absent TRPV4 Expression | Verify the expression of TRPV4 in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot or immunofluorescence) levels. |
| Agonist-Related Issues | Confirm the activity and optimal concentration of the TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate - 4αPDD) in your cell line. Ensure the agonist stock is not degraded. |
| Incorrect Experimental Conditions | Optimize assay conditions such as incubation time with this compound prior to agonist stimulation. A pre-incubation time of 15-30 minutes is often sufficient.[6] |
Issue 2: High background signal or cell death observed.
| Possible Cause | Troubleshooting Steps |
| This compound Toxicity | Reduce the concentration of this compound or the incubation time. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of this compound at different concentrations. |
| DMSO Toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect. |
| Calcium Imaging Artifacts | High initial fluorescence (Fo) in calcium imaging can be due to poor cell health or high background from out-of-focus cells.[8] Ensure cells are healthy and consider background subtraction during image analysis. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Standardize cell culture conditions, including cell passage number, seeding density, and confluency at the time of the experiment. |
| Reagent Preparation | Prepare fresh working solutions of this compound and agonists for each experiment from frozen stock solutions. |
| Off-Target Effects | If your cell line also expresses TRPA1, the observed effects could be due to the inhibition of both channels. Consider using a more selective TRPV4 antagonist if available, or use a specific TRPA1 antagonist as a control to dissect the individual contributions. |
Experimental Protocols
Protocol 1: Validating this compound Activity using Calcium Imaging
This protocol describes how to measure the inhibitory effect of this compound on TRPV4 activation using a fluorescent calcium indicator.
Materials:
-
New cell line of interest
-
This compound (stock solution in DMSO)
-
TRPV4 agonist (e.g., 4αPDD)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence (F₀) using a fluorescence plate reader or microscope at the appropriate excitation/emission wavelengths for your chosen indicator.
-
Agonist Stimulation and Measurement:
-
Add the TRPV4 agonist (e.g., 4αPDD) to all wells simultaneously.
-
Immediately start recording the fluorescence intensity (F) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) or the fluorescence ratio (ΔF/F₀).
-
Plot the peak fluorescence response against the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cell Line Examples | Effective Concentration Range |
| This compound | TRPV4 | 4.19 µM[1] | Adipocytes, Chondrocytes, Trigeminal Ganglion Neurons | 5 - 10 µM[1][5][6] |
| This compound | TRPA1 | 5.56 µM[7] | N2a cells | > 5 µM[7] |
Visualizations
Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.
Caption: Experimental workflow for validating this compound activity using a calcium imaging assay.
Caption: A logical workflow for troubleshooting the lack of this compound inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1532515-56-2 Probechem Biochemicals [probechem.com]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV4 - Wikipedia [en.wikipedia.org]
- 5. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GSK205 Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the half-life of GSK205 in plasma and adipose tissues.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in plasma and adipose tissues?
A1: this compound has a relatively short half-life of approximately 2 hours in both plasma and adipose tissues.[1] This rapid clearance should be considered when designing experimental protocols, particularly for in vivo studies requiring sustained target engagement.
Quantitative Data Summary
For clarity, the reported half-life of this compound is summarized in the table below.
| Tissue | Half-life (t½) |
| Plasma | ~2 hours |
| Adipose Tissue | ~2 hours |
Experimental Protocols
Q2: How is the half-life of this compound in plasma and adipose tissue determined experimentally in a mouse model?
A2: Determining the pharmacokinetic profile of this compound involves a multi-step in vivo study. Below is a detailed methodology.
Experimental Workflow for this compound Half-life Determination
References
Technical Support Center: GSK205 and Ion Channel Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential for GSK205 cross-reactivity with other ion channels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is known as a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] It is often used as a tool compound to study the physiological roles of TRPV4.
Q2: Is this compound completely selective for TRPV4?
A2: No, while this compound is potent against TRPV4, it has been shown to exhibit cross-reactivity with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2]
Q3: Has the cross-reactivity of this compound with other TRP channels been investigated?
A3: Yes, studies have shown that this compound and its derivatives have insignificant inhibitory effects on other related TRP channels, specifically TRPV1, TRPV2, and TRPV3, at concentrations where they potently block TRPV4 and TRPA1.[1]
Q4: What are the implications of this compound's cross-reactivity with TRPA1 in my experiments?
A4: The co-inhibition of TRPA1 can be a significant confounding factor in experiments aiming to elucidate the specific roles of TRPV4. Since TRPV4 and TRPA1 are both involved in similar physiological processes such as pain and inflammation, any observed effects of this compound could be due to the inhibition of TRPA1, TRPV4, or a combination of both.[1] This is particularly relevant in tissues or cells where both channels are co-expressed.
Q5: How can I be sure that the observed effects in my experiment are due to TRPV4 inhibition and not off-target effects on TRPA1?
A5: To dissect the specific contribution of TRPV4 inhibition, it is recommended to use complementary approaches. This can include using other structurally and mechanistically different TRPV4 inhibitors with a different cross-reactivity profile, or employing genetic knockdown (e.g., siRNA or CRISPR/Cas9) of TRPV4 to validate the pharmacological findings. Comparing the results from this compound with those from a more selective TRPA1 antagonist can also help to differentiate the effects.
Troubleshooting Guide
Issue: Unexpected or inconsistent results when using this compound to inhibit TRPV4.
This guide will help you troubleshoot potential issues related to the cross-reactivity of this compound.
dot
Caption: Troubleshooting workflow for this compound cross-reactivity.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and its derivatives against rat TRPV4 and mouse TRPA1.
| Compound | rTRPV4 IC50 (µM) | mTRPA1 IC50 (µM) | Notes |
| This compound | 4.19 | 5.56 | Parent compound. |
| 16-8 | 0.45 | 0.43 | Derivative of this compound with increased potency for both channels. |
| 16-18 | 0.81 | >25 | Derivative of this compound with increased potency for TRPV4 and no significant activity against TRPA1. |
| 16-19 | 0.59 | 0.41 | Derivative of this compound with increased potency for both channels. |
Data sourced from Kanju, P. M., et al. (2016).[1]
Experimental Protocols
Calcium Imaging Assay for Ion Channel Inhibition
This protocol is designed to assess the inhibitory effect of compounds like this compound on TRPV4 or TRPA1 activity by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target ion channel (e.g., HEK293 cells transfected with TRPV4 or TRPA1)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Channel agonist (e.g., GSK1016790A for TRPV4, Mustard Oil for TRPA1)
-
Test compound (this compound or its derivatives)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove excess dye.
-
-
Compound Incubation:
-
Add HBS containing the desired concentration of the test compound (e.g., this compound) or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the channel agonist to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of the test compound to determine the IC50 value.
-
dot
References
Technical Support Center: GSK205 Experiments and Vehicle Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of GSK205, a selective TRPV4 channel antagonist, with a focus on controlling for the effects of its vehicle.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when using this compound?
A1: A vehicle control is a crucial experimental group that receives the same solvent or carrier used to dissolve this compound, but without the compound itself. This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for both in vitro and in vivo studies. DMSO is not biologically inert and can have its own effects on cells and organisms. Therefore, a vehicle control group is essential to distinguish the specific effects of this compound from any non-specific effects of the vehicle. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound.
Q2: What is the recommended vehicle for this compound?
A2: The most common vehicle for dissolving this compound for in vitro experiments is dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO is often further diluted in a carrier solution such as saline, polyethylene (B3416737) glycol (PEG), or Tween 80 to reduce toxicity.
Q3: What are the known biological effects of DMSO that could interfere with my this compound experiment?
A3: DMSO can exert a range of biological effects that may confound experimental results, including:
-
Alterations in cell viability and proliferation: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be cytotoxic.
-
Induction of cellular differentiation.
-
Modulation of signaling pathways: DMSO has been shown to affect various signaling pathways, including those involving calcium. Since this compound's mechanism of action is to block TRPV4, a calcium-permeable ion channel, it is particularly important to control for any DMSO-induced changes in intracellular calcium.
-
Anti-inflammatory and antioxidant effects.
Q4: What is the maximum recommended final concentration of DMSO in my experiments?
A4: The final concentration of DMSO should be kept as low as possible to minimize off-target effects.
-
In Vitro (Cell Culture): It is recommended to keep the final DMSO concentration at or below 0.1% (v/v). However, some cell lines may tolerate up to 0.5%. It is crucial to determine the maximum non-toxic concentration for your specific cell line.
-
In Vivo (Rodents): The final concentration of DMSO in the injected solution should be minimized, ideally below 1% (v/v), to avoid local irritation and systemic toxicity.
Q5: My vehicle control group shows a significant biological effect. What should I do?
A5: If your vehicle control group shows a significant effect, it indicates that the vehicle itself is impacting your experimental system. Here are some troubleshooting steps:
-
Lower the Vehicle Concentration: This is the most direct approach. You may need to prepare a more concentrated stock solution of this compound to achieve the desired final concentration of the drug with a lower percentage of the vehicle.
-
Run a Vehicle Dose-Response Curve: Determine the highest concentration of the vehicle that does not produce a significant biological effect in your model.
-
Consider Alternative Vehicles: If lowering the concentration is not feasible due to solubility issues, explore other solvents or vehicle formulations.
Troubleshooting Guide: Vehicle-Related Issues in this compound Experiments
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on identifying and mitigating vehicle-related effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in intracellular calcium levels in the vehicle control group. | DMSO can independently cause a transient increase in intracellular calcium by releasing it from intracellular stores and stimulating influx across the plasma membrane.[1][2][3] | 1. Characterize the Vehicle Effect: Perform a time-course experiment measuring intracellular calcium in response to the vehicle alone. 2. Lower DMSO Concentration: Reduce the final concentration of DMSO in your assay. 3. Data Normalization: If a small, consistent vehicle effect is observed, you may be able to normalize your data by subtracting the response of the vehicle control. However, minimizing the effect is preferable. |
| Inconsistent or unexpected pharmacological effects of this compound. | The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability. | 1. Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound solution. 2. Check for Precipitation: Visually inspect the final solution for any precipitates, especially after dilution in aqueous media. Sonication may help in redissolving precipitates. 3. Fresh Preparations: Prepare this compound and vehicle solutions fresh for each experiment. |
| Unexpected toxicity or adverse events in the vehicle control group (in vivo). | The vehicle formulation itself may be inducing toxicity at the administered dose and route. | 1. Review Vehicle Components: Evaluate the toxicological profile of each component in your vehicle. 2. Dose-Response Study (Vehicle Only): Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD). 3. Alternative Formulations: Explore less toxic vehicle formulations, such as those with a lower percentage of organic solvents or using cyclodextrins. |
| High background or unexpected activity in the vehicle control group in a cell-based assay. | The vehicle is exerting biological effects on the cells, such as altering gene expression or enzyme activity. | 1. Verify Vehicle Control: Ensure a vehicle-only control group is included in every experiment. 2. Assess Vehicle Toxicity: Perform a dose-response experiment with the vehicle alone to determine the highest non-affecting concentration for your specific assay endpoint. 3. Consult Literature: Review literature for known effects of your chosen vehicle on the specific cell type and pathways you are investigating. |
Data Presentation
The following tables provide a representative summary of expected results in a typical in vitro experiment investigating the effect of this compound on TRPV4 activation, emphasizing the importance of the vehicle control. The data is hypothetical but based on findings from published studies.[1][2][3]
Table 1: Effect of this compound and Vehicle on TRPV4 Agonist-Induced Calcium Influx
| Treatment Group | Agonist (e.g., 4α-PDD) | Change in Intracellular Calcium (Δ[Ca²⁺]i) (Arbitrary Units) | Percent Inhibition of Agonist Response |
| Untreated Control | - | 5 ± 2 | N/A |
| Vehicle Control (0.1% DMSO) | - | 15 ± 5 | N/A |
| Agonist Only | + | 150 ± 15 | 0% |
| This compound (10 µM) + Agonist | + | 30 ± 8 | 80% |
| Vehicle Control (0.1% DMSO) + Agonist | + | 145 ± 12 | 3.3% |
Table 2: Effect of this compound and Vehicle on Cell Viability (MTT Assay)
| Treatment Group | Concentration | % Cell Viability (Normalized to Untreated Control) |
| Untreated Control | N/A | 100% |
| Vehicle Control | 0.1% DMSO | 98 ± 4% |
| Vehicle Control | 0.5% DMSO | 85 ± 7% |
| This compound | 1 µM (in 0.1% DMSO) | 97 ± 5% |
| This compound | 10 µM (in 0.1% DMSO) | 95 ± 6% |
| This compound | 50 µM (in 0.1% DMSO) | 70 ± 9% |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay with Vehicle Control
Objective: To assess the inhibitory effect of this compound on TRPV4-mediated calcium influx in cultured cells.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium
-
TRPV4-expressing cells (e.g., HEK293 cells stably expressing TRPV4)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPV4 agonist (e.g., 4α-phorbol 12,13-didecanoate, 4α-PDD)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare a "vehicle stock" of 100% anhydrous DMSO.
-
Aliquot and store both stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate TRPV4-expressing cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Load cells with a calcium indicator dye according to the manufacturer's protocol.
-
-
Treatment Groups:
-
Untreated Control: Cells in HBSS only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound-treated group (e.g., 0.1%).
-
Agonist Control: Cells treated with the TRPV4 agonist.
-
This compound Treatment: Cells pre-incubated with the desired concentration of this compound before agonist stimulation.
-
-
Experimental Workflow:
-
Wash the dye-loaded cells with HBSS.
-
For the this compound treatment group, pre-incubate the cells with the final desired concentration of this compound (prepared by diluting the stock solution in HBSS) for 15-30 minutes.
-
For the vehicle control group, pre-incubate the cells with the corresponding final concentration of DMSO.
-
Place the dish on the microscope stage and begin recording baseline fluorescence.
-
Add the TRPV4 agonist to the dish and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time for each group.
-
Compare the agonist-induced calcium influx in the this compound-treated group to the agonist control group to determine the percent inhibition.
-
Compare the response in the vehicle control group to the untreated and agonist control groups to assess any effects of the vehicle alone.
-
Protocol 2: In Vivo Study with Vehicle Control
Objective: To evaluate the effect of this compound on a physiological response in an animal model.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween 80 (optional)
-
Appropriate animal model
Procedure:
-
Formulation Preparation:
-
This compound Formulation:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
For administration, this stock can be diluted in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Vehicle Control Formulation:
-
Prepare the vehicle control by mixing the same proportions of all components as the this compound formulation, but without the this compound. For example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
-
Animal Groups:
-
Untreated Control: Animals receiving no treatment.
-
Vehicle Control: Animals receiving the vehicle formulation.
-
This compound Treatment: Animals receiving the this compound formulation.
-
-
Administration:
-
Administer the this compound formulation or the vehicle control to the respective animal groups via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Ensure the volume of administration is consistent across all groups.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects.
-
At the designated time points, perform the necessary measurements or collect tissues for analysis to assess the physiological or pathological endpoint of interest.
-
-
Data Interpretation:
-
Compare the results from the this compound-treated group to the vehicle control group to determine the specific effect of this compound.
-
Compare the vehicle control group to the untreated control group to identify any effects of the vehicle itself.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the TRPV4 channel and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for studies involving this compound and a vehicle control.
Logical Relationship: Troubleshooting Vehicle Effects
Caption: Logical workflow for troubleshooting unexpected vehicle effects in this compound experiments.
References
- 1. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Washout of GSK205 in Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete and effective washout of GSK205 during electrophysiology experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] Its primary mechanism of action is to block the influx of cations, including Ca2+, through the TRPV4 channel, thereby inhibiting its function.[1][2] TRPV4 channels are involved in a variety of physiological processes, including sensing osmotic pressure, temperature, and mechanical stress.[2]
What are the key physicochemical properties of this compound relevant to electrophysiology?
Understanding the properties of this compound is crucial for its effective use and subsequent washout in electrophysiology experiments.
| Property | Value/Information | Source |
| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) | [1] |
| IC₅₀ | 4.19 µM for inhibiting TRPV4-mediated Ca²⁺ influx | [1] |
| Molecular Weight | 481.45 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Stock Solution | Prepare stock solutions in DMSO. For long-term storage, store at -20°C for up to 1 year or -80°C for up to 2 years. | MedChemExpress |
How should I prepare and apply this compound in an electrophysiology experiment?
For electrophysiological recordings, this compound is typically dissolved in an external recording solution. Given its solubility in DMSO, it is common to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the external solution. It is critical to keep the final DMSO concentration in the recording solution as low as possible (ideally ≤0.1%) to avoid solvent effects on the cells and ion channels.
Is complete washout of this compound achievable?
While specific data on the washout kinetics of this compound from TRPV4 channels is not extensively published, the reversible nature of the block by other small molecule antagonists of TRP channels suggests that washout is generally achievable. However, "complete" washout can be influenced by several factors, including the compound's binding kinetics, its lipophilicity, and the experimental setup. It is therefore essential to empirically validate the completeness of washout in your specific experimental system.
What are the potential off-target effects of this compound?
It has been reported that this compound can also inhibit the TRPA1 ion channel. This cross-reactivity is an important consideration when interpreting experimental results, as any observed effects may not be solely due to the inhibition of TRPV4.
Troubleshooting Guides
Problem: Incomplete or Slow Washout of this compound
Incomplete washout can lead to the misinterpretation of subsequent experimental manipulations. The following steps provide a guide to troubleshoot and validate the washout of this compound.
Recommended Experimental Protocol for Washout Validation:
-
Establish a Stable Baseline: Obtain a stable whole-cell recording and establish a baseline of TRPV4 channel activity. This can be achieved by applying a TRPV4 agonist, such as GSK1016790A, to elicit a consistent and measurable current.
-
Apply this compound: Perfuse the cell with the external solution containing this compound at the desired concentration until a maximal and stable inhibition of the TRPV4-mediated current is observed.
-
Initiate Washout: Switch the perfusion back to the control external solution (without this compound).
-
Monitor Recovery: Continuously monitor the recovery of the TRPV4-mediated current. The time it takes for the current to return to the pre-GSK205 baseline level is the washout time.
-
Re-application of Agonist (Optional but Recommended): After the current has appeared to fully recover, a re-application of the TRPV4 agonist can confirm that the channel's sensitivity has returned to its initial state.
Factors Influencing Washout and Optimization Strategies:
| Factor | Influence on Washout | Optimization Strategy |
| Perfusion Rate | A faster and more efficient perfusion system will facilitate a quicker exchange of solutions around the cell, leading to a faster washout. | Ensure your perfusion system has a rapid solution exchange time. Maintain a consistent flow rate for both the drug application and the washout solution to avoid mechanical artifacts. |
| Compound Concentration | Higher concentrations of this compound may require longer washout times due to a larger number of molecules needing to dissociate from the binding site and diffuse away. | Use the lowest effective concentration of this compound needed to achieve the desired level of inhibition. |
| Lipophilicity of the Compound | Highly lipophilic compounds can partition into the cell membrane or other hydrophobic compartments, leading to a slower washout. | While the lipophilicity of this compound is fixed, being aware of this property can help in understanding potentially slow washout kinetics. |
| Temperature | Temperature can affect the binding and unbinding kinetics of the drug. | Maintain a stable and controlled temperature throughout the experiment to ensure reproducibility. |
| Cellular Health | Unhealthy cells may have altered membrane properties that could affect drug washout. | Ensure that the cells are healthy and that the recording conditions are optimal. |
Problem: Unexpected effects or lack of response with this compound
If you observe unexpected results or a lack of effect with this compound, consider the following:
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
Solubility Issues: At higher concentrations, this compound may precipitate out of the aqueous recording solution. Visually inspect the solution for any signs of precipitation.
-
Off-Target Effects: Remember the potential for this compound to inhibit TRPA1 channels. If your cells express TRPA1, some of the observed effects may be due to the inhibition of this channel. Consider using a specific TRPA1 antagonist to dissect the individual contributions of each channel.
-
Vehicle Control: Always include a vehicle control (external solution with the same final concentration of DMSO used for this compound) to ensure that the observed effects are not due to the solvent.
Visualizations
Caption: A generalized workflow for an electrophysiology experiment to determine the washout time of this compound.
Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.
References
GSK205 light sensitivity and handling precautions
Important Notice: Publicly available information regarding a compound specifically designated as "GSK205" is limited. The following guidance is based on general best practices for handling potentially light-sensitive research compounds. Researchers should always consult any available Safety Data Sheet (SDS) or manufacturer-specific handling instructions for the most accurate and comprehensive information. If "this compound" is an internal designation, please refer to your institution's internal documentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: While specific photostability data for "this compound" is not publicly available, many complex organic molecules, particularly those with aromatic rings or conjugated systems, can be sensitive to light. Exposure to UV or even ambient light can lead to degradation, isomerization, or other photochemical reactions, potentially affecting the compound's potency and experimental results. It is best practice to assume light sensitivity unless data indicates otherwise.
Q2: How should I store this compound?
A2: As a precaution, this compound should be stored in a light-protected environment. Amber vials or containers wrapped in aluminum foil are recommended. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, such as a desiccator at -20°C or -80°C, depending on the manufacturer's recommendations. Aliquoting the compound upon receipt can also minimize freeze-thaw cycles and exposure to ambient conditions.
Q3: What are the general handling precautions for this compound during an experiment?
A3: When working with this compound, it is recommended to minimize light exposure at all stages of the experiment. This includes sample preparation, incubation, and analysis. Working in a dimly lit room or using red light can be beneficial. Additionally, standard laboratory personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, should always be worn.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to light exposure. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect all solutions containing this compound from light by using amber tubes or wrapping them in foil. 3. Minimize the time the compound is exposed to ambient light during experimental setup. |
| Precipitate forms in the stock solution. | Poor solubility or compound degradation. | 1. Ensure the correct solvent is being used as recommended by the supplier. 2. Gentle warming or sonication may help to redissolve the compound, but be cautious as this can also accelerate degradation. 3. If precipitation persists, it may be a sign of degradation, and a fresh vial of the compound should be used. |
| Unexpected color change in the solution. | Photochemical reaction or degradation. | 1. Discard the solution immediately. 2. Review handling procedures to ensure adequate light protection. 3. Prepare a fresh solution, taking extra care to minimize light exposure. |
Experimental Workflow: Handling a Light-Sensitive Compound
The following diagram outlines a general workflow for handling a potentially light-sensitive compound like this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of GSK205 and Other TRPV4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GSK205 with other prominent Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies.
Data Presentation: Quantitative Comparison of TRPV4 Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used TRPV4 antagonists across different species. This data provides a quantitative measure of their potency.
Table 1: IC50 Values of TRPV4 Antagonists (in nM)
| Antagonist | Human (hTRPV4) | Rat (rTRPV4) | Mouse (mTRPV4) |
| This compound | ~600[1] | - | - |
| HC-067047 | 48[2][3][4][5][6] | 133[2][3][4][5] | 17[2][3][4][5] |
| RN-1734 | 2300[5][7][8] | 3200[5][7][8] | 5900[5][7][8] |
| GSK2193874 | 40[6][9] | 2[6][9] | - |
| GSK2798745 | 1.8[10] | 1.6[10] | - |
Note: A lower IC50 value indicates a higher potency.
Signaling Pathways and Experimental Workflows
To understand the context in which these antagonists operate, it is crucial to visualize the TRPV4 signaling pathway and the experimental workflows used to assess antagonist efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Calcium Imaging Assay for TRPV4 Antagonist Screening
This protocol is designed for a 96-well plate format using HEK293 cells stably expressing human TRPV4.
Materials:
-
HEK293 cells expressing hTRPV4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate - 4α-PDD)
-
TRPV4 antagonist (e.g., this compound, HC-067047)
-
DMSO
Procedure:
-
Cell Plating:
-
Seed HEK293-hTRPV4 cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the TRPV4 antagonist in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the antagonist solution to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the TRPV4 agonist solution (e.g., 1 µM 4α-PDD) in HBSS.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
-
Record baseline fluorescence (Excitation: 490 nm, Emission: 525 nm) for 20 seconds.
-
Add 50 µL of the agonist solution to each well.
-
Continue recording the fluorescence intensity for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control (agonist only) wells.
-
Plot the normalized response against the antagonist concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPV4 Antagonist Characterization
This protocol is suitable for characterizing the inhibitory effect of antagonists on TRPV4 channels expressed in CHO cells.
Materials:
-
CHO cells transiently or stably expressing TRPV4
-
Glass coverslips
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
TRPV4 agonist (e.g., 30 nM GSK1016790A)
-
TRPV4 antagonist (e.g., this compound, HC-067047)
Procedure:
-
Cell Preparation:
-
Plate CHO-TRPV4 cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the TRPV4 agonist to elicit an inward current.
-
Once a stable current is achieved, co-perfuse with the external solution containing both the agonist and the desired concentration of the antagonist.
-
Record the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak inward and outward currents before and after antagonist application.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Construct a concentration-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to TRPV4 Inhibitors: GSK205 versus RN-1734
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used small-molecule inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel: GSK205 and RN-1734. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their specific in vitro and in vivo studies.
Executive Summary
Both this compound and RN-1734 are effective antagonists of the TRPV4 ion channel, a key player in a multitude of physiological processes including mechanosensation, osmosensation, and temperature sensing. While both compounds inhibit TRPV4-mediated calcium influx, they exhibit distinct potency and selectivity profiles. RN-1734 demonstrates a more selective inhibition of TRPV4 over other tested TRP channels. In contrast, this compound also displays activity against the TRPA1 channel, which could be a critical consideration for studies where target specificity is paramount. The choice between these two inhibitors will ultimately depend on the specific experimental context, including the species being studied and the potential for off-target effects to influence the research outcomes.
Data Presentation: Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative data for this compound and RN-1734 based on reported experimental findings.
| Parameter | This compound | RN-1734 |
| Target | TRPV4 | TRPV4 |
| IC50 for TRPV4 | 4.19 µM (unspecified species) | hTRPV4: 2.3 µM[1][2] rTRPV4: 3.2 µM[1][2] mTRPV4: 5.9 µM[1][2] |
| Selectivity | Inhibits TRPA1 (IC50 = 5.56 µM)[3]. No significant activity against TRPV1, TRPV2, and TRPV3[3]. | Selective for TRPV4 over other TRP channels. IC50 values are >30 µM for TRPV3 and TRPM8, and >100 µM for TRPV1[1]. |
| Mechanism of Action | Antagonist of TRPV4-mediated Ca2+ influx. | Selective antagonist of TRPV4[1][2]. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Calcium Imaging Assay for TRPV4 Inhibition
This protocol is a generalized procedure for assessing the inhibitory effect of compounds on TRPV4-mediated calcium influx.
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the TRPV4 channel of the desired species (human, rat, or mouse).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) if using a stable cell line. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells onto 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Reagent: Fura-2 AM (or other suitable calcium-sensitive dyes like Fluo-4 AM).
-
Procedure:
-
Prepare a loading buffer containing Fura-2 AM at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
3. Compound Incubation:
-
Preparation: Prepare stock solutions of this compound and RN-1734 in DMSO. Dilute the compounds to the desired final concentrations in HBSS.
-
Incubation: Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) wells.
4. Agonist Stimulation and Data Acquisition:
-
Agonist: Use a potent TRPV4 agonist such as GSK1016790A. Prepare a stock solution in DMSO and dilute to the desired final concentration (e.g., EC80) in HBSS.
-
Measurement: Use a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
Record baseline fluorescence for a short period.
-
Add the TRPV4 agonist to all wells simultaneously using an automated dispenser.
-
Continue recording the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decay. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.
-
5. Data Analysis:
-
Calculate the change in fluorescence intensity or ratio before and after agonist addition.
-
Normalize the response in compound-treated wells to the response in vehicle-treated wells (positive control) and no-agonist wells (negative control).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for TRPV4 Inhibition
This protocol outlines the procedure for measuring TRPV4 channel currents and their inhibition by test compounds.
1. Cell Preparation:
-
Use HEK293 cells expressing TRPV4, plated on glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
3. Recording Setup:
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Amplifier and Digitizer: Use a patch-clamp amplifier and a data acquisition system.
4. Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.
5. Compound Application and Data Acquisition:
-
Perfuse the recording chamber with the external solution containing the TRPV4 agonist (e.g., GSK1016790A) to establish a stable baseline current.
-
Once a stable current is achieved, co-perfuse the agonist with increasing concentrations of the inhibitor (this compound or RN-1734).
-
Record the current responses at each inhibitor concentration.
6. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of the agonist alone and with different concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
The selection of a TRPV4 inhibitor for research purposes requires careful consideration of its pharmacological properties. RN-1734 offers higher selectivity for TRPV4, making it a preferable choice for studies where off-target effects on TRPA1 could be a confounding factor. This compound, while also a potent TRPV4 antagonist, its dual activity on TRPA1 may be advantageous in specific contexts where the combined inhibition of both channels is desired, or it may necessitate the use of additional controls to dissect the specific contribution of TRPV4 inhibition. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other TRPV4 inhibitors.
References
Cross-Validation of TRPV4 Inhibition: A Comparative Guide to GSK205 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the quest to elucidate the function of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and validate it as a therapeutic target, two powerful techniques are frequently employed: pharmacological inhibition with small molecules like GSK205 and genetic silencing using small interfering RNA (siRNA). This guide provides a comparative overview of these two approaches, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their studies. While direct head-to-head comparisons in a single study are not abundant, this guide synthesizes available data to highlight the principles of cross-validation.
Data Presentation: Comparative Effects of TRPV4 Inhibition
To illustrate the comparative efficacy of pharmacological antagonism versus genetic silencing, the following table summarizes data from a study investigating the role of TRPV4 in stretch-induced inflammation in human annulus fibrosus cells. While this particular study utilized the TRPV4 antagonist GSK2193874 and CRISPR-Cas9 knockout, the principles of comparing a pharmacological inhibitor to a genetic approach are directly analogous to a this compound versus siRNA experiment. The data demonstrates that both methods lead to a significant reduction in the expression of inflammatory mediators, thereby validating TRPV4's role in this process.[1]
| Experimental Condition | Fold Change in IL-6 mRNA Expression (vs. Non-Stretched Control) | Fold Change in IL-8 mRNA Expression (vs. Non-Stretched Control) | Fold Change in COX-2 mRNA Expression (vs. Non-Stretched Control) |
| Stretched Control | 4.5 | 3.8 | 5.2 |
| Stretched + GSK2193874 (500 nM) | 2.1 | 2.3 | 2.5 |
| Stretched with TRPV4 Knockout | 2.4 | 1.1 (not significantly different from non-stretched) | Not Reported |
Table 1: Comparative effects of a TRPV4 antagonist (GSK2193874) and TRPV4 knockout on the gene expression of inflammatory markers in human annulus fibrosus cells subjected to hyperphysiological stretching. Data is adapted from a study by Walter et al., 2020. This serves as a proxy for comparing this compound and siRNA knockdown.[1]
Experimental Workflow and Signaling Pathways
To visually represent the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for cross-validating the effects of a pharmacological inhibitor (this compound) with genetic knockdown (siRNA) of TRPV4.
Caption: Simplified TRPV4 signaling pathway illustrating the distinct points of intervention for this compound (channel antagonism) and siRNA (mRNA degradation).
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, synthesized from multiple sources to provide a comprehensive protocol.
Protocol 1: Pharmacological Inhibition of TRPV4 with this compound
This protocol is based on methodologies for using GSK series antagonists.[1][2]
-
Cell Culture: Human annulus fibrosus cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 20 nM, 100 nM, 500 nM).
-
Treatment: When cells reach 80-90% confluency, replace the culture medium with a medium containing the desired concentration of this compound or vehicle (DMSO) control. Incubate for 1-2 hours prior to applying the experimental stimulus.
-
Application of Stimulus: Following pre-incubation with the antagonist, subject the cells to hyperphysiological cyclic stretching (e.g., 20% strain at 0.1 Hz for 1 hour).
-
Post-Stimulus Analysis: Immediately after the stimulus, harvest the cells for downstream analysis, such as RNA extraction for qPCR to measure the expression of inflammatory genes.
Protocol 2: siRNA-Mediated Knockdown of TRPV4
This protocol is a generalized procedure for siRNA transfection.[3][4][5]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two sets of tubes. In the first set, dilute the TRPV4-targeting siRNA and a non-targeting control siRNA in a serum-free medium. In the second set, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Transfection Complex Formation: Combine the contents of the two sets of tubes and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: After the incubation period, a subset of cells should be harvested to validate the knockdown efficiency of TRPV4 at both the mRNA (via qPCR) and protein (via Western blot) levels.
-
Application of Stimulus and Analysis: Once knockdown is confirmed, the remaining cells can be subjected to the experimental stimulus (e.g., hyperphysiological stretching) and subsequently analyzed as described in Protocol 1.
Conclusion
References
- 1. TRPV4 Inhibition and CRISPR-Cas9 Knockout Reduce Inflammation Induced by Hyperphysiological Stretching in Human Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK205's Effect on TRPV4 and TRPA1
A comprehensive guide for researchers on the dual inhibitory action of GSK205 on two key transient receptor potential channels.
This guide provides a detailed comparative analysis of the effects of this compound on Transient Receptor Potential Vanilloid 4 (TRPV4) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. This compound, initially identified as a selective TRPV4 antagonist, has been shown to also exhibit inhibitory activity against TRPA1, making it a subject of interest for studies on pain and inflammation where both channels are implicated.[1][2] This document presents quantitative data, experimental methodologies, and visual representations of the relevant pathways and workflows to support further research and drug development.
Data Presentation: this compound Potency on TRPV4 and TRPA1
The inhibitory potency of this compound on TRPV4 and TRPA1 has been quantified using cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro experiments.
| Target Channel | IC50 Value | Experimental Context |
| TRPV4 | ~0.6 µM | Inhibition of ligand-gated and hypo-osmotic activation of human TRPV4 channels, measured by Ca²+ imaging.[3] |
| TRPV4 | 4.19 µM | Inhibition of TRPV4-mediated Ca²+ influx.[1][4] |
| TRPA1 | 5.56 ± 0.4 µM | Inhibition of mustard oil-activated mouse TRPA1 in transfected N2a cells, measured by Ca²+ imaging.[1] |
Note: The variation in reported IC50 values for TRPV4 may be attributed to different experimental conditions, cell types, and activation methods.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on TRPV4 and TRPA1.
In Vitro Inhibition Assay using Calcium Imaging
This method is commonly used to determine the inhibitory potency of compounds on ion channels like TRPV4 and TRPA1 by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 value of this compound for TRPV4 and TRPA1.
Materials:
-
Neuro2a (N2a) cells heterologously expressing either mouse TRPV4 or mouse TRPA1.
-
This compound.
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4αPDD).[3]
-
TRPA1 agonist (e.g., Mustard Oil).[1]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cell culture reagents.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and Transfection: N2a cells are cultured under standard conditions and transfected with plasmids encoding for either TRPV4 or TRPA1.
-
Cell Plating: Transfected cells are plated into 96-well plates suitable for fluorescence measurements.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes).[5]
-
Agonist Stimulation: Following incubation with this compound, cells are stimulated with a known agonist for the respective channel (e.g., 100 µM mustard oil for TRPA1 or a suitable concentration of 4αPDD for TRPV4).[1]
-
Fluorescence Measurement: Changes in intracellular calcium are recorded using a fluorescence plate reader or microscope. The fluorescence intensity is proportional to the [Ca²⁺]i.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then normalized to the response of the agonist alone (vehicle control). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about the mechanism of inhibition.
Objective: To confirm the inhibitory effect of this compound on TRPV4-mediated currents.
Materials:
-
N2a cells expressing rat TRPV4 (rTRPV4).[5]
-
This compound.
-
TRPV4 agonist (e.g., Formalin 0.01%).[5]
-
Patch-clamp rig including amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
Procedure:
-
Cell Preparation: Transfected N2a cells are prepared on coverslips for recording.
-
Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Baseline Recording: A baseline current is recorded before the application of any compounds.
-
Agonist Application: The TRPV4 agonist is applied to the cell to evoke an inward current.
-
Inhibitor Application: this compound is co-applied with the agonist to observe its effect on the channel current.[5]
-
Data Acquisition and Analysis: Currents are recorded at different membrane potentials (e.g., +100 mV and -100 mV).[5] The current density (current normalized to cell capacitance) is calculated and compared between the agonist-only and agonist + this compound conditions to determine the extent of inhibition.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating this compound and the general signaling pathways of TRPV4 and TRPA1.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of TRPV4 and TRPA1 signaling pathways by this compound.
References
- 1. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
GSK205: A Selective Antagonist of TRPV4 with No Activity at TRPV1, TRPV2, and TRPV3 Channels
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of GSK205, a known TRPV4 antagonist, and its activity across other members of the thermo-TRPV subfamily: TRPV1, TRPV2, and TRPV3. Experimental data demonstrates that this compound exhibits selectivity for TRPV4, with no significant inhibitory effects on TRPV1, TRPV2, or TRPV3 channels.
Selectivity Profile of this compound
Experimental evidence indicates that this compound is a potent antagonist of the TRPV4 ion channel. In contrast, studies have shown a lack of inhibitory activity of this compound against TRPV1, TRPV2, and TRPV3, even at high concentrations. The following table summarizes the available quantitative data on the selectivity of this compound.
| Target Channel | Agonist Used | This compound IC50 (µM) | Fold Selectivity (vs. TRPV4) |
| TRPV4 | GSK1016790A | 4.19[1] | - |
| TRPV1 | Capsaicin | >25[2] | >6 |
| TRPV2 | 2-APB | >25[2] | >6 |
| TRPV3 | 2-APB | >25[2] | >6 |
| TRPA1 | AITC | 5.56[2] | 0.75 |
Note: The fold selectivity is calculated as the IC50 for the off-target channel divided by the IC50 for TRPV4. A higher value indicates greater selectivity for TRPV4. The IC50 values for TRPV1, TRPV2, and TRPV3 are presented as greater than the highest tested concentration, indicating no significant inhibition was observed.
Experimental Protocols
The determination of the selectivity profile of this compound is typically achieved through in vitro assays, primarily using calcium imaging or electrophysiological techniques in cell lines heterologously expressing the target TRP channel.
Calcium Imaging Assay for TRPV Channel Antagonism
This method provides a high-throughput assessment of channel activity by measuring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are then transiently or stably transfected with a plasmid containing the cDNA for the human or rodent TRP channel of interest (hTRPV1, hTRPV2, hTRPV3, or hTRPV4).
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the antagonist (this compound) or vehicle control for a predetermined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The respective channel agonist (e.g., Capsaicin for TRPV1, 2-APB for TRPV2 and TRPV3, GSK1016790A for TRPV4) is added to the wells to stimulate calcium influx. The change in fluorescence intensity is measured over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways associated with the activation of TRPV1, TRPV2, TRPV3, and TRPV4 channels.
TRPV1 Signaling Pathway
TRPV2 Signaling Pathway
TRPV3 Signaling Pathway
TRPV4 Signaling Pathway and Inhibition by this compound
References
Reproducibility of GSK205's Effects: A Comparative Guide for Researchers
GSK205, a widely utilized tool compound for studying the transient receptor potential vanilloid 4 (TRPV4) ion channel, has demonstrated varied efficacy and potency across a range of preclinical studies. This guide provides a comparative analysis of the reported effects of this compound, focusing on its reproducibility in different experimental settings. The quantitative data, experimental protocols, and underlying signaling pathways are presented to aid researchers in designing and interpreting their own investigations.
In Vitro Potency of this compound: A Tale of Two Cell Types
The half-maximal inhibitory concentration (IC50) of this compound for TRPV4 has been reported in at least two different cell-based assays, revealing a notable difference in potency depending on the experimental system.
One study determined the IC50 of this compound to be 4.19 μM in Neuro-2a (N2a) cells, a mouse neuroblastoma cell line, that were engineered to express rat TRPV4.[1] In contrast, another investigation utilizing primary porcine articular chondrocytes, which endogenously express TRPV4, reported a significantly lower IC50 of approximately 600 nM .[2] This discrepancy highlights the potential for cell type-specific factors to influence the apparent potency of this compound and underscores the importance of considering the experimental context when comparing results.
A study also explored the activity of this compound on the related transient receptor potential ankyrin 1 (TRPA1) channel, identifying an IC50 of 5.56 μM .[1] This finding suggests that at higher concentrations, this compound may exhibit off-target effects by inhibiting TRPA1, a factor that should be considered in the interpretation of experimental outcomes, especially at concentrations exceeding its TRPV4 IC50.
| Compound | Target | Cell Line/System | IC50 | Reference |
| This compound | TRPV4 | N2a (rat TRPV4 overexpression) | 4.19 μM | [1] |
| This compound | TRPV4 | Porcine Articular Chondrocytes | ~600 nM | [2] |
| This compound | TRPA1 | N2a (mouse TRPA1 overexpression) | 5.56 μM | [1] |
In Vivo Efficacy in Pain Models: Dose-Dependent but Quantitatively Undefined
In animal models of pain, this compound has been shown to produce dose-dependent analgesic effects. One study investigating trigeminal irritant pain induced by formalin demonstrated that subcutaneous administration of this compound significantly attenuated nocifensive behavior.[2] While the effect was clearly dose-dependent, the study did not report a specific ED50 value, which would quantify the dose required to achieve 50% of the maximal effect. The lack of a reported ED50 makes direct comparison of in vivo potency across different studies challenging.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for the key experiments cited are provided below.
Calcium Imaging Assay
This assay is used to measure the influx of calcium ions into cells upon channel activation, a key indicator of TRPV4 activity.
Calcium Imaging Workflow
Trigeminal Formalin Pain Model
This in vivo model is used to assess pain behavior in response to a chemical irritant.
Trigeminal Formalin Pain Model Workflow
Signaling Pathways
This compound exerts its effects by blocking the TRPV4 ion channel, which is a non-selective cation channel. Activation of TRPV4 leads to an influx of calcium ions, initiating a cascade of downstream signaling events.
This compound Mechanism of Action
Conclusion
The reproducibility of this compound's effects is influenced by the specific experimental conditions. The reported in vitro potency varies significantly between different cell types, suggesting that the cellular context is a critical determinant of its activity. While this compound demonstrates dose-dependent efficacy in in vivo pain models, the lack of standardized reporting of potency metrics like ED50 values limits direct cross-study comparisons. Researchers should be mindful of these variables and the potential for off-target effects on TRPA1 when designing and interpreting experiments with this compound. Further studies that systematically evaluate the potency and efficacy of this compound across a wider range of models and report standardized metrics are needed to fully establish the reproducibility of its effects.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of GSK205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel antagonist, GSK205, with alternative compounds. The following sections detail its performance based on experimental data, provide methodologies for key experiments, and visualize relevant biological pathways and workflows.
In Vitro Efficacy: A Quantitative Comparison
This compound is a selective antagonist of the TRPV4 ion channel, demonstrating inhibitory effects on TRPV4-mediated calcium influx. However, subsequent research has led to the development of more potent derivatives and alternative inhibitors. The table below summarizes the in vitro potency of this compound and its comparators.
| Compound | Target(s) | IC50 (µM) | Cell Line | Assay Type |
| This compound | TRPV4, TRPA1 | 4.19 (TRPV4)[1] | N2a cells expressing rat TRPV4 | Calcium Influx Assay[1] |
| 5.56 (TRPA1) | N2a cells expressing mouse TRPA1 | Calcium Influx Assay | ||
| 16-8 (this compound derivative) | TRPV4, TRPA1 | 0.45 (TRPV4)[1] | N2a cells expressing rat TRPV4 | Calcium Influx Assay[1] |
| 0.41 (TRPA1) | N2a cells expressing mouse TRPA1 | Calcium Influx Assay | ||
| 16-19 (this compound derivative) | TRPV4, TRPA1 | 0.59 (TRPV4)[1] | N2a cells expressing rat TRPV4 | Calcium Influx Assay[1] |
| 0.43 (TRPA1) | N2a cells expressing mouse TRPA1 | Calcium Influx Assay | ||
| RN-1734 | TRPV4 | 2.3 (human), 3.2 (rat), 5.9 (mouse) | HEK293 cells expressing TRPV4 | Calcium Influx Assay |
| HC-067047 | TRPV4 | Not explicitly found | Not explicitly found | Not explicitly found |
| GSK2798745 | TRPV4 | Potent inhibitor (specific IC50 not found) | Not explicitly found | Not explicitly found |
In Vivo Efficacy: Performance in Preclinical Models
The in vivo efficacy of this compound and its derivatives has been primarily evaluated in rodent models of pain and inflammation.
| Compound | Animal Model | Condition | Key Findings |
| This compound | Mouse | Trigeminal Formalin-Induced Pain | Effective in a dose-dependent manner when applied by intradermal injection.[1] No significant effect at 10 mg/kg with systemic application in attenuating the late phase of pain.[1] |
| 16-8 (this compound derivative) | Mouse | Trigeminal Formalin-Induced Pain | At 10 mg/kg (i.p.), effectively attenuates the late, neurally-mediated phase of pain.[1] More potent in vivo than this compound.[1] |
| 16-19 (this compound derivative) | Mouse | Trigeminal Formalin-Induced Pain | At 10 mg/kg (i.p.), effectively attenuates the late, neurally-mediated phase of pain.[1] More potent in vivo than this compound.[1] |
| RN-1734 | Mouse | Cuprizone-Induced Demyelination | Alleviated demyelination, inhibited glial activation, and reduced pro-inflammatory cytokines (TNF-α and IL-1β). |
| HC-067047 | Mouse | Diabetic Neuropathy | Attenuates mechanical allodynia. |
| GSK2798745 | Rat | Pulmonary Edema | Demonstrated efficacy in a PK/PD model of pulmonary edema. |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is a representative method for assessing the inhibitory activity of compounds on TRPV4 channels using a fluorescence-based calcium influx assay.
1. Cell Culture and Plating:
- Culture HEK293 or N2a cells stably expressing the target TRPV4 channel (e.g., human, rat, or mouse) in appropriate growth medium.
- Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS).
- Remove the growth medium from the cell plates and wash the cells once with the salt solution.
- Add the dye-loading solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes.
3. Compound Preparation and Addition:
- Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in the assay buffer. A vehicle control (e.g., DMSO) should be included.
- After dye incubation, wash the cells to remove excess dye.
- Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
4. Agonist Stimulation and Signal Detection:
- Prepare a solution of a TRPV4 agonist (e.g., GSK1016790A at a concentration that elicits a submaximal response, such as 5 nM) in the assay buffer.
- Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
- Measure the fluorescence intensity before and after agonist addition in real-time.
5. Data Analysis:
- The increase in fluorescence intensity upon agonist addition corresponds to the influx of calcium.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Formalin-Induced Pain Model
This protocol describes a common method for evaluating the analgesic efficacy of compounds in a rodent model of persistent pain.
1. Animals:
- Use adult male mice (e.g., C57BL/6) weighing 20-25 g.
- Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
2. Compound Administration:
- Prepare the test compounds (e.g., this compound, 16-8, 16-19) and vehicle control in a suitable formulation for the intended route of administration (e.g., intraperitoneal injection or subcutaneous injection).
- Administer the compounds at the desired dose (e.g., 10 mg/kg) a specific time before the formalin injection (e.g., 15-30 minutes).
3. Formalin Injection:
- Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw of the mouse.
4. Behavioral Observation:
- Immediately after the formalin injection, place the mouse in a transparent observation chamber.
- Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 45-60 minutes).
- The pain response is typically biphasic: an early acute phase (0-5 minutes) and a late tonic phase (15-45 minutes).
5. Data Analysis:
- Calculate the total time spent in nociceptive behaviors for both the early and late phases for each treatment group.
- Compare the behavioral scores of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- A significant reduction in the duration of pain-related behaviors in the late phase is indicative of analgesic efficacy against inflammatory pain.
Signaling Pathway and Experimental Workflow
TRPV4 Signaling Pathway in Pain and Inflammation
Activation of the TRPV4 channel by various stimuli leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger downstream signaling cascades involved in pain and inflammation.
Caption: TRPV4 signaling cascade in pain and inflammation.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the general workflow for evaluating the in vitro and in vivo efficacy of TRPV4 inhibitors like this compound.
Caption: Workflow for in vitro and in vivo efficacy testing.
References
A Comparative Analysis of the Anti-Inflammatory Efficacy of GSK205 Against Dexamethasone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Inflammatory Agents
In the landscape of anti-inflammatory drug discovery, the exploration of novel mechanisms of action is paramount to developing more targeted and effective therapies. This guide provides a comparative overview of the anti-inflammatory effects of GSK205, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel inhibitor, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This comparison is based on available preclinical data from two standard models of inflammation: the in vitro lipopolysaccharide (LPS)-induced pro-inflammatory mediator release in macrophages and the in vivo carrageenan-induced paw edema model in rodents.
Executive Summary of Comparative Efficacy
The anti-inflammatory potential of this compound, Dexamethasone, and Indomethacin is summarized below, highlighting their distinct mechanisms and potencies in preclinical assays. While direct comparative studies are limited, the available data allows for an initial assessment of their relative activities.
| Compound | Target/Mechanism of Action | In Vitro Anti-Inflammatory Activity (IC50) | In Vivo Anti-Inflammatory Activity (Effective Dose) |
| This compound | TRPV4 Ion Channel Antagonist | IC50 (TRPV4-mediated Ca2+ influx): 4.19 µM.[1] Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) has been demonstrated, but specific IC50 values in LPS-stimulated macrophages are not readily available. A structurally related TRPV4 inhibitor, HC-067047, inhibited LPS-stimulated phagocytosis with an IC50 of 8 µM.[2] | Effective doses in the carrageenan-induced paw edema model are not widely reported. However, TRPV4 antagonists have been shown to reduce inflammation in various in vivo models. |
| Dexamethasone | Glucocorticoid Receptor (GR) Agonist | IC50 (TNF-α release inhibition in human retinal pericytes): ~2 nM - 1 µM.[3] IC50 (MCP-1 release inhibition): 3 nM.[3] | Effective Dose (Carrageenan-induced paw edema in rats): Doses ranging from 0.1 to 1 mg/kg have been shown to be effective. |
| Indomethacin | Non-selective COX-1 and COX-2 Inhibitor | IC50 (PGE2 release inhibition in human synovial cells): 5.5 ± 0.1 nM.[2] | Effective Dose (Carrageenan-induced paw edema in rats): Typically effective at doses of 5-10 mg/kg.[4] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these three compounds are mediated through distinct signaling pathways.
This compound: Targeting the TRPV4 Ion Channel
This compound exerts its anti-inflammatory effects by blocking the TRPV4 ion channel, a non-selective cation channel implicated in mechanosensation, osmosensation, and inflammatory signaling. Activation of TRPV4 in immune cells, such as macrophages, can lead to an influx of calcium ions (Ca2+), triggering downstream signaling cascades that result in the production and release of pro-inflammatory mediators. By inhibiting this initial Ca2+ influx, this compound can attenuate the inflammatory response.
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone, a potent synthetic glucocorticoid, acts by binding to the cytosolic Glucocorticoid Receptor (GR). The activated GR-Dexamethasone complex translocates to the nucleus where it modulates gene expression. Its anti-inflammatory effects are primarily achieved through the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.
Indomethacin: Inhibition of Prostaglandin Synthesis
Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, Indomethacin reduces the production of these pro-inflammatory prostaglandins.
Detailed Experimental Protocols
In Vitro: LPS-Induced Pro-inflammatory Mediator Release in RAW 264.7 Macrophages
This assay is a standard in vitro model to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines and mediators in macrophage-like cells stimulated with bacterial lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) or vehicle control. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 10-100 ng/mL) to induce an inflammatory response.[1]
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected to measure the concentration of pro-inflammatory mediators.
-
TNF-α and IL-6 Measurement: The levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
PGE2 Measurement: The concentration of PGE2 is determined using a specific PGE2 ELISA kit.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits the LPS-induced production of the inflammatory mediator by 50%, is calculated from the dose-response curves.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized in vivo model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used for the experiment.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Rats are randomly divided into different groups: a vehicle control group, a positive control group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the compound under investigation (e.g., this compound). The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[5]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated and compared to the vehicle-treated control group.
Concluding Remarks
This guide provides a foundational comparison of the anti-inflammatory properties of this compound with the established drugs Dexamethasone and Indomethacin. While this compound presents a novel mechanism of action by targeting the TRPV4 ion channel, more direct comparative studies are needed to fully elucidate its potency and efficacy relative to existing anti-inflammatory agents. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to design and interpret studies aimed at further characterizing the anti-inflammatory profile of this compound and other novel compounds. The distinct mechanisms of action of these three compounds underscore the diverse therapeutic strategies available for targeting inflammation and highlight the potential for developing more selective and safer anti-inflammatory drugs.
References
- 1. Role of macrophage TRPV4 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 Mechanosensitive Ion Channel Regulates LPS-Stimulated Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to GSK205 for Pain Research: A Meta-Analysis of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK205, a selective TRPV4 ion channel antagonist, with other emerging alternatives in preclinical pain research. Drawing upon a meta-analysis of published studies, this document presents quantitative data, detailed experimental protocols, and elucidates the underlying signaling pathways to inform future research and drug development efforts.
This compound and the Landscape of TRP Channel Modulators in Pain
Transient Receptor Potential (TRP) channels, particularly TRPV4 and TRPA1, are critical players in the transduction of sensory signals, including pain and inflammation. This compound has been instrumental as a tool compound for investigating the role of TRPV4 in various pain models. However, the field is evolving, with the development of dual-target inhibitors and other selective antagonists. This guide places this compound in the context of these advancements.
Comparative Efficacy in the Trigeminal Formalin Pain Model
The trigeminal formalin test is a widely used preclinical model to assess orofacial pain, involving a biphasic pain response. The initial acute phase is followed by a tonic phase, which is thought to reflect central sensitization. The data below summarizes the inhibitory effects of this compound and comparator compounds in this model.
Quantitative Data Summary
| Compound | Target(s) | Administration | Dose/Concentration | Effect on Formalin-Induced Nocifensive Behavior (Tonic Phase) | Reference |
| This compound | TRPV4 | Subcutaneous (whiskerpad) | Dose-dependent | Significant attenuation | [1] |
| This compound | TRPV4 | Intraperitoneal | 10 mg/kg | No significant effect | [2] |
| HC067047 | TRPV4 | Intraperitoneal | Dose-dependent | Significant attenuation | [1] |
| Compound 16-8 | TRPV4/TRPA1 (dual inhibitor) | Intraperitoneal | 10 mg/kg | >50% reduction | [2] |
| Compound 16-19 | TRPV4/TRPA1 (dual inhibitor) | Intraperitoneal | 10 mg/kg | Robust reduction | [2] |
In Vitro Inhibitory Potency
| Compound | Target | IC50 | Reference |
| This compound | TRPV4 | 4.19 µM | [2] |
| This compound | TRPA1 | 5.56 µM | [2] |
| Compound 16-8 | TRPV4 | 0.45 µM | [2] |
| Compound 16-8 | TRPA1 | 0.43 µM | [2] |
| Compound 16-19 | TRPV4 | 0.59 µM | [2] |
| Compound 16-19 | TRPA1 | 0.41 µM | [2] |
Experimental Protocols
Trigeminal Formalin-Induced Pain Model
Objective: To assess the analgesic efficacy of test compounds on orofacial inflammatory pain.
Animal Model: Wild-type mice are typically used.
Procedure:
-
Acclimation: Mice are habituated to the experimental setup to minimize stress-induced variability.
-
Compound Administration:
-
This compound (Subcutaneous): A solution of this compound (dissolved in 4% DMSO) is injected subcutaneously into the whiskerpad (10µL) 15 minutes prior to formalin injection.[1]
-
This compound, 16-8, 16-19 (Intraperitoneal): Compounds are administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, 15 minutes before formalin injection.[2]
-
HC067047 (Intraperitoneal): A solution of HC067047 (dissolved in 6% DMSO) is administered via i.p. injection 15 minutes before formalin injection.[1]
-
-
Induction of Nociception: A 4% formalin solution is injected into the whiskerpad of the mice.[2]
-
Behavioral Observation: Immediately after formalin injection, the mice are placed in an observation chamber. The cumulative time spent in nocifensive behaviors (e.g., rubbing and scratching the injected area) is recorded for a set period, typically 45 minutes. The observation period is divided into phases: the acute phase (0-5 minutes) and the late/tonic "neural" phase (15-45 minutes).[2]
Data Analysis: The duration of nocifensive behaviors in each phase is quantified and compared between treatment groups and a vehicle control group. Statistical significance is determined using appropriate tests, such as one-way ANOVA with a post-hoc test.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating these compounds.
Caption: TRPV4 and TRPA1 signaling in pain.
Caption: Preclinical pain assessment workflow.
Discussion and Future Directions
The presented data indicate that while this compound is an effective tool for studying TRPV4-mediated pain, dual inhibition of both TRPV4 and TRPA1 with compounds like 16-8 and 16-19 may offer a more robust analgesic effect in certain preclinical models.[2] The enhanced potency of these dual inhibitors, as demonstrated by their lower IC50 values, suggests a promising therapeutic strategy.[2]
The difference in this compound efficacy based on the route of administration (subcutaneous vs. intraperitoneal) highlights the importance of pharmacokinetic and pharmacodynamic considerations in experimental design.[1][2] Future research should continue to explore the therapeutic potential of dual-target inhibitors and further investigate the intricate interplay between TRPV4 and TRPA1 in various pain states. Additionally, head-to-head comparisons with a broader range of existing analgesics would be beneficial for a more complete understanding of the clinical potential of these novel compounds.
References
A Comparative Analysis: Pharmacological Inhibition of TRPV4 with GSK205 Versus Genetic Ablation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods used to study the function of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel: pharmacological inhibition using the selective antagonist GSK205 and genetic ablation through knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing experiments and interpreting results in the fields of sensory physiology, vascular biology, and drug discovery.
At a Glance: this compound vs. TRPV4 Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Ablation (TRPV4 Knockout) |
| Mechanism | Reversible, competitive antagonism of the TRPV4 channel. | Complete and permanent removal of the TRPV4 gene, leading to a lack of functional protein. |
| Temporal Control | Acute and reversible. Allows for studying the immediate effects of TRPV4 blockade. | Chronic and irreversible. Reflects the long-term consequences of TRPV4 absence, including potential developmental compensation. |
| Specificity | Highly selective for TRPV4, but potential for off-target effects at high concentrations. | Highly specific to the TRPV4 gene. No off-target effects in the traditional sense, but can lead to compensatory changes in other genes and pathways. |
| Application | In vitro and in vivo studies, suitable for preclinical therapeutic evaluation. | Primarily in vivo studies (knockout animal models) to understand the fundamental physiological role of the channel. |
| Key Advantage | Allows for dose-dependent and timed inhibition, mimicking therapeutic intervention. | Provides a "clean" model for studying the lifelong absence of TRPV4 function. |
| Key Limitation | Pharmacokinetic and pharmacodynamic variables (e.g., half-life, bioavailability) can influence outcomes.[1] | Potential for developmental compensation, which may mask the primary functions of TRPV4 in adult physiology. |
Quantitative Comparison of Effects
The following table summarizes quantitative data from studies directly comparing the effects of this compound and TRPV4 genetic ablation.
| Parameter | Experimental Model | Effect of this compound | Effect of TRPV4 Knockout | Reference |
| Inhibition of TRPV4-mediated Ca2+ influx | HEK293 cells expressing human TRPV4 | IC50: 4.19 μM | N/A (no functional channel) | [1] |
| Formalin-evoked Ca2+ influx in trigeminal ganglion neurons | Cultured mouse trigeminal ganglion neurons | Attenuated Ca2+ influx | ~50% reduction in Ca2+ response | [2] |
| Inflammatory gene expression (e.g., IL-6, COX-2) | Human annulus fibrosus cells under mechanical stretch | Dose-dependent reduction | Significant reduction in IL-6 release | [3] |
| Bone Resorption | In vivo mouse models | N/A | Impaired bone resorption leading to increased bone mass | [4] |
| Blood-CNS Barrier Breakdown | Mouse model of motor neuron disease | N/A | Reduced loss of tight junction proteins and blood-brain barrier disruption in ischemic tissue | [5][6] |
Signaling Pathways: A Visual Guide
The following diagrams illustrate the central role of TRPV4 in cellular signaling and how both this compound and genetic ablation disrupt these pathways.
Caption: TRPV4 Signaling Pathway and Points of Intervention.
This diagram illustrates how various physical and chemical stimuli activate the TRPV4 channel, leading to an influx of calcium and the initiation of multiple downstream signaling cascades.[7][8][9][10][11] this compound acts by directly blocking the channel, while genetic ablation prevents its expression altogether, both effectively halting these downstream events.
Experimental Workflow: A Comparative Approach
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and TRPV4 genetic ablation.
Caption: Comparative Experimental Workflow.
This workflow demonstrates a robust approach to dissecting the role of TRPV4. By comparing the responses of wild-type systems treated with a vehicle or this compound to that of a TRPV4 knockout system, researchers can delineate the specific contributions of TRPV4 to a physiological or pathological process.
Detailed Experimental Protocols
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation and inhibition.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells transiently expressing TRPV4, or primary cells endogenously expressing TRPV4) on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological saline solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells two to three times with the physiological saline solution to remove excess dye.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Perfuse the cells with the saline solution and record the baseline fluorescence for 2-5 minutes.
-
Pharmacological Treatment:
-
For this compound experiments, pre-incubate the cells with the desired concentration of this compound for 15-30 minutes prior to stimulation.
-
Maintain the presence of this compound during the application of a TRPV4 agonist.
-
-
Stimulation: Perfuse the cells with a known TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate) or apply a mechanical stimulus.
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after stimulation.
-
Data Analysis: Calculate the change in [Ca²⁺]i, often represented as a ratio of fluorescence intensities at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).
Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPV4 channels in the cell membrane.
Protocol:
-
Cell Preparation: Use isolated cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal pipette solution.
-
Recording Configuration:
-
Whole-Cell: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Cell-Attached: Form a giga-seal without rupturing the membrane to record the activity of channels within the isolated patch of the membrane.
-
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit channel activity.
-
Drug Application: Apply this compound and/or a TRPV4 agonist to the bath solution or through the recording pipette.
-
Data Acquisition: Record the resulting ionic currents using a patch-clamp amplifier and digitizer.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, channel conductance, and open probability.
Conclusion
Both the pharmacological inhibition of TRPV4 with this compound and its genetic ablation are powerful tools for investigating the channel's function. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, making it highly relevant for preclinical studies and for dissecting the immediate consequences of TRPV4 blockade. In contrast, genetic ablation provides an unambiguous model for understanding the long-term physiological roles of TRPV4, though with the caveat of potential developmental adaptations. The choice between these methodologies will depend on the specific research question. For a comprehensive understanding, a combinatorial approach, as outlined in the experimental workflow, is often the most insightful.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 Inhibition and CRISPR-Cas9 Knockout Reduce Inflammation Induced by Hyperphysiological Stretching in Human Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain-of-function mutations of TRPV4 acting in endothelial cells drive blood-CNS barrier breakdown and motor neuron degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 10. Assessment of TRPV4 Channel and Its Role in Colorectal Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of GSK205: A Comparative Analysis Against Existing Pain Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug development, the transient receptor potential vanilloid 4 (TRPV4) ion channel has emerged as a promising target for a novel class of therapeutics. GSK205, a selective TRPV4 inhibitor, has been instrumental as a tool compound in elucidating the role of this channel in various pain states. This guide provides a comparative assessment of the therapeutic potential of this compound against existing standard-of-care drugs for trigeminal neuralgia, inflammatory pain, and acute pancreatitis pain, based on available preclinical data.
Mechanism of Action: A Tale of Two Targets
This compound exerts its effects primarily by inhibiting the TRPV4 ion channel, a non-selective cation channel implicated in sensing a variety of physical and chemical stimuli, including temperature, pressure, and inflammatory mediators.[1] By blocking TRPV4, this compound can modulate downstream signaling pathways involved in pain transmission and neuroinflammation. Notably, this compound also exhibits some inhibitory activity against the TRPA1 channel, another ion channel involved in pain and inflammation, which may contribute to its overall pharmacological profile.
Existing therapies for the pain conditions discussed herein operate through distinct mechanisms:
-
Carbamazepine and Oxcarbazepine: These first-line treatments for trigeminal neuralgia are anticonvulsant drugs that primarily act by blocking voltage-gated sodium channels, thereby reducing neuronal excitability.[2]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, a cornerstone for managing inflammatory pain, inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3]
-
Opioids: Used for severe pain, such as that in acute pancreatitis, opioids act on opioid receptors in the central and peripheral nervous systems to produce potent analgesia.
Comparative Efficacy: An Indirect Preclinical Assessment
Direct head-to-head clinical trials comparing this compound with existing drugs are not available in the public domain. Therefore, this comparison relies on an indirect assessment of efficacy based on data from preclinical animal models. It is crucial to note that while these models are valuable for initial assessment, results may not always translate directly to human clinical outcomes.
Trigeminal Neuralgia
Trigeminal neuralgia is characterized by severe, lancinating facial pain. Preclinical models often involve constriction of the infraorbital nerve to mimic the condition.
| Drug Class | Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| TRPV4 Inhibitor | This compound | Mouse Trigeminal Formalin Model | Reduction in nocifensive behavior | Significant attenuation of the tonic phase of pain behavior. | [4] |
| Anticonvulsant | Carbamazepine | Rat Trigeminal Neuropathic Pain Model | Attenuation of allodynia-like behavior | Did not significantly attenuate allodynia-like behavior in this specific model. | [2] |
Note: The difference in animal models and specific pain-related behaviors assessed makes direct comparison challenging. However, this compound shows promise in a relevant trigeminal pain model.
Inflammatory Pain
Inflammatory pain is a common symptom of many conditions, and preclinical models often use agents like Complete Freund's Adjuvant (CFA) to induce a localized inflammatory response.
| Drug Class | Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| TRPV4 Inhibitor | This compound Derivative (Compound 16-8) | Mouse Trigeminal Formalin Model | Attenuation of late-phase pain behavior | More potent than this compound in attenuating the neurally-mediated phase of trigeminal formalin pain. | |
| NSAID | Various | Rat FCA-induced Arthritis Model | Reduction in inflammatory pain | NSAIDs show good efficacy in this model. | [5] |
Note: While a direct comparison with this compound is unavailable, its more potent derivative, 16-8, shows efficacy in a model with a significant inflammatory component. NSAIDs are a well-established standard in various inflammatory pain models.
Acute Pancreatitis Pain
The pain associated with acute pancreatitis is severe and often requires potent analgesics. Preclinical models can be induced by agents like caerulein.
| Drug Class | Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| TRPV4 Inhibitor | This compound Derivative (Compound 16-8) | Mouse Caerulein-induced Pancreatitis | Reduction in pain and edema | Strongly reduced pain and edema. | [6] |
| Opioid | Various | Various Animal Models of Pancreatitis | Analgesic effect | Opioids are effective for pain control in preclinical models and are the standard of care in humans. | [7][8] |
Note: The derivative of this compound demonstrated significant efficacy in a preclinical model of pancreatitis, suggesting that targeting TRPV4 could be a viable strategy for this condition. Opioids remain the benchmark for severe pain relief in this context.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate key signaling pathways and workflows.
Signaling Pathways
Caption: TRPV4 signaling pathway in nociception.
Caption: Simplified inflammatory pain pathway and the site of action for NSAIDs.
Experimental Workflows
Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.
Caption: Experimental workflow for the trigeminal inflammatory compression (TIC) model.[9]
Experimental Protocols
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other physiological buffer
-
Fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.
-
Image acquisition and analysis software
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on glass coverslips.
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in cell-culture grade DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Excite the cells alternately at 340 nm and 380 nm and collect the fluorescence emission at 510 nm.
-
Record a baseline fluorescence ratio before applying any stimulus.
-
Apply the stimulus (e.g., a TRPV4 agonist) and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
The change in this ratio is proportional to the change in [Ca²⁺]i. The absolute [Ca²⁺]i can be calculated using the Grynkiewicz equation if calibration is performed.[10]
-
Whole-Cell Patch-Clamp Electrophysiology for TRPV4 Currents
Objective: To record TRPV4-mediated ion currents in single cells.
Materials:
-
Cells expressing TRPV4 channels
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2.
-
TRPV4 agonist (e.g., GSK1016790A) and antagonist (e.g., this compound)
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing:
-
Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under microscopic guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit ion currents.
-
Perfuse the cell with a TRPV4 agonist to activate TRPV4 channels and record the resulting current.
-
To test for inhibition, co-apply the agonist with this compound and record the change in current.
-
-
Data Analysis:
-
Analyze the recorded currents to determine properties such as current-voltage (I-V) relationship, activation, and inactivation kinetics, and the degree of inhibition by this compound.
-
Trigeminal Inflammatory Compression (TIC) Model in Rodents
Objective: To induce a state of trigeminal neuropathic pain for the evaluation of analgesics.
Materials:
-
Rodents (rats or mice)
-
Surgical instruments
-
Anesthesia
-
Chromic gut suture
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision in the skin overlying the infraorbital nerve.
-
Carefully expose the infraorbital nerve.
-
Place a chromic gut suture around the nerve to induce an inflammatory compression.[9]
-
Suture the incision and allow the animal to recover.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.
-
Apply von Frey filaments of increasing force to the whisker pad area innervated by the infraorbital nerve.
-
A positive response is recorded as a brisk withdrawal of the head from the filament.
-
Determine the 50% paw withdrawal threshold using the up-down method.[9]
-
-
Drug Administration and Testing:
-
Administer this compound or a control substance (e.g., vehicle) to the animals.
-
At a predetermined time after drug administration, repeat the behavioral testing to assess the effect of the compound on the withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after drug administration to determine the analgesic efficacy of this compound. An increase in the withdrawal threshold indicates an analgesic effect.
-
Conclusion
This compound, as a selective TRPV4 inhibitor, demonstrates significant potential as a therapeutic agent for various pain conditions, as suggested by preclinical data. Its mechanism of action, distinct from existing analgesics, offers a novel approach to pain management. While direct comparative efficacy data against standard-of-care drugs like carbamazepine, NSAIDs, and opioids is currently lacking, the available evidence from animal models suggests that TRPV4 inhibition is a promising strategy for trigeminal neuralgia, inflammatory pain, and acute pancreatitis pain. Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other TRPV4 inhibitors in the clinical setting. The development of more potent and selective TRPV4 antagonists, potentially with dual activity on related channels like TRPA1, may offer even greater therapeutic benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Trigeminal neuralgia: An overview from pathophysiology to pharmacological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Preclinical and Clinical Studies in Support of the Role of Non-Steroidal Anti-Inflammatory Drugs in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy and Safety of Using Opioids in Acute Pancreatitis: an Update on Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioids for acute pancreatitis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orofacial neuropathic pain mouse model induced by Trigeminal Inflammatory Compression (TIC) of the infraorbital nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Widefield Calcium Imaging with Calcium Indicator Fura2 | Learn & Share | Leica Microsystems [leica-microsystems.com]
Safety Operating Guide
Personal protective equipment for handling GSK205
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK205, a potent and selective TRPV4 antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to researchers and scientists.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE and handling procedures.
| Equipment/Procedure | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting unless directed to do so by medical personnel. |
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.
| Aspect | Guideline |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C. |
| Disposal | Dispose of waste and unused product in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains, sewers, or waterways. It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |
This compound Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Emergency Response Logic
This diagram illustrates the decision-making process in case of accidental exposure to this compound.
Caption: Emergency response decision tree for this compound exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
